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  • Product: Ethyl 2-amino-4-isopropylthiophene-3-carboxylate
  • CAS: 72965-16-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a polysubstituted 2-amin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene of significant interest in medicinal chemistry and drug discovery. The document outlines the prevalent and efficient one-pot Gewald reaction, delving into its mechanistic underpinnings, a detailed experimental protocol, and key considerations for optimization and troubleshooting. The significance of the 2-aminothiophene scaffold as a pharmacophore is also discussed, highlighting the relevance of this synthetic pathway in the generation of novel therapeutic agents. This guide is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its presence in a molecule can confer a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antiproliferative properties.[2][3] The versatility of the 2-aminothiophene core allows for extensive functionalization, making it a valuable building block in the design and synthesis of novel drug candidates. Compounds such as the antipsychotic olanzapine and the anti-inflammatory drug tinoridine feature this important structural motif.[2] Ethyl 2-amino-4-isopropylthiophene-3-carboxylate serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4][5]

The Gewald reaction, a multi-component condensation, stands as the most straightforward and convergent method for the synthesis of this class of compounds.[6][7] Its operational simplicity, use of readily available starting materials, and generally mild reaction conditions contribute to its widespread adoption in both academic and industrial research.[7][8]

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a one-pot synthesis of a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, typically in the presence of a basic catalyst.[9][10] The synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate proceeds via the reaction of 3-methyl-2-butanone (isopropyl methyl ketone), ethyl cyanoacetate, and elemental sulfur.

The reaction mechanism is generally understood to proceed through three key stages:[6][11][12]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (3-methyl-2-butanone) and the active methylene compound (ethyl cyanoacetate).[12][13] This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base, often a secondary amine like morpholine or piperidine, or a tertiary amine such as triethylamine, is crucial for this initial condensation.[11]

  • Sulfur Addition: Elemental sulfur (typically in its S8 crown form) is then added to the α,β-unsaturated nitrile intermediate. The exact mechanism of this step is complex and is thought to involve the formation of polysulfide intermediates.[12][13] Recent computational studies suggest that the reaction proceeds through the opening of the elemental sulfur ring by the deprotonated Knoevenagel-Cope product, leading to the formation of polysulfide chains.[13][14]

  • Cyclization and Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization and elimination of a sulfur fragment to yield the final, stable 2-aminothiophene ring system.[6][10] The aromatization of the thiophene ring is the thermodynamic driving force for the reaction.[13]

A visual representation of the general Gewald reaction workflow is provided below.

Gewald Reaction Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification Ketone 3-Methyl-2-butanone Knoevenagel Knoevenagel-Cope Condensation Ketone->Knoevenagel Cyanoester Ethyl Cyanoacetate Cyanoester->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Sulfur_Addition α,β-unsaturated nitrile Cyclization Cyclization & Aromatization Sulfur_Addition->Cyclization Product Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate Cyclization->Product Purification Purification (Recrystallization) Product->Purification

Caption: Workflow of the Gewald Reaction for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate synthesis.

Experimental Protocol

This protocol is a guideline for the one-pot synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate and may require optimization for scale and specific laboratory conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Methyl-2-butanone86.13101.08 mL
Ethyl Cyanoacetate113.12101.07 mL
Elemental Sulfur32.07120.38 g
Morpholine87.1220.18 mL
Ethanol46.07-25 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (25 mL), 3-methyl-2-butanone (10 mmol), and ethyl cyanoacetate (10 mmol).

  • To this solution, add elemental sulfur (12 mmol).

  • Slowly add morpholine (2 mmol) to the stirred mixture at room temperature.

  • Heat the reaction mixture to 45-50 °C with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 3-5 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath or refrigerator overnight to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from ethanol or a mixture of ethyl acetate and hexane to yield the final product as a crystalline solid.[15][16]

Characterization:

The structure of the synthesized Ethyl 2-amino-4-isopropylthiophene-3-carboxylate can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Troubleshooting and Optimization

While the Gewald reaction is generally robust, certain challenges may arise. Here are some common issues and potential solutions:

  • Low or No Yield:

    • Inefficient Knoevenagel Condensation: The choice and amount of base are critical. If the reaction does not proceed, consider using a different base such as piperidine or triethylamine.[11] The removal of water formed during this step can also be beneficial, although often not necessary in this one-pot procedure.

    • Poor Sulfur Solubility/Reactivity: Gently heating the reaction mixture (40-60 °C) can enhance the solubility and reactivity of sulfur.[11] Polar solvents like ethanol, methanol, or DMF are generally preferred.[7]

    • Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. This involves isolating the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation before reacting it with sulfur and base.[7]

  • Formation of Byproducts:

    • Unreacted Starting Materials: If the reaction has not gone to completion, unreacted starting materials will be present. Consider increasing the reaction time or optimizing the temperature.

    • Alternative Reaction Pathways: The reaction conditions should be carefully controlled to minimize the formation of side products.

  • Microwave-Assisted Synthesis:

    • Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction, particularly for less reactive substrates.[6][11]

Conclusion

The Gewald reaction provides an efficient and versatile pathway for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This in-depth guide has detailed the mechanistic principles, a practical experimental protocol, and key considerations for successful synthesis. The resulting 2-aminothiophene derivative is a valuable intermediate for the development of novel compounds with potential therapeutic applications, underscoring the importance of this synthetic methodology in modern drug discovery.

References

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Kertesz, M., & El-Bahraoui, J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • chemeurope.com. Gewald reaction. [Link]

  • Kertesz, M., & El-Bahraoui, J. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Reddy, T. S., & Kumar, A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]

  • Cikotova, M., & Mečiarová, M. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293. [Link]

  • Sauthon, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100701. [Link]

  • International Union of Crystallography. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • Sciforum. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]

  • Kertesz, M., & El-Bahraoui, J. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Fun, H. K., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 539–542. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Ethyl 2-Amino-4-Methyl-5-Phenylthiophene-3-Carboxylate in Modern Drug Discovery. [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Asghari, S., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 26(1), 197-201. [Link]

  • Elgemeie, G. E. H., et al. (1987). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Archiv der Pharmazie, 320(3), 246-250. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Fun, H. K., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2411. [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Introduction: The Versatility of the 2-Aminothiophene Scaffold The 2-aminothiophene motif is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, materials science, and agrochemical dev...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, materials science, and agrochemical development. Its unique electronic properties and capacity for diverse functionalization make it an invaluable building block for creating complex molecular architectures. Compounds incorporating this core structure have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and cytotoxic effects.[1] Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (CAS No. 72965-16-3) is a key exemplar of this class. The strategic placement of an amino group at the 2-position, an ethyl carboxylate at the 3-position, and an isopropyl group at the 4-position provides a synthetically versatile intermediate with distinct steric and electronic properties. This guide offers a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Gewald reaction, and an exploration of its applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their discovery and development programs.

Core Chemical and Physical Properties

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is typically a yellow-green solid powder soluble in common organic solvents.[2] Its structure combines a nucleophilic amino group ortho to an electron-withdrawing ester, creating a unique reactive environment. The isopropyl group provides moderate steric bulk, influencing the molecule's conformational preferences and intermolecular interactions.

Table 1: Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 72965-16-3[2][3]
Molecular Formula C₁₀H₁₅NO₂S[2][3]
Molecular Weight 213.30 g/mol [3][4]
IUPAC Name Ethyl 2-amino-4-isopropylthiophene-3-carboxylate[2]
SMILES CCOC(=O)C1=C(SC=C1C(C)C)N[2]
InChI Key YJQXDJCAPDKLGP-UHFFFAOYSA-N[2]
Physical Form Solid, Yellow-green powder[2]
Boiling Point 333.2°C at 760 mmHg (Predicted)[4]
Melting Point Not available
Solubility Soluble in organic solvents[2]

Synthesis via the Gewald Three-Component Reaction

The most efficient and convergent method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[5][6] This reaction is prized for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[7] For the target molecule, the synthesis involves the condensation of 3-methyl-2-butanone (a ketone), ethyl cyanoacetate (an active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.

Underlying Mechanism and Rationale

The Gewald reaction mechanism proceeds through a series of well-elucidated steps.[6] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential side reactions.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (3-methyl-2-butanone) and the active methylene compound (ethyl cyanoacetate). The base (e.g., morpholine, diethylamine) deprotonates the α-carbon of ethyl cyanoacetate, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate. This step is the primary determinant of the substitution pattern at the 4- and 5-positions of the final thiophene ring.

  • Michael Addition of Sulfur: Elemental sulfur (typically in its S₈ crown form) is activated by the base and adds to the β-carbon of the unsaturated intermediate in a Michael-type addition. This forms a thiolate intermediate.

  • Ring Closure and Tautomerization: The crucial ring-forming step occurs via an intramolecular attack of the thiolate anion onto the carbon of the nitrile group. This creates a five-membered imine intermediate which rapidly tautomerizes to the more stable aromatic 2-aminothiophene product.[6]

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Tautomerization A 3-Methyl-2-butanone + Ethyl Cyanoacetate B α,β-Unsaturated Nitrile Intermediate A->B Base (e.g., Morpholine) D Thiolate Intermediate B->D Michael Addition C Elemental Sulfur (S8) C->D E Iminothiophene D->E Intramolecular Attack F Final Product: Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate E->F Tautomerization

Caption: The three-stage mechanism of the Gewald reaction.

Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar analogue.[8] The choice of a secondary amine like morpholine or diethylamine as the catalyst is crucial as it effectively facilitates both the initial condensation and the subsequent sulfur addition steps. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and facilitate a moderate reaction temperature.

Materials:

  • 3-Methyl-2-butanone

  • Ethyl cyanoacetate

  • Elemental sulfur powder

  • Morpholine (or Diethylamine)

  • Absolute Ethanol

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve elemental sulfur (1.0 eq.) and morpholine (1.0 eq.) in absolute ethanol.

  • Addition of Reactants: To this solution, add 3-methyl-2-butanone (1.0 eq.) and ethyl cyanoacetate (1.0 eq.).

  • Reaction Conditions: Heat the mixture to 50-60°C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into a beaker of ice-cold water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to elute the final product.

  • Isolation: Collect the pure fractions and concentrate the solvent to yield Ethyl 2-amino-4-isopropylthiophene-3-carboxylate as a solid.

Predicted Spectral Characteristics

While direct spectral data is not widely published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the known spectra of the closely related 4-methyl analogue and standard chemical shift principles.[8][9]

Table 2: Predicted NMR and Mass Spectrometry Data
Data TypePredicted Chemical Shift (δ) / m/zRationale / Notes
¹H NMR ~ 6.1 (s, 2H, -NH₂)Broad singlet for the amino protons.
~ 5.9 (s, 1H, Thiophene C5-H)Singlet for the lone proton on the thiophene ring.
~ 4.3 (q, 2H, -OCH₂CH₃)Quartet for the ethyl ester methylene group.
~ 3.0 (sept, 1H, -CH(CH₃)₂)Septet for the isopropyl methine proton, coupled to 6 methyl protons.
~ 1.4 (t, 3H, -OCH₂CH₃)Triplet for the ethyl ester methyl group.
~ 1.2 (d, 6H, -CH(CH₃)₂)Doublet for the six equivalent isopropyl methyl protons.
¹³C NMR ~ 166 ppm (Ester C=O)Carbonyl carbon of the ethyl ester.
~ 164 ppm (Thiophene C2-NH₂)Carbon attached to the amino group.
~ 145 ppm (Thiophene C4-isopropyl)Isopropyl-substituted carbon; shifted downfield compared to the 4-methyl analogue (~137 ppm).
~ 105 ppm (Thiophene C5)Unsubstituted carbon of the thiophene ring.
~ 103 ppm (Thiophene C3-COOEt)Carbon attached to the ester group.
~ 60 ppm (-OCH₂)Methylene carbon of the ethyl ester.
~ 28 ppm (-CH(CH₃)₂)Methine carbon of the isopropyl group.
~ 23 ppm (-CH(CH₃)₂)Methyl carbons of the isopropyl group.
~ 14 ppm (-OCH₂CH₃)Methyl carbon of the ethyl ester.
ESI-MS Calculated for C₁₀H₁₅NO₂S: 213.08
Found: [M+H]⁺ = 214.1Expected parent ion in positive ion mode mass spectrometry.

Applications in Research and Development

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate serves as a versatile intermediate for the synthesis of more complex heterocyclic systems and potential bioactive molecules.

  • Pharmaceutical Synthesis: The 2-aminothiophene scaffold is a key component in a variety of pharmacologically active compounds. The amino and ester groups on this molecule are ideal handles for further chemical modification, allowing for its incorporation into drug candidates. Thiophene derivatives have been investigated for anti-inflammatory, antimicrobial, and anticancer properties.[1][8] Specifically, related aminopyrrole carboxylates have been identified as potent anticancer agents that inhibit tubulin polymerization and induce G2/M cell-cycle arrest.[10]

  • Agrochemical Development: This compound is a valuable precursor for the synthesis of novel herbicides and fungicides.[4] The thiophene ring is a common feature in many commercial agrochemicals, and the specific substitution pattern of this molecule allows for the systematic exploration of structure-activity relationships.

  • Fused Heterocycles: The ortho-aminoester functionality is a classic precursor for condensation reactions to build fused ring systems. It can be readily reacted with various reagents to synthesize thieno[2,3-d]pyrimidines, which are themselves an important class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.

Safety and Handling

As a laboratory chemical, Ethyl 2-amino-4-isopropylthiophene-3-carboxylate should be handled with appropriate care, following standard laboratory safety procedures. While comprehensive toxicological data is not available, information from related compounds suggests the following precautions.[11]

  • GHS Hazard Statements:

    • Harmful if swallowed (H302).

    • Harmful in contact with skin (H312).

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • Harmful if inhaled (H332).

    • May cause respiratory irritation (H335).

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, or vapors.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • In case of ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • Storage: Store in a well-ventilated place. Keep container tightly closed at room temperature, away from light, and preferably under an inert atmosphere.[4]

References

Foundational

An In-depth Technical Guide to the Gewald Reaction for the Synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

This guide provides a comprehensive technical overview of the Gewald three-component reaction, with a specific focus on the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. It is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Gewald three-component reaction, with a specific focus on the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this powerful reaction for the creation of polysubstituted 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry.[1][2]

Introduction: The Enduring Utility of the Gewald Reaction

First reported by Karl Gewald in 1961, the Gewald reaction has become a cornerstone in heterocyclic chemistry for the synthesis of 2-aminothiophenes.[3][4] This one-pot, multicomponent reaction offers a highly efficient and versatile route to these valuable structures from readily available starting materials: a carbonyl compound, an activated nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[5][6][7] The resulting 2-aminothiophene core is a key pharmacophore found in a variety of biologically active compounds, including anti-inflammatory drugs like Tinoridine, and serves as a versatile intermediate for further chemical elaborations.[8] This guide will delve into the mechanistic intricacies, practical execution, and critical parameters for the successful synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.

Mechanistic Deep Dive: A Stepwise Elucidation

The mechanism of the Gewald reaction, while not fully elucidated until decades after its discovery, is now understood to proceed through a sequence of three key steps.[4][5] Recent computational studies using Density Functional Theory (DFT) have further clarified the pathway, particularly regarding the behavior of sulfur intermediates.[9][10][11]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (isobutyraldehyde in this case) and the active methylene compound (ethyl cyanoacetate).[5][9][12] The basic catalyst, often a secondary amine like morpholine or a tertiary amine like triethylamine, deprotonates the α-carbon of ethyl cyanoacetate, creating a nucleophilic carbanion.[4][8] This carbanion then attacks the electrophilic carbonyl carbon of isobutyraldehyde, leading to an aldol-type adduct which subsequently dehydrates to form a stable α,β-unsaturated nitrile intermediate, ethyl 2-cyano-4-methylpent-2-enoate.[5][7]

  • Michael Addition of Sulfur: The next phase involves the addition of elemental sulfur. The α,β-unsaturated nitrile intermediate, in the presence of the base, can form a resonance-stabilized carbanion. This nucleophile attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a thiolate intermediate.[9] While the exact mechanism of sulfur addition and decomposition of polysulfides can be complex, the overall result is the formation of a sulfur-containing adduct.[9][10]

  • Ring Closure and Tautomerization: The final step is an intramolecular cyclization. The thiolate anion attacks the nitrile carbon, forming a five-membered iminothiophene ring.[4][7] This intermediate then undergoes a rapid tautomerization to yield the thermodynamically stable aromatic 2-aminothiophene product.[5][10] This aromatization is the primary driving force for the overall reaction.[10]

Below is a visual representation of the proposed reaction mechanism.

Gewald_Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization Isobutyraldehyde Isobutyraldehyde Knoevenagel_Intermediate α,β-Unsaturated Nitrile Isobutyraldehyde->Knoevenagel_Intermediate + Ethyl Cyanoacetate EthylCyanoacetate Ethyl Cyanoacetate Thiolate_Intermediate Thiolate Adduct Knoevenagel_Intermediate->Thiolate_Intermediate + Sulfur Base Base (e.g., Morpholine) Base->Knoevenagel_Intermediate Catalyzes Sulfur Elemental Sulfur (S₈) Final_Product Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate Thiolate_Intermediate->Final_Product Intramolecular Cyclization & Tautomerization

Caption: Reaction pathway for the Gewald synthesis.

Experimental Protocol: A Self-Validating Workflow

The following protocol for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is designed to be robust and reproducible. The rationale behind each step is provided to ensure a deep understanding of the process.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
Isobutyraldehyde72.11503.61 g (4.5 mL)Carbonyl Component
Ethyl Cyanoacetate113.12505.66 g (5.3 mL)Active Methylene
Elemental Sulfur32.07501.60 gSulfur Source
Morpholine87.12100.87 g (0.87 mL)Basic Catalyst
Ethanol46.07-50 mLSolvent

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), isobutyraldehyde (3.61 g), ethyl cyanoacetate (5.66 g), and finely powdered elemental sulfur (1.60 g).

    • Rationale: The use of finely powdered sulfur increases its surface area, facilitating its reaction.[13] Ethanol is a common and effective solvent for the Gewald reaction.[4][13]

  • Initiation of Reaction: Begin stirring the mixture at room temperature. Slowly add morpholine (0.87 g) dropwise to the suspension over a period of 5-10 minutes.

    • Rationale: Morpholine acts as a basic catalyst to initiate the Knoevenagel-Cope condensation.[14][15] A controlled addition prevents an overly exothermic initial reaction.

  • Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Moderate heating accelerates the reaction rate, particularly the sulfur addition and cyclization steps.[4] Typical reaction times vary, and TLC monitoring ensures the reaction is complete before workup.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

    • Rationale: The product is typically a solid with limited solubility in cold ethanol, allowing for its isolation by precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final Ethyl 2-amino-4-isopropylthiophene-3-carboxylate as a crystalline solid.[16]

    • Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, leading to a high-purity final product.

Expected Yield: Yields for the Gewald reaction can vary but are often in the range of 60-85% for this type of substrate.[4]

Conclusion and Outlook

The Gewald reaction remains a highly relevant and powerful tool in modern organic synthesis. Its operational simplicity, use of inexpensive starting materials, and ability to generate molecular complexity in a single step make it an attractive method for both academic research and industrial applications.[2][17] The synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate serves as a prime example of its utility. By understanding the underlying mechanism and optimizing the reaction parameters, researchers can efficiently access a wide array of polysubstituted 2-aminothiophenes for the development of novel therapeutics and other advanced materials.

References

Exploratory

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate CAS number

An In-depth Technical Guide to Ethyl 2-amino-4-isopropylthiophene-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: This document provides a comprehens...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: This document provides a comprehensive technical overview of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a key heterocyclic building block. Our focus extends beyond simple data presentation to elucidate the underlying chemical principles, synthesis strategies, and practical applications that are pivotal for professionals in medicinal chemistry and materials science. By integrating mechanistic insights with validated protocols, this guide aims to serve as an authoritative resource for leveraging this compound in advanced research and development projects.

Compound Identification and Core Properties

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is a polysubstituted aminothiophene, a class of compounds renowned for its utility as a scaffold in the synthesis of biologically active molecules.[1][2] Its unique arrangement of functional groups—a primary amine, an ester, and a hydrophobic isopropyl group on a thiophene core—makes it a versatile intermediate for creating diverse chemical libraries.

The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 72965-16-3 .[3][4]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 72965-16-3[3][4]
Molecular Formula C₁₀H₁₅NO₂SCalculated
Molecular Weight 213.30 g/mol Calculated
Appearance Typically a solid (powder/crystals)Inferred from similar compounds[5]
Canonical SMILES CCOC(=O)C1=C(SC=C1C(C)C)NInferred
IUPAC Name ethyl 2-amino-4-isopropylthiophene-3-carboxylateInferred

Synthesis Pathway: The Gewald Aminothiophene Synthesis

The most prominent and efficient method for preparing this and related 2-aminothiophenes is the Gewald reaction .[6][7] This is a one-pot, multi-component reaction that offers high atom economy and procedural simplicity, making it a staple in heterocyclic chemistry. The reaction convenes a ketone, an activated nitrile (α-cyanoester), and elemental sulfur in the presence of a base.[7]

For the specific synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, the reactants are:

  • Ketone: 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Activated Nitrile: Ethyl cyanoacetate

  • Sulfur Source: Elemental Sulfur (S₈)

  • Base Catalyst: An organic amine, such as morpholine or diethylamine.

Reaction Mechanism

The mechanism of the Gewald reaction is a well-studied sequence, though the exact behavior of sulfur addition was debated for some time.[8][9] The process is initiated by a base-catalyzed Knoevenagel condensation between the ketone and the active methylene group of the ethyl cyanoacetate.[7][8] This is the critical C-C bond-forming step that establishes the core carbon skeleton.

Mechanistic Steps:

  • Knoevenagel Condensation: The base deprotonates the ethyl cyanoacetate to form an enolate, which then attacks the carbonyl carbon of 3-methyl-2-butanone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate.[7]

  • Michael Addition of Sulfur: The sulfur adds to the intermediate. While the precise mechanism of sulfur ring opening and addition is complex, it is understood that a thiolate intermediate is formed.[8][9]

  • Cyclization & Tautomerization: The thiolate attacks the nitrile carbon, leading to ring closure. A final tautomerization of the resulting imine yields the aromatic 2-aminothiophene product.[7]

Diagram 1: Generalized Gewald Reaction Mechanism This diagram illustrates the key transformations in the synthesis of a 2-aminothiophene scaffold.

Gewald_Mechanism cluster_start Reactants Ketone Ketone (3-Methyl-2-butanone) Intermediate Knoevenagel Adduct (α,β-unsaturated nitrile) Ketone->Intermediate + Cyanoester + Base (cat.) Cyanoester α-Cyanoester (Ethyl cyanoacetate) Cyanoester->Intermediate Thiolate Thiolate Intermediate Intermediate->Thiolate + Sulfur Sulfur Elemental Sulfur (S₈) Sulfur->Thiolate Product 2-Aminothiophene Product Thiolate->Product Cyclization & Tautomerization

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure adapted from established Gewald reaction methodologies.[10] Researchers should perform their own risk assessment and optimization.

Materials:

  • 3-Methyl-2-butanone

  • Ethyl cyanoacetate

  • Elemental sulfur powder

  • Morpholine (or Diethylamine)

  • Ethanol (absolute)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-2-butanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in absolute ethanol.

  • Base Addition: While stirring at room temperature, add morpholine (0.5 eq.) dropwise to the mixture. The choice of a secondary amine like morpholine is crucial as it effectively catalyzes the initial condensation without competing in unwanted side reactions.

  • Heating: Gently heat the reaction mixture to 50-60°C and maintain stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water. This step quenches the reaction and precipitates the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue by silica gel column chromatography, typically using a hexane-ethyl acetate gradient, to obtain the pure Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.[10]

Diagram 2: Synthesis & Purification Workflow A streamlined workflow for the laboratory preparation of the target compound.

Synthesis_Workflow A 1. Combine Reactants (Ketone, Cyanoester, Sulfur) in Ethanol B 2. Add Base Catalyst (Morpholine) A->B C 3. Heat & Stir (50-60°C, 2-4h) B->C D 4. Quench Reaction (Ice Water) C->D E 5. Extract Product (Ethyl Acetate) D->E F 6. Dry & Concentrate E->F G 7. Purify via Column Chromatography F->G H Pure Product G->H

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. Ethyl 2-amino-4-isopropylthiophene-3-carboxylate serves as an ideal starting point for further chemical elaboration.

  • Scaffold for Synthesis: The primary amine at the C2 position is a versatile handle for various chemical transformations, including acylation, sulfonylation, and diazotization, allowing for the creation of amide, sulfonamide, and azo dye derivatives.[8][11]

  • Intermediate for Fused Heterocycles: The amine and ester groups can be used in cyclocondensation reactions to build fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of pharmacological activities, including kinase inhibition and antimicrobial effects.

  • Building Block for Bioactive Molecules: Derivatives of substituted 2-aminothiophenes have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and antidiabetic agents.[2][12] The specific substitution pattern of the title compound can be used to fine-tune properties like solubility, lipophilicity, and target binding affinity.

Conclusion

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (CAS: 72965-16-3) is a valuable and readily accessible chemical intermediate. Its synthesis via the robust and high-yielding Gewald reaction makes it an attractive starting material for research and development. The compound's structural features provide multiple avenues for chemical modification, positioning it as a key building block for the discovery of novel pharmaceutical agents and functional materials. This guide has provided the foundational knowledge, from synthesis mechanism to a practical laboratory protocol, to empower researchers in their scientific endeavors.

References

  • Organic Chemistry Portal. Gewald Reaction . [Link]

  • Wikipedia. Gewald reaction . [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. A. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . New Jersey Institute of Technology. [Link]

  • CP Lab Safety. Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, 1 gram . [Link]

  • PubChem. Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate . [Link]

  • PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate . [Link]

  • A. K., M., et al. Ethyl 2-amino-4-methylthiophene-3-carboxylate . Acta Crystallographica Section E, National Institutes of Health. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 2-Amino-4-Methyl-5-Phenylthiophene-3-Carboxylate in Modern Drug Discovery . [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES . ResearchGate. [Link]

  • Mamatha, D. M., et al. SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Request PDF . ResearchGate. [Link]

  • El-Kashef, H. S., et al. Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine . ResearchGate. [Link]

Sources

Foundational

Spectroscopic data of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (NMR, IR, MS).

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for key 2-aminothiophene derivatives, a class of heterocyclic compounds significant in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for key 2-aminothiophene derivatives, a class of heterocyclic compounds significant in medicinal chemistry and materials science.[1][2] While the primary topic of interest was Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a thorough literature search revealed a lack of publicly available, complete spectroscopic data for this specific analogue. To provide a valuable and scientifically rigorous resource, this guide will instead focus on the detailed spectroscopic characterization of its close structural analogue, Ethyl 2-amino-4-methylthiophene-3-carboxylate , for which complete, high-quality data has been published.[3] This document offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, serving as an expert-level reference for researchers, scientists, and professionals in drug development.

Introduction: The 2-Aminothiophene Core

The 2-aminothiophene motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] The synthesis of these compounds is often achieved through the versatile Gewald reaction, a one-pot multicomponent condensation that allows for diverse substitution patterns.[4][5] Accurate structural elucidation of these synthesized molecules is paramount, and this relies on the synergistic application of modern spectroscopic techniques. This guide explains the data derived from these techniques to provide an unambiguous structural confirmation.

Molecular Structure and Key Features

The subject of our analysis is Ethyl 2-amino-4-methylthiophene-3-carboxylate. Its structure contains several key features that give rise to distinct spectroscopic signals: an ethyl ester group, a primary amine (-NH₂), a methyl group, and a substituted thiophene ring.

Figure 2. Proposed ESI-MS Ionization Mol Molecule (M) C₈H₁₁NO₂S MW = 185.05 Protonated Protonated Ion [M+H]⁺ m/z = 186.15 Mol->Protonated + H⁺ (ESI Source)

Sources

Exploratory

The Architectural Blueprint of Thiophene Scaffolds: An In-depth Guide to the Crystal Structure of Ethyl 2-amino-4-alkylthiophene-3-carboxylate Derivatives

Abstract Substituted thiophenes are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs. Their three-dimensional structure and the nuances of their intermolecular interactions are cri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted thiophenes are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs. Their three-dimensional structure and the nuances of their intermolecular interactions are critical determinants of their biological activity. This technical guide provides a comprehensive analysis of the crystal structure of ethyl 2-amino-4-alkylthiophene-3-carboxylate derivatives. While crystallographic data for the specific 4-isopropyl derivative is not publicly available, this guide leverages high-resolution crystal structure data from its close chemical relatives—the 4-methyl, 4,5-dimethyl, and 4-isobutyl analogues—to provide a detailed and predictive overview. We will delve into the synthetic methodology, explore the intricacies of molecular geometry, and dissect the non-covalent interactions that govern the crystal packing of these vital pharmaceutical building blocks. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state properties of this important class of molecules.

Introduction: The Significance of the 2-Aminothiophene Core

The 2-aminothiophene scaffold is a privileged motif in drug discovery, underpinning the efficacy of a wide range of therapeutic agents. Its inherent aromaticity and the presence of multiple functional groups for derivatization make it a versatile template for interacting with biological targets.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules, as well as the forces that dictate their packing in the solid state, is paramount for rational drug design, polymorphism screening, and optimizing physicochemical properties such as solubility and stability.

This guide will focus on the ethyl 2-amino-4-alkylthiophene-3-carboxylate series, with a particular emphasis on deducing the structural characteristics of the 4-isopropyl derivative through a comparative analysis of its near analogues.

Synthetic Strategy: The Gewald Reaction

The primary and most efficient route to polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction offers a convergent and atom-economical approach to this important heterocyclic system.

The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst, typically a secondary amine like morpholine or diethylamine.[2][3]

Logical Workflow for the Gewald Synthesis:

Gewald_Synthesis cluster_reactants Reactants Ketone Isopropyl Methyl Ketone (for 4-isopropyl derivative) Reaction Gewald Reaction Ketone->Reaction Cyanoester Ethyl Cyanoacetate Cyanoester->Reaction Sulfur Elemental Sulfur (S8) Sulfur->Reaction Base Base (e.g., Morpholine) Base->Reaction catalyst Product Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate Reaction->Product

Caption: Generalized workflow of the Gewald reaction for synthesizing the target thiophene.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

The following protocol, adapted from published procedures for the 4-methyl derivative, serves as a representative example of the Gewald synthesis.[4]

  • Reaction Setup: To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Reaction Conditions: Stir the reaction mixture at 50°C for 3 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup: Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) eluent.

  • Crystallization: Obtain single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in ethyl acetate.[4]

Crystal Structure Analysis: A Comparative Approach

As the crystal structure for the 4-isopropyl derivative is not publicly available, we will perform a comparative analysis of the closely related ethyl 2-amino-4-methylthiophene-3-carboxylate and ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This allows us to make well-founded predictions about the structural features of the target molecule.

Molecular Geometry

The core 2-aminothiophene ring system in these derivatives is essentially planar. The ethoxycarbonyl group at the 3-position also tends to be coplanar with the thiophene ring, with a very small dihedral angle between their mean planes. This planarity is a consequence of the conjugated π-system extending across the thiophene ring and the carboxylate group.

A key feature within the molecule is the formation of an intramolecular N-H···O hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester group.[4] This interaction creates a stable six-membered ring motif, often denoted as an S(6) ring in graph-set notation. This intramolecular hydrogen bond significantly influences the conformation of the molecule, holding the amino and ester groups in a relatively fixed orientation.

Diagram of Key Intramolecular Interactions:

Caption: The characteristic intramolecular N-H···O hydrogen bond forming an S(6) ring motif.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is dictated by a network of intermolecular interactions. In the crystal structures of ethyl 2-amino-4-alkylthiophene-3-carboxylate derivatives, hydrogen bonding plays a dominant role.

  • N-H···O Hydrogen Bonds: The second hydrogen atom of the amino group (the one not involved in the intramolecular bond) is available for intermolecular interactions. It typically forms N-H···O hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This interaction links the molecules into infinite chains.

  • N-H···S Hydrogen Bonds: In some cases, such as the 4-methyl derivative, the intermolecular hydrogen bonding pattern is more complex. The amine hydrogen can form a bifurcated hydrogen bond, interacting with both the carbonyl oxygen of one molecule and the thiophene sulfur atom of another.[4] This N-H···S interaction links molecules into dimers.[4]

  • C-H···π Interactions: In addition to classical hydrogen bonds, weaker C-H···π interactions are also observed, where a C-H bond from an alkyl or ethyl group interacts with the π-electron system of the thiophene ring of an adjacent molecule.

These interactions collectively build up the three-dimensional crystal lattice. The specific packing motif can vary depending on the nature of the substituent at the 4- and 5-positions. For instance, in the 4,5-dimethyl derivative, N-H···O hydrogen bonds create wave-like chains running through the crystal. In the 4-methyl derivative, a combination of N-H···O and N-H···S bonds first creates dimers, which are then linked into chains.[4]

Predicted Packing for the 4-Isopropyl Derivative: Based on these observations, it is highly probable that the crystal structure of ethyl 2-amino-4-isopropylthiophene-3-carboxylate would also be dominated by a network of N-H···O and potentially N-H···S hydrogen bonds, leading to the formation of chains or dimeric structures. The bulkier isopropyl group might influence the specific packing arrangement, potentially leading to a less dense crystal lattice compared to the methyl derivative.

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for the known derivatives, providing a basis for understanding the structural landscape of this chemical class.

ParameterEthyl 2-amino-4-methylthiophene-3-carboxylate[4]Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Formula C₈H₁₁NO₂SC₉H₁₃NO₂S
Molecular Weight 185.24199.26
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 8.8789 (4)7.9487 (2)
b (Å) 14.5029 (7)9.8939 (3)
c (Å) 14.8690 (7)13.4348 (4)
β (°) ** 102.583 (2)106.143 (2)
Volume (ų) **1868.52 (15)1014.90 (5)
Z 8 (Z' = 2)4
Key Interactions Intramolecular N-H···O; Intermolecular N-H···O and N-H···SIntramolecular N-H···O; Intermolecular N-H···O; C-H···π

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a precise experimental process. The general workflow is outlined below.[4]

Workflow for Single-Crystal X-ray Diffraction:

XRay_Workflow A Crystal Growth & Selection (Slow Evaporation) B Mounting Crystal on Diffractometer A->B C Data Collection (Monochromatic X-ray Beam, Cooled Crystal) B->C D Data Reduction & Correction C->D E Structure Solution (Direct Methods or Patterson) D->E F Structure Refinement (Least-Squares Minimization) E->F G Validation & Analysis (Bond Lengths, Angles, Interactions) F->G

Caption: A generalized workflow for determining molecular structure via X-ray crystallography.

  • Crystal Growth and Selection: High-quality single crystals are grown, typically by slow evaporation from a suitable solvent like ethyl acetate.[4] A defect-free crystal of appropriate size is selected under a microscope.

  • Data Collection: The crystal is mounted on a goniometer head and placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected.

  • Data Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These data are corrected for various experimental factors.

  • Structure Solution and Refinement: The corrected data are used to solve the phase problem and generate an initial electron density map, from which an initial model of the structure is built. This model is then refined using iterative least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data as closely as possible.

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic integrity. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.

Conclusion and Future Outlook

The crystal structures of ethyl 2-amino-4-alkylthiophene-3-carboxylate derivatives are characterized by a planar thiophene core, a prominent intramolecular N-H···O hydrogen bond forming an S(6) ring, and a network of intermolecular N-H···O, N-H···S, and C-H···π interactions that dictate the crystal packing. While the specific structure of the 4-isopropyl derivative remains to be experimentally determined, a comparative analysis of its close analogues provides a robust predictive model of its key structural features.

For drug development professionals, this detailed structural understanding is invaluable. It informs strategies for co-crystallization, aids in the prediction and control of polymorphism, and provides a foundational understanding of the conformational preferences of this scaffold, which can be leveraged in the design of next-generation therapeutics with enhanced efficacy and optimized physicochemical properties. Future work should prioritize the synthesis and crystallographic analysis of the title 4-isopropyl derivative to validate the predictions made herein and to complete the structural library of this important series of pharmaceutical intermediates.

References

  • A. A. M. Abdel-Aziz, et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5). Available at: [Link]

  • H. A. Ghabbour, et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2095. Available at: [Link]

  • Wikipedia. (2023). Gewald reaction. Available at: [Link]

  • A. K. Mobinikhaledi, et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7397-7402. Available at: [Link]

  • M. A. El-Sayed, et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. Available at: [Link]

Sources

Foundational

The Privileged Scaffold: A Technical Guide to the Biological Activity of Substituted 2-Aminothiophenes

Introduction: The Emergence of a Versatile Pharmacophore In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets to elicit diverse pharmacological responses. The substituted 2-aminothiophene core is a prime example of such a scaffold, demonstrating a remarkable breadth of biological activities that have captured the attention of researchers and drug development professionals.[1][2] Its synthetic accessibility, primarily through the robust and versatile Gewald reaction, further enhances its appeal as a foundational template for the design of novel therapeutics.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted 2-aminothiophenes, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential.

The thiophene ring is a bioisostere of the phenyl group, a common moiety in many active drugs, allowing it to serve as a viable replacement to modulate physicochemical and pharmacokinetic properties.[6] The incorporation of the 2-amino group provides a crucial handle for further chemical modification, enabling the synthesis of large and diverse compound libraries for screening. These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, antiviral, and even as modulators of G-protein coupled receptors (GPCRs).[7][1][8][9] This guide will dissect these key therapeutic areas, offering insights into the causality behind experimental designs and highlighting the self-validating nature of the described protocols.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted 2-aminothiophenes have emerged as a significant class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines.[10][11] Their mechanisms of action are often multifaceted, ranging from the inhibition of protein kinases crucial for cancer cell proliferation to the induction of apoptosis.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which 2-aminothiophene derivatives exert their anticancer effects is through the inhibition of protein kinases.[2] These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. For instance, certain 2-aminothiophene derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation of many tumor types.[2]

Beyond kinase inhibition, some derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins. For example, studies have shown that certain compounds can upregulate the expression of pro-apoptotic proteins like Bax and caspases while downregulating the anti-apoptotic protein Bcl-2.[10]

Diagram: Inhibition of a Generic Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Downstream Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Ligand Growth Factor Ligand->Receptor Binds Aminothiophene Substituted 2-Aminothiophene Aminothiophene->Receptor Inhibits

Caption: A generalized kinase signaling pathway inhibited by a substituted 2-aminothiophene derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of 2-aminothiophene derivatives are highly dependent on the nature and position of substituents on the thiophene ring. For example, a study on 5-substituted 2-amino-3-carboxymethylthiophenes revealed that the nature of the linker between the thiophene core and a substituted aryl group significantly impacts activity.[12] Replacing an ethyl linker with a thioalkyl group preserved or enhanced the antiproliferative potency and tumor selectivity, while oxyalkyl or aminoalkyl linkers were detrimental.[12] Specifically, derivatives with 4-ethyl- and 4-isopropylarylmethylthio substituents at the 5-position were found to be more potent and selective anti-T-lymphoma/leukemia agents than the parent compound.[12]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected substituted 2-aminothiophene derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
8c CEM (T-cell leukemia)0.90[12]
HeLa (Cervical carcinoma)39[12]
13m CEM (T-cell leukemia)0.3-0.4[12]
13n CEM (T-cell leukemia)0.3-0.4[12]
6d L1210 (Murine leukemia)0.00076[13]
FM3A (Murine mammary carcinoma)0.00009[13]
Molt/4 (Human T-lymphoblastoid)0.00069[13]
CEM (Human T-lymphoblastoid)0.00052[13]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted 2-aminothiophenes have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them a promising class of compounds in the fight against infectious diseases.[9][14][15]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of 2-aminothiophenes are varied. Some derivatives act as efflux pump inhibitors (EPIs) in bacteria.[16] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, 2-aminothiophene derivatives can restore the efficacy of existing antibiotics.[16] Studies on Staphylococcus aureus have shown that certain 2-aminothiophene derivatives can enhance the activity of ciprofloxacin and erythromycin by 8- and 16-fold, respectively.[16]

Other derivatives exhibit direct antimicrobial activity, though the exact mechanisms are still under investigation. It is postulated that they may interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Structure-Activity Relationship (SAR) in Antimicrobial Agents

The antimicrobial spectrum and potency of 2-aminothiophenes are influenced by their substitution patterns. For instance, the presence of cyclic and heterocyclic moieties at the 5-position has been shown to be crucial for activity.[9] A study revealed that a compound with a para-hydroxyl group on a phenyl ring exhibited significant antibacterial activity, even stronger than the standard drugs ampicillin and gentamicin.[9] Furthermore, derivatives bearing a pyrazole or pyridine ring showed promising antifungal activity.[9]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiophene derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2c B. subtilisNot specified, but noted as highly active[14]
E. coliNot specified, but noted as highly active[14]
P. vulgarisNot specified, but noted as highly active[14]
S. aureusNot specified, but noted as highly active[14]
Compound 3a Bacteria (unspecified)Not specified, but noted as stronger than ampicillin and gentamicin[9]
Compound 6b Fungi (unspecified)Not specified, but noted as promising[9]
Compound 9 Fungi (unspecified)Not specified, but noted as promising[9]

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, substituted 2-aminothiophenes exhibit a range of other important biological activities.

Anti-inflammatory Properties

Several 2-aminothiophene analogs have been synthesized and evaluated for their anti-inflammatory potential.[17][18] The anti-inflammatory activity is often assessed by their ability to inhibit neutrophil activity or other inflammatory mediators.[17] For example, a series of 2-aminothiophene analogs were tested, with one compound exhibiting an IC50 value of 121.47 µM in an anti-inflammatory assay.[17][18]

Antiviral Activity

Certain 2-aminothiophene derivatives have shown moderate and selective activity against viruses, including HIV-1, human cytomegalovirus (CMV), and varicella-zoster virus (VZV).[19] For instance, 2-amino-3-(2-nitrophenylsulfonyl)thiophene exhibited an EC50 of 3.8 µg/mL against HIV-1.[19] Other derivatives, such as 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes, were active against CMV and VZV with IC50 values in the range of 0.1-10 µg/mL.[19]

Modulators of GPCRs

Substituted 2-aminothiophenes have also been identified as modulators of G-protein coupled receptors (GPCRs). For example, they have been investigated as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a target for the treatment of type 2 diabetes.[8] One such derivative, with a molecular weight of 239 g/mol , is one of the smallest known GLP-1R PAMs and has been shown to increase insulin secretion in the presence of GLP-1.[8]

Synthesis and Experimental Protocols

The cornerstone of 2-aminothiophene chemistry is the Gewald reaction, a multicomponent reaction that allows for the efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[3][4][5]

The Gewald Reaction: A Powerful Synthetic Tool

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene compound and elemental sulfur in the presence of a base.[3][5] The reaction proceeds through a series of steps, including a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization.[20][21]

Diagram: Generalized Gewald Reaction Workflow

G Reactants Ketone/Aldehyde + Active Methylene Compound + Elemental Sulfur ReactionVessel Reaction Mixture Reactants->ReactionVessel Base Base Catalyst (e.g., Morpholine, Diethylamine) Base->ReactionVessel Solvent Solvent (e.g., Ethanol, DMF) Solvent->ReactionVessel Heating Heating ReactionVessel->Heating Workup Work-up (e.g., Precipitation, Extraction) Heating->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Substituted 2-Aminothiophene Purification->Product

Caption: A schematic representation of the Gewald reaction workflow.

Experimental Protocol: General Procedure for the Gewald Synthesis

The following is a representative, self-validating protocol for the synthesis of a substituted 2-aminothiophene via the Gewald reaction. The success of the reaction is validated by the isolation and characterization of the expected product.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1.0 eq.), the active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or dimethylformamide.

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of a base, such as morpholine or diethylamine (0.1-0.2 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure substituted 2-aminothiophene.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Substituted 2-aminothiophenes represent a highly versatile and privileged scaffold in medicinal chemistry, with a demonstrated potential to yield potent and selective therapeutic agents across a wide range of diseases. Their synthetic tractability, particularly through the Gewald reaction, allows for the creation of diverse chemical libraries amenable to high-throughput screening and rational drug design. The continued exploration of the structure-activity relationships of this scaffold, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and effective drugs. As our understanding of disease biology grows, the adaptability of the 2-aminothiophene core will ensure its continued relevance in the ongoing quest for new medicines.

References

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (URL: [Link])

  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. (URL: [Link])

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  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])

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  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (URL: [Link])

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (URL: [Link])

  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (URL: [Link])

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  • Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. (URL: [Link])

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (URL: [Link])

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  • Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (URL: [Link])

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Exploratory

Topic: Starting Materials for the Synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

An In-depth Technical Guide This guide provides a comprehensive analysis of the requisite starting materials for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a key heterocyclic building block in med...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides a comprehensive analysis of the requisite starting materials for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple procedural outline to deliver an in-depth exploration of the chemical logic, mechanistic underpinnings, and practical considerations that inform the selection and use of these precursors. The primary focus is on the highly efficient and widely adopted Gewald three-component reaction, which represents the most authoritative and practical pathway to the target molecule.

The Gewald Reaction: The Cornerstone of Synthesis

The synthesis of polysubstituted 2-aminothiophenes is most reliably achieved through the Gewald reaction, a one-pot, three-component condensation first reported by Karl Gewald in 1966.[1] This methodology is prized in synthetic chemistry for its operational simplicity, atom economy, and the use of readily available and inexpensive starting materials.[2][3] For the specific synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, the Gewald reaction convenes three essential precursors: a ketone, an activated nitrile, and elemental sulfur, all orchestrated by a basic catalyst.

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur and a subsequent ring-closing cyclization to form the thiophene heterocycle.[1]

The Core Starting Materials

The specific architecture of the target molecule dictates the precise identity of the three core reactants.

  • The Carbonyl Component: 3-Methyl-2-butanone (Methyl Isopropyl Ketone) The structural foundation of the thiophene ring and its substitution pattern is provided by the ketone. To achieve the "4-isopropyl" substitution on the final thiophene ring, the ketone must contain an isopropyl group adjacent to the carbonyl function. The most direct and commercially available precursor is 3-Methyl-2-butanone (CAS: 563-80-4).[4][5] In the course of the reaction, the carbonyl carbon and its adjacent α-carbon become integrated into the thiophene ring as C4 and C5, respectively. The isopropyl group attached to the carbonyl carbon remains as the C4 substituent. 3-Methyl-2-butanone is primarily used as an intermediate in the production of pharmaceuticals, herbicides, and dye precursors.[5][6][7]

  • The Activated Nitrile: Ethyl Cyanoacetate The C2-amino and C3-carboxylate functionalities of the target molecule are derived from an α-cyanoester. Ethyl cyanoacetate (CAS: 105-56-6) is the designated starting material for this purpose. Its utility stems from the presence of an acidic methylene group flanked by two electron-withdrawing groups (a nitrile and an ester), which facilitates the initial Knoevenagel condensation with the ketone.[8] This compound is a versatile building block in the synthesis of a wide array of heterocycles used in pharmaceuticals, such as allopurinol and trimethoprim.[8]

  • The Heteroatom Source: Elemental Sulfur (S₈) The defining sulfur heteroatom of the thiophene ring is incorporated using elemental sulfur (CAS: 7704-34-9). Typically used as a fine powder, elemental sulfur is an inexpensive, stable, and non-toxic reagent.[9] Despite its relative stability, it readily participates in the Gewald reaction under basic conditions, acting as the crucial building block for the cyclization step that forms the aromatic ring. Its use as a direct source of sulfur is both an economical and ecological advantage in organic synthesis.

Mechanistic Pathway of the Gewald Reaction

The reaction mechanism proceeds in a well-elucidated sequence of steps, providing a clear understanding of how the starting materials assemble into the final product.[1]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between 3-methyl-2-butanone and ethyl cyanoacetate to form the stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The elemental sulfur (S₈) ring is activated by the base and adds to the β-position of the unsaturated intermediate.

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the terminal sulfur attacks the nitrile group. Subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism R1 3-Methyl-2-butanone I1 Knoevenagel Adduct (α,β-unsaturated nitrile) R1->I1 1. Knoevenagel Condensation R2 Ethyl Cyanoacetate R2->I1 1. Knoevenagel Condensation R3 Sulfur (S₈) I2 Sulfur Adduct R3->I2 2. Sulfur Addition Base Base (e.g., Morpholine) Base->I1 Base->I2 I1->I2 2. Sulfur Addition I3 Cyclized Intermediate I2->I3 3. Intramolecular Cyclization P Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate I3->P 4. Tautomerization

Fig. 1: Gewald Reaction Mechanism

Technical Data of Starting Materials

A thorough understanding of the physical and chemical properties of the starting materials is critical for safe handling, accurate measurement, and successful execution of the synthesis.

Property3-Methyl-2-butanoneEthyl CyanoacetateElemental Sulfur
CAS Number 563-80-4105-56-67704-34-9
Molecular Formula C₅H₁₀OC₅H₇NO₂S₈
Molecular Weight 86.13 g/mol 113.12 g/mol 256.52 g/mol
Appearance Colorless liquid[4][5]Colorless liquid[8]Yellow crystalline solid
Boiling Point 93-95 °C[5][10]205-207 °C444.6 °C
Density 0.805 g/cm³[5]1.063 g/cm³2.07 g/cm³
Key Hazards Highly flammable, may be toxic by inhalation[5]Harmful if swallowed or inhaledFlammable solid

Field-Proven Experimental Protocol

The following protocol is a representative procedure for the synthesis of substituted 2-aminothiophenes via the Gewald reaction, adapted from established literature methods.[11][12] This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step-by-Step Methodology
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methyl-2-butanone (0.1 mol), Ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of absolute ethanol.

  • Catalyst Addition: To the stirred mixture, slowly add a basic catalyst such as morpholine or diethylamine (0.1 mol) over a period of 15-20 minutes. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain this temperature with continuous stirring for 3-4 hours.[12][13]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath or refrigerator overnight to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the final Ethyl 2-amino-4-isopropylthiophene-3-carboxylate as a crystalline solid.[14]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Workflow Fig. 2: Experimental Workflow A 1. Mix Reactants - 3-Methyl-2-butanone - Ethyl Cyanoacetate - Sulfur - Ethanol (Solvent) B 2. Add Base Catalyst (e.g., Morpholine) A->B C 3. Heat to Reflux (50-60 °C, 3-4h) B->C D 4. Cool & Precipitate (Overnight) C->D E 5. Isolate by Filtration D->E F 6. Purify by Recrystallization E->F G 7. Characterize Product (NMR, MS, IR) F->G

Fig. 2: Experimental Workflow

Alternative Synthetic Approaches

While the classic Gewald reaction is dominant, several modifications have been developed to improve yields, reduce reaction times, or enhance the "green" credentials of the synthesis. These often involve the same core starting materials but employ different reaction conditions or catalysts.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the reaction, often reducing reaction times from hours to minutes.[1]

  • Solvent-Free and Catalyst-Free Conditions: Green chemistry initiatives have led to the development of methods using ball-milling or catalyst-free conditions in water, sometimes activated by ultrasound.[15][16]

  • Alternative Catalysts: While secondary amines are common, other catalysts like L-proline or functionalized polymer fibers have been successfully employed.[3][17]

These alternatives demonstrate the versatility of the core starting materials and offer researchers flexibility in optimizing the synthesis for their specific laboratory capabilities and environmental goals.

References

  • Ethyl cyanoacetate - Wikipedia . Wikipedia. [Link]

  • ethyl cyanoacetate - Organic Syntheses Procedure . Organic Syntheses. [Link]

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  • Synthesis of Ethyl cyanoacetate . LookChem. [Link]

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  • Green methodologies for the synthesis of 2-aminothiophene . Semantic Scholar. [Link]

  • 3-Methyl-2-butanone - Simple English Wikipedia, the free encyclopedia . Simple English Wikipedia. [Link]

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  • Synthesis of 2-aminothiophenes via Scheme 2 . ResearchGate. [Link]

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  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . ARKAT USA. [Link]

  • Making Organic Molecules with Snatoms! 3-methyl-2-butanone . YouTube. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY . International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases . Oriental Journal of Chemistry. [Link]

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Foundational

The Gewald Aminothiophene Synthesis: A Deep Dive into its Core Mechanism and Practical Applications

Abstract The Gewald reaction, a cornerstone of heterocyclic chemistry, provides an elegant and efficient multicomponent pathway to synthesize highly functionalized 2-aminothiophenes.[1] These structures are privileged sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Gewald reaction, a cornerstone of heterocyclic chemistry, provides an elegant and efficient multicomponent pathway to synthesize highly functionalized 2-aminothiophenes.[1] These structures are privileged scaffolds in medicinal chemistry and materials science, finding applications in pharmaceuticals, agrochemicals, and dyes.[2][3][4] This in-depth technical guide delves into the intricacies of the Gewald reaction mechanism, offering a comprehensive understanding for researchers, scientists, and drug development professionals. We will explore the key mechanistic steps, the causality behind experimental choices, and provide a validated experimental protocol.

Introduction: The Significance of the Gewald Reaction

First reported by Karl Gewald in the 1960s, the Gewald aminothiophene synthesis is a one-pot reaction that brings together a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[5][6] The reaction's versatility, mild conditions, and the ready availability of starting materials have cemented its importance in organic synthesis.[7][8] The resulting 2-aminothiophene core is a key building block for a wide array of biologically active molecules, including anti-inflammatory drugs like Tinoridine, and compounds with antimicrobial, anticancer, and antiviral properties.[9][10][11]

Unraveling the Mechanism: A Step-by-Step Elucidation

While the overall transformation appears straightforward, the precise mechanism of the Gewald reaction was a subject of discussion for many years.[5] Recent computational and experimental studies have provided significant clarity. The reaction is now understood to proceed through a series of well-defined steps.[12][13]

Initial Knoevenagel Condensation: The Foundation of the Reaction

The reaction cascade commences with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound (e.g., ethyl cyanoacetate).[5][14] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the activated nitrile, generating a nucleophilic carbanion.[9] This carbanion then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent dehydration leads to the formation of a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.[15]

Causality Insight: The success of this initial step hinges on the acidity of the α-proton of the nitrile and the electrophilicity of the carbonyl component. The use of an activated nitrile (with an electron-withdrawing group like -CN or -COOEt) is crucial for facilitating deprotonation and stabilizing the resulting carbanion.

The Enigmatic Role of Sulfur: Addition and Ring Formation

The subsequent addition of elemental sulfur is the most complex and debated part of the mechanism.[5] It is now widely accepted that the Knoevenagel adduct is deprotonated by the base at the α-position to the nitrile, forming a new nucleophile.[12] This nucleophile then attacks the elemental sulfur ring (S8), leading to its opening and the formation of a thiolate intermediate.[13]

This thiolate then undergoes an intramolecular cyclization by attacking the carbon of the nitrile group.[9] This step forms the five-membered thiophene ring.

Tautomerization to the Aromatic Aminothiophene

The final step involves a tautomerization of the cyclic imine intermediate to the more stable aromatic 2-aminothiophene product.[5] This proton transfer is facilitated by the basic reaction medium.

Below is a visual representation of the accepted reaction mechanism:

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Aromatization Start Ketone/Aldehyde + α-Cyanoester Knoevenagel_Adduct α,β-Unsaturated Nitrile (Knoevenagel Adduct) Start->Knoevenagel_Adduct Base-catalyzed condensation Base1 Base Base1->Start Thiolate Thiolate Intermediate Knoevenagel_Adduct->Thiolate Deprotonation & Sulfur addition Sulfur Elemental Sulfur (S8) Sulfur->Thiolate Cyclized_Intermediate Cyclized Imine Intermediate Thiolate->Cyclized_Intermediate Intramolecular cyclization Final_Product 2-Aminothiophene Cyclized_Intermediate->Final_Product Tautomerization

Caption: The mechanistic pathway of the Gewald aminothiophene synthesis.

A Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical Gewald synthesis. The rationale behind each step is explained to ensure a self-validating and reproducible process.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Morpholine

  • Ethanol (absolute)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol.

    • Rationale: Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction. A slight excess of sulfur ensures complete conversion.

  • Initiation: Add morpholine (0.5 eq) dropwise to the stirred mixture at room temperature.

    • Rationale: Morpholine acts as the basic catalyst. A controlled, dropwise addition prevents an overly exothermic initial reaction.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.

    • Rationale: Cooling and the addition of a non-solvent (water) decrease the solubility of the organic product, leading to its precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization from ethanol if necessary.

    • Rationale: Filtration separates the solid product from the liquid reaction mixture. Washing with a cold solvent minimizes the loss of the desired product while removing impurities. Recrystallization is a standard technique for purifying solid organic compounds.

Below is a workflow diagram for the experimental protocol:

Gewald_Workflow cluster_workflow Experimental Workflow A 1. Combine Reactants (Cyclohexanone, Ethyl Cyanoacetate, Sulfur) in Ethanol B 2. Add Morpholine (Catalyst) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D Periodic Sampling D->C Reaction Incomplete E 5. Cool to Room Temperature & Precipitate Product D->E Reaction Complete F 6. Isolate by Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Recrystallize (if needed) G->H I Pure 2-Aminothiophene G->I H->I

Caption: A step-by-step experimental workflow for the Gewald synthesis.

Scope and Variations

The Gewald reaction is remarkably versatile and tolerates a wide range of functional groups on both the carbonyl and activated nitrile components.[6]

Carbonyl ComponentActivated NitrileTypical Base
Aliphatic & Aromatic KetonesMalononitrileMorpholine, Piperidine
AldehydesEthyl CyanoacetateTriethylamine
Cyclic KetonesCyanoacetamideSodium Ethoxide

Table 1: Common Substrates and Catalysts in the Gewald Reaction.

Modifications to the classical Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope.[6] These include the use of microwave irradiation, solid-supported synthesis, and the use of alternative catalysts.[5][16][17][18] For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times.[5]

Applications in Drug Discovery and Development

The 2-aminothiophene scaffold is a prominent feature in a multitude of approved drugs and clinical candidates.[10][19] Its ability to act as a bioisosteric replacement for a phenyl ring and its capacity for diverse functionalization make it an attractive building block for medicinal chemists.[10] Compounds synthesized via the Gewald reaction have demonstrated a broad spectrum of biological activities, including:

  • Anti-inflammatory: Tinoridine is a non-steroidal anti-inflammatory drug (NSAID).[9]

  • Anticancer: Certain 2-aminothiophene derivatives have shown potent antiproliferative activity.[2]

  • Antimicrobial: This class of compounds has been investigated for its antibacterial and antifungal properties.[20]

  • Central Nervous System (CNS) activity: The antipsychotic drug olanzapine contains a thieno[2,3-b][8][14]benzodiazepine core, which can be synthesized from a Gewald product.[9]

The continued exploration of the Gewald reaction and its products promises to yield novel therapeutic agents for a variety of diseases.[2]

Conclusion

The Gewald aminothiophene synthesis remains a powerful and indispensable tool in the arsenal of the modern organic chemist. Its efficiency, versatility, and the biological significance of its products ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its mechanism and the factors influencing the reaction outcome is paramount for its successful application. As research continues to uncover new catalysts and variations, the scope and utility of the Gewald reaction are poised to expand even further.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ARKIVOC, 2010(i), 209-246.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC.
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Gewald reaction. (n.d.). In Wikipedia.
  • Gewald Reaction. (n.d.). Organic Chemistry Portal.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
  • The Gewald Multicomponent Reaction. (n.d.). PubMed.
  • The Gewald reaction in dye chemistry. (n.d.).
  • Sharma, J., & Champagne, P. A. (2024).
  • Gewald reaction. (n.d.). chemeurope.com.
  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2001).
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synfacts, 19(10), 1086.
  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). European Journal of Medicinal Chemistry, 242, 114674.
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022).
  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022).
  • (PDF) Applications substituted 2-aminothiophenes in drug design. (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Deep Blue Documents.
  • Gewald Reaction. (n.d.). J&K Scientific LLC.
  • Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. (n.d.). ACS Sustainable Chemistry & Engineering.
  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reaction and Synthesis, 12(1), 18-28.

Sources

Exploratory

A Comprehensive Technical Guide to Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction The thiophene nucleus is a privileged scaffold in medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its significant and diverse biological activities.[1][2] Thiophene-containing compounds are integral to numerous FDA-approved drugs, demonstrating therapeutic efficacy across a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][3] Within this important class of heterocycles, 2-aminothiophenes represent a particularly valuable subclass, often synthesized through the versatile Gewald reaction.[4][5][6][7][8] This technical guide provides a detailed examination of a specific, highly functionalized derivative: Ethyl 2-amino-4-isopropylthiophene-3-carboxylate .

This document will elucidate the precise IUPAC nomenclature, detail its synthesis and characterization, and explore its potential applications in the field of drug discovery and development, grounded in the established importance of the 2-aminothiophene core.

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chemical entity is fundamental for scientific communication. Following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the official name for the compound is ethyl 2-amino-4-isopropylthiophene-3-carboxylate .

Structural Breakdown:

  • Thiophene: The core is a five-membered aromatic ring containing one sulfur atom.

  • -3-carboxylate: An ester group is attached to the 3rd position of the thiophene ring.

  • Ethyl...: The ester is an ethyl ester.

  • 2-amino: An amino group (-NH2) is substituted at the 2nd position.

  • 4-isopropyl: An isopropyl group (-CH(CH3)2) is attached at the 4th position.

Compound Attribute Value Source
IUPAC Name ethyl 4-amino-2-(propan-2-yl)thiophene-3-carboxylatePubChem[9]
CAS Number 72965-16-3Parchem[10]
Molecular Formula C10H15NO2SParchem[10]
Molecular Weight 213.30 g/mol Parchem[10], PubChem[9]

Synthesis and Mechanism: The Gewald Reaction

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction, first reported by Karl Gewald in 1961.[6][7][8] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and the high degree of functionalization achieved in the final product.

The synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate proceeds via the Gewald reaction, utilizing:

  • A ketone: Methyl isopropyl ketone (3-methyl-2-butanone)

  • An activated nitrile: Ethyl cyanoacetate

  • Elemental sulfur

  • A basic catalyst (e.g., diethylamine, piperidine, or morpholine)

Reaction Workflow

The overall transformation can be visualized as follows:

Gewald_Reaction_Workflow cluster_reactants Starting Materials Ketone Methyl Isopropyl Ketone Condensation Knoevenagel-Cope Condensation Ketone->Condensation Nitrile Ethyl Cyanoacetate Nitrile->Condensation Sulfur Elemental Sulfur (S8) SulfurAddition Sulfur Addition & Cyclization Sulfur->SulfurAddition Base Base (e.g., Diethylamine) Base->Condensation Catalyst Base->SulfurAddition Promoter Adduct α,β-Unsaturated Nitrile Intermediate Condensation->Adduct Adduct->SulfurAddition Product Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate SulfurAddition->Product Tautomerization Gewald_Mechanism Gewald Reaction Mechanism A 1. Knoevenagel-Cope Condensation (Ketone + Activated Nitrile) B 2. Michael Addition of Sulfur (Formation of a Thiolate Intermediate) A->B Base-catalyzed C 3. Intramolecular Cyclization (Thiolate attacks the nitrile group) B->C D 4. Tautomerization (Aromatization to form the thiophene ring) C->D Result Final Product: 2-Aminothiophene D->Result Drug_Discovery_Pathway A Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate (Starting Material) B Chemical Derivatization (e.g., Amidation, Acylation) A->B C Compound Library Generation B->C D High-Throughput Screening (HTS) C->D E Hit Identification & Lead Optimization D->E F Preclinical Candidate E->F

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

For Immediate Release MIDLAND, MI – January 5, 2026 – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on determining the molecular weight of Ethyl 2-a...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

MIDLAND, MI – January 5, 2026 – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on determining the molecular weight of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a key organic intermediate. This document provides a comprehensive overview of both the theoretical calculation and the experimental validation of this critical physicochemical property.

Introduction: The Significance of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, identified by its CAS number 72965-16-3, is a substituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Accurate knowledge of the molecular weight of this specific intermediate is fundamental for its characterization, ensuring the reliability of its use in subsequent synthetic steps and the integrity of final products in drug discovery and development pipelines.

Theoretical Molecular Weight Determination

The theoretical molecular weight of a compound is calculated from its molecular formula by summing the atomic weights of its constituent atoms.

Chemical Formula

The established chemical formula for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is C₁₀H₁₅NO₂S [1][2][3][4]. This formula indicates that each molecule is composed of:

  • 10 Carbon (C) atoms

  • 15 Hydrogen (H) atoms

  • 1 Nitrogen (N) atom

  • 2 Oxygen (O) atoms

  • 1 Sulfur (S) atom

Calculation

The molecular weight is calculated using the standard atomic weights of each element.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH151.00815.12
NitrogenN114.00714.007
OxygenO215.99931.998
SulfurS132.0632.06
Total 213.295

Based on this calculation, the theoretical molecular weight of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is 213.30 g/mol [5][6]. Chemical suppliers often report this value as 213.3 g/mol or 213.2966 g/mol [2][3].

Experimental Verification of Molecular Weight

While theoretical calculations provide a precise value, experimental verification is crucial to confirm the identity and purity of a synthesized compound. The two primary methods for the experimental determination of the molecular weight of small organic molecules are Mass Spectrometry and Elemental Analysis.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules[7]. It is the most direct method for determining the molecular weight of a compound.

  • Sample Preparation: A dilute solution of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is prepared in a volatile organic solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This process, known as electron ionization, typically removes an electron from the molecule to form a molecular ion (M⁺).

  • Acceleration: The positively charged molecular ions are then accelerated by an electric field.

  • Deflection: The accelerated ions travel through a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter ions are deflected more than heavier ones.

  • Detection: An ion detector measures the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. For Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a prominent peak is expected at an m/z value of approximately 213.

Mass_Spectrometry_Workflow cluster_instrument Mass Spectrometer cluster_data Data Processing Sample Sample Introduction Ionization Ionization Source Sample->Ionization Vaporization Analyzer Mass Analyzer Ionization->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Ion Separation Spectrum Mass Spectrum Detector->Spectrum Signal Acquisition Analysis Data Analysis Spectrum->Analysis Molecular Ion Peak (M+)

Workflow for Molecular Weight Determination by Mass Spectrometry.
Elemental Analysis

Elemental analysis determines the mass percentage of each element in a compound. This data is used to derive the empirical formula, which is the simplest whole-number ratio of atoms in the compound. When combined with an independently determined molecular weight (e.g., from mass spectrometry), the molecular formula can be confirmed.

  • Sample Preparation: A precisely weighed sample of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is placed in a combustion chamber.

  • Combustion: The sample is heated to a high temperature in the presence of excess oxygen, causing complete combustion.

  • Product Collection: The combustion products—carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ), and sulfur dioxide (SO₂)—are passed through a series of traps that selectively absorb each gas.

  • Quantification: The mass of each trapped product is determined.

  • Calculation: The mass of each element in the original sample is calculated from the masses of the combustion products.

  • Empirical Formula Determination: The mass of each element is converted to moles, and the simplest whole-number ratio of moles is determined to establish the empirical formula.

  • Molecular Formula Confirmation: The molecular weight of the empirical formula is calculated. This value is then compared to the molecular weight determined by mass spectrometry. The ratio of the experimental molecular weight to the empirical formula weight provides the integer by which the subscripts in the empirical formula must be multiplied to obtain the molecular formula.

Elemental_Analysis_Workflow cluster_experiment Combustion Analysis cluster_calculation Data Interpretation Sample Weighed Sample Combustion Combustion in O2 Sample->Combustion Traps Product Trapping (CO2, H2O, etc.) Combustion->Traps MassPercent Mass Percent of Elements Traps->MassPercent Quantification Empirical Empirical Formula MassPercent->Empirical Mole Ratio Molecular Molecular Formula Empirical->Molecular Compare with MS data

Workflow for Elemental Analysis and Formula Determination.

Conclusion

The molecular weight of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate has been definitively established as 213.30 g/mol based on its chemical formula, C₁₀H₁₅NO₂S. This theoretical value is readily verifiable through standard analytical techniques such as mass spectrometry and elemental analysis. For professionals in drug development and chemical research, the precise determination of molecular weight is a non-negotiable prerequisite for ensuring the quality, purity, and identity of this and other critical chemical intermediates.

References

  • BIOFOUNT. 72965-16-3|Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. [Link]

  • 3ASenrise. Ethyl 2-amino-4-isopropylthiophene-3-carboxylate|CAS 72965-16-3. [Link]

  • PubChem. N-Butylbenzenesulfonamide. [Link]

  • NIST. Benzenesulfonamide, N-butyl-. [Link]

  • Impact Analytical. Molecular Weight Determination. [Link]

  • Chemistry LibreTexts. Determining Empirical and Molecular Formulas. [Link]

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]

  • Broad Institute. What is Mass Spectrometry?. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Safety and Handling of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. Designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven laboratory protocols. The guide emphasizes the causality behind safety procedures, ensuring a deep understanding of risk mitigation strategies when working with this substituted aminothiophene building block. Methodologies are presented to be self-validating, incorporating checkpoints and expected outcomes to enhance laboratory safety and experimental integrity.

Section 1: Chemical Identity and Hazard Profile

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is a polysubstituted aminothiophene, a class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates a thorough understanding of its chemical properties and associated hazards for safe and effective use in a research and development setting.

1.1: Physical and Chemical Properties

PropertyValueSource
CAS Number 72965-16-3[1]
Molecular Formula C₁₀H₁₅NO₂SCalculated
Molecular Weight 213.30 g/mol Calculated
Appearance Solid (Typical for similar derivatives)[2]
Storage Temperature Room Temperature (General guidance)[3]

1.2: GHS Hazard Identification and Classification

Based on analog data, Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is classified as follows:

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Serious Eye Damage Category 1H318: Causes serious eye damage
Skin Irritation Category 2H315: Causes skin irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source: Synthesized from Sigma-Aldrich SDS for analogous compounds.[2]

Expert Interpretation: The primary risks associated with this compound are acute. The classification for "Serious Eye Damage" (H318) is a critical warning; it indicates a risk of irreversible damage upon contact, making eye protection paramount. The oral toxicity (H302) and skin/respiratory irritation (H315/H335) are typical for amine-containing heterocyclic compounds and necessitate careful handling to prevent ingestion, skin contact, and inhalation of dust or aerosols.[4]

Section 2: Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic process of identifying potential exposures and implementing robust controls. The following workflow illustrates the logical progression from initial assessment to emergency preparedness.

RiskMitigationWorkflow cluster_assessment Phase 1: Assessment cluster_control Phase 2: Control Implementation cluster_emergency Phase 3: Emergency Preparedness A Identify Hazards (H302, H318, H315, H335) B Analyze Experimental Steps (Weighing, Transfer, Reaction, Workup) A->B informs C Evaluate Exposure Potential (Inhalation, Dermal, Ocular, Ingestion) B->C determines D Engineering Controls (Fume Hood, Ventilated Balance Enclosure) C->D MITIGATE WITH E Administrative Controls (SOPs, Training, Labeling) C->E F Personal Protective Equipment (PPE) (Goggles, Lab Coat, Nitrile Gloves) C->F G Locate Safety Equipment (Eyewash, Safety Shower, Spill Kit) F->G PREPARE FOR FAILURE H Review First Aid Procedures (SDS Section 4)

Caption: Risk assessment and mitigation workflow for handling chemical reagents.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP provides a detailed methodology for handling Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, grounded in the principles of minimizing exposure.

3.1: Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>10 g) or when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves are required. Inspect gloves for integrity before each use. For extended operations, consider double-gloving.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Not typically required if work is performed within a certified chemical fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.

3.2: Step-by-Step Handling Protocol

  • Preparation and Pre-Handling Inspection:

    • Causality: Ensuring all safety equipment is functional and present before the chemical is handled prevents a scramble during an emergency.

    • Action: Designate a specific work area within a certified chemical fume hood. Verify the fume hood's certification is current. Ensure an eyewash station, safety shower, and a chemical spill kit are accessible and unobstructed.[5]

  • Weighing and Aliquoting:

    • Causality: The compound is a solid/powder. Weighing is the step with the highest risk of generating airborne particulates, leading to respiratory exposure.

    • Action: Whenever possible, weigh the solid inside the fume hood or in a ventilated balance enclosure. Use anti-static weigh paper or a tared vial to prevent dispersal of the powder. Handle the container gently to avoid creating dust.

  • Solubilization and Transfer:

    • Causality: Adding solvent and transferring the solution poses a splash hazard.

    • Action: Add solvent to the solid slowly and with care. Use a pipette or cannula for liquid transfers. Ensure all containers are clearly labeled with the chemical name and concentration.

  • Reaction Setup and Monitoring (Context: Gewald Synthesis)

    • Causality: The Gewald reaction, a common method to synthesize such thiophenes, often involves elemental sulfur and a base (e.g., morpholine or triethylamine) and may be heated.[6][7] This introduces risks of malodorous sulfur byproducts and increased vapor pressure.

    • Action: The reaction must be conducted in a fume hood. The apparatus should be equipped with a condenser and, if necessary, a gas outlet trap (e.g., a bubbler with bleach solution) to scrub volatile sulfur compounds. Monitor the reaction from outside the fume hood sash.

  • Post-Handling Decontamination and Cleanup:

    • Causality: Residual contamination on surfaces, glassware, and PPE can lead to inadvertent exposure.

    • Action: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Decontaminate all glassware. Carefully remove gloves and wash hands thoroughly with soap and water.[8]

Section 4: Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

4.1: Exposure Scenarios and First Aid

Exposure RouteFirst Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Call for medical assistance.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.

4.2: Accidental Release or Spill

  • Evacuate the immediate area.

  • Wear appropriate PPE (respirator, goggles, coat, gloves).

  • For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill surface.

Section 5: Storage and Disposal

5.1: Storage Conditions

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Causality: Improper storage can lead to degradation of the compound and potential pressure buildup or reaction with atmospheric moisture. Storing away from incompatibles prevents accidental exothermic or hazardous reactions.

5.2: Waste Disposal

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • The compound and its containers must be disposed of as hazardous waste. Do not dispose of it down the drain or in general trash.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.

Section 6: Application Case Study Workflow: N-Acetylation

The following diagram illustrates a typical laboratory workflow for the N-acetylation of the title compound, integrating key safety checkpoints.

AcetylationWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_cleanup 4. Cleanup A Don PPE (Goggles, Coat, Gloves) B Prepare Fume Hood Work Area A->B C Weigh Thiophene Substrate (Ventilated Enclosure) B->C D Dissolve in Aprotic Solvent (e.g., Dichloromethane) C->D E Add Base (e.g., Pyridine) & Cool in Ice Bath D->E F Add Acetyl Chloride (Slowly, Dropwise) E->F G Monitor Reaction by TLC F->G H Quench with Water (Caution: Exothermic) G->H Upon Completion I Extract with Organic Solvent H->I J Dry, Filter, and Concentrate (Rotary Evaporator) I->J K Purify by Column Chromatography J->K L Segregate Aqueous & Organic Hazardous Waste K->L Post-Purification M Decontaminate Glassware L->M

Sources

Protocols & Analytical Methods

Method

Harnessing the Versatility of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate in Modern Medicinal Chemistry

This technical guide delves into the multifaceted applications of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a pivotal heterocyclic building block in contemporary drug discovery. We will explore its synthesis, key...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the multifaceted applications of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a pivotal heterocyclic building block in contemporary drug discovery. We will explore its synthesis, key transformations, and its role as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound for the creation of innovative pharmaceuticals.

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The specific substitution pattern of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, featuring an amino group at the 2-position, an ethyl carboxylate at the 3-position, and an isopropyl group at the 4-position, provides a unique combination of electronic and steric properties. This arrangement offers multiple reactive handles for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries.

One of the most powerful and widely used methods for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3] This one-pot, multi-component reaction offers a straightforward and efficient route to this important class of heterocycles from readily available starting materials.[3][4]

Key Applications in Drug Discovery

The primary utility of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate in medicinal chemistry lies in its role as a precursor to more complex heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[3] These fused ring systems are structural analogues of purines and have demonstrated a broad spectrum of pharmacological activities, including:

  • Kinase Inhibition: Thieno[2,3-d]pyrimidines have been extensively investigated as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][5]

  • Anti-inflammatory Activity: Derivatives of this scaffold have shown potent anti-inflammatory effects through various mechanisms, including the modulation of inflammatory cytokine production.[6][7]

  • Antimicrobial Agents: The thienopyrimidine core has been incorporated into novel compounds with significant antibacterial and antifungal activity.[4][8]

  • Antiproliferative and Cytotoxic Effects: Numerous studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as anticancer agents, demonstrating antiproliferative activity against a range of cancer cell lines.[5]

The 2-amino and 3-carboxylate groups of the parent thiophene are perfectly positioned to undergo cyclization reactions to form the pyrimidine ring of the thieno[2,3-d]pyrimidine system. The 4-isopropyl group can then be varied to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting compounds.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate via the Gewald Reaction

This protocol details the one-pot synthesis of the title compound from 3-methyl-2-butanone (isopropyl methyl ketone), ethyl cyanoacetate, and elemental sulfur. The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.

Materials:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine or Diethylamine (base catalyst)

  • Ethanol (solvent)

  • Ice bath

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-methyl-2-butanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add morpholine or diethylamine (1.5 eq.) to the cooled mixture.

  • After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Gently heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the pure Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.

Causality behind Experimental Choices:

  • The use of a basic catalyst like morpholine or diethylamine is crucial for promoting the initial Knoevenagel condensation between the ketone and the active methylene compound.

  • The reaction is initially cooled to control the exothermic nature of the condensation reaction.

  • Gentle heating is then applied to facilitate the addition of sulfur and the subsequent intramolecular cyclization to form the thiophene ring.

Gewald_Reaction reagents 3-Methyl-2-butanone + Ethyl Cyanoacetate + Sulfur intermediate Knoevenagel Adduct reagents->intermediate Knoevenagel Condensation base Base (Morpholine) product Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate intermediate->product Sulfur Addition & Ring Closure

Caption: Gewald reaction workflow for synthesizing the target compound.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

This protocol describes the cyclization of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate with formamide to yield the corresponding 4-hydroxythieno[2,3-d]pyrimidine, a key intermediate for further derivatization.

Materials:

  • Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

  • Formamide

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (1.0 eq.) in an excess of formamide.

  • Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality behind Experimental Choices:

  • Formamide serves as both a reactant and a solvent in this cyclization reaction.

  • High temperatures are required to drive the condensation and cyclization to form the stable pyrimidine ring.

  • Precipitation in ice-water is an effective method for isolating the product from the high-boiling point formamide.

Thienopyrimidine_Synthesis start Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate product 5-Isopropylthieno[2,3-d]- pyrimidin-4(3H)-one start->product Cyclization (High Temp) reagent Formamide

Sources

Application

Use of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate as a synthetic intermediate.

An In-Depth Guide to the Application of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate as a Pivotal Synthetic Intermediate Introduction: The Versatility of the Substituted 2-Aminothiophene Scaffold In the landscape of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate as a Pivotal Synthetic Intermediate

Introduction: The Versatility of the Substituted 2-Aminothiophene Scaffold

In the landscape of modern medicinal chemistry and materials science, the design of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of available building blocks, substituted 2-aminothiophenes stand out for their exceptional utility and versatility. Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a member of this important class, serves as a highly functionalized and reactive intermediate. Its strategic arrangement of an amino group, an ester, and a thiophene core makes it an ideal precursor for the construction of complex, fused heterocyclic systems. These systems, particularly thieno[2,3-d]pyrimidines, are of profound interest due to their structural similarity to endogenous purine bases, rendering them potent bioactive agents with applications ranging from anticancer to anti-inflammatory therapies.[1][2][3][4]

This application note provides a comprehensive overview of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, detailing its synthesis via the robust Gewald reaction and its subsequent transformation into medicinally relevant scaffolds. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices, empowering researchers to leverage this intermediate to its full potential.

Part 1: Synthesis of the Intermediate via the Gewald Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][5][6] This one-pot synthesis combines a ketone or aldehyde, an activated nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][7] The reaction proceeds through a cascade of well-elucidated steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur and a final Thorpe-Ziegler type cyclization and tautomerization to yield the aromatic thiophene ring.[2]

The choice of a basic catalyst, often a secondary amine like diethylamine or morpholine, is critical. It serves not only to facilitate the initial Knoevenagel condensation by deprotonating the active methylene compound but also to activate the elemental sulfur (typically S₈) for nucleophilic attack.[2][7]

Gewald_Workflow cluster_0 Reaction Setup reagents Reactants: - 3-Methyl-2-butanone - Ethyl Cyanoacetate - Elemental Sulfur (S₈) mix Mix & Heat (50-60 °C) reagents->mix catalyst Catalyst: Diethylamine catalyst->mix solvent Solvent: Ethanol solvent->mix quench Quench (Ice-cold water) mix->quench Reaction Completion (TLC) extract Extraction (Ethyl Acetate) quench->extract purify Purification (Column Chromatography) extract->purify Crude Product product Product: Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate purify->product

Caption: Workflow for the Gewald synthesis of the title intermediate.

Experimental Protocol 1: Synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

This protocol is adapted from established Gewald reaction procedures.[8][9]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
3-Methyl-2-butanone86.134.31 g (5.3 mL)50
Ethyl cyanoacetate113.125.66 g (5.6 mL)50
Elemental Sulfur32.071.60 g50
Diethylamine73.143.66 g (5.1 mL)50
Ethanol (absolute)46.0740 mL-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-
Silica Gel (100-200 mesh)-As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (20 mL), 3-methyl-2-butanone (50 mmol), ethyl cyanoacetate (50 mmol), and elemental sulfur (50 mmol).

  • Catalyst Addition: While stirring the mixture, add diethylamine (50 mmol) dropwise over 5 minutes. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to 50°C and maintain this temperature with constant stirring for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (7:3) mobile phase. The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the flask to room temperature and then quench the reaction by pouring the mixture into 100 mL of ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a hexane/ethyl acetate gradient (starting from 9:1) to obtain the pure Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. The expected product is typically a yellow solid or viscous oil.

Part 2: Application in the Synthesis of Thieno[2,3-d]pyrimidines

The true value of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate lies in its role as a precursor to the thieno[2,3-d]pyrimidine scaffold.[1] This fused heterocyclic system is a "bioisostere" of purines and quinazolines, allowing its derivatives to interact with a wide range of biological targets.[4][10] The synthesis of this scaffold leverages the ortho-relationship between the amino and ester groups on the thiophene ring, which allows for cyclocondensation reactions with C1 or N-C=O synthons.

Derivatives of thieno[2,3-d]pyrimidine have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anticancer Agents: Acting as kinase inhibitors or antiproliferative agents.[4][11][12][13]

  • Anti-inflammatory Agents: Modulating inflammatory pathways.[1]

  • Antimicrobial and Antiviral Agents. [1][14]

  • Central Nervous System (CNS) Protective Agents. [1]

Thienopyrimidine_Synthesis cluster_0 Starting Materials intermediate Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate heat Reflux (180-190 °C) intermediate->heat reagent Reagent: Formamide reagent->heat cool Cool to RT heat->cool Reaction Completion filter Filter & Wash (Ethanol) cool->filter Precipitate Forms product Product: 5-Isopropyl-3H-thieno[2,3-d]- pyrimidin-4-one filter->product

Caption: Cyclocondensation to form the thieno[2,3-d]pyrimidine core.

Experimental Protocol 2: Synthesis of 5-Isopropyl-3H-thieno[2,3-d]pyrimidin-4-one

This protocol details the most direct method to form the 4-oxo-thieno[2,3-d]pyrimidine core using formamide, which serves as both the C1 source and the solvent. This is a common and effective strategy reported in the literature for analogous compounds.[12][13]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Ethyl 2-amino-4-isopropylthiophene-3-carboxylate213.302.13 g10
Formamide45.0420 mL-
Ethanol46.07As needed-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, place Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (10 mmol).

  • Reagent Addition: Add an excess of formamide (20 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 180-190°C) using a suitable heating mantle and stir for 5-7 hours. The reaction involves the initial formation of a formylated intermediate, followed by cyclization with the elimination of ethanol and water.

  • Product Isolation: After the reaction period, cool the mixture to room temperature. A solid precipitate will typically form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 15 mL) to remove residual formamide and other impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to yield 5-Isopropyl-3H-thieno[2,3-d]pyrimidin-4-one as a solid.

Data Summary and Characterization

Table 1: Physicochemical Properties of the Intermediate

PropertyValueSource
Compound Name Ethyl 2-amino-4-isopropylthiophene-3-carboxylate-
CAS Number 72965-16-3[15]
Molecular Formula C₁₀H₁₅NO₂SCalculated
Molecular Weight 213.30 g/mol Calculated
Appearance Yellowish solid or viscous oilTypical

Table 2: Expected Spectroscopic Data for 5-Isopropyl-3H-thieno[2,3-d]pyrimidin-4-one

Note: This data is predictive based on analogous structures from the literature. Actual values must be determined experimentally.[10][14]

TechniqueExpected Characteristic Signals
¹H NMR (DMSO-d₆)δ ~12.0 (s, 1H, -NH-), δ ~8.1 (s, 1H, pyrimidine C2-H), δ ~7.0 (s, 1H, thiophene C6-H), δ ~3.0 (septet, 1H, -CH(CH₃)₂), δ ~1.3 (d, 6H, -CH(CH₃)₂)
¹³C NMR (DMSO-d₆)δ ~170 (C=O), δ ~160 (Thiophene C7a), δ ~155 (Pyrimidine C2), δ ~145 (Thiophene C5), δ ~120 (Thiophene C6), δ ~115 (Thiophene C4a), δ ~30 (-CH(CH₃)₂), δ ~23 (-CH(CH₃)₂)
IR (KBr, cm⁻¹)~3200-3000 (N-H stretch), ~1670 (C=O stretch, amide), ~1600, 1550 (C=C, C=N stretch)
MS (ESI) m/z [M+H]⁺ = 195.06

Conclusion

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is a readily accessible and highly valuable synthetic intermediate. Its preparation via the Gewald reaction is straightforward and efficient. The strategic placement of its functional groups provides a direct and powerful entry point to the thieno[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate the use of this building block in drug discovery and development programs, enabling the exploration of novel chemical space and the creation of next-generation therapeutic agents.

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  • Anonymous. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe2L58zCS4xjJDMnAlJVs22G3KdAwTC843CE1uxHaia27DmICIuJOSyNnVG2sGyDNOTm1tTajlRJO8sRwvIFaQJuOzbfM5HNnT3lOe7MRR4tW5iPktQxHiWsjY-pTEKOg9-Ym2BP6lLFE3mIYbC-3gm0SmQhOnMZ4=]
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Sources

Method

Application Notes and Protocols for the Synthesis of Thienopyrimidine Derivatives from Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Introduction: The Thienopyrimidine Scaffold in Modern Drug Discovery The thienopyrimidine nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activitie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyrimidine Scaffold in Modern Drug Discovery

The thienopyrimidine nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2][3] Derivatives of thieno[2,3-d]pyrimidine, in particular, have garnered substantial interest from the medicinal chemistry community due to their diverse biological profiles, which include potent anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The structural rigidity of the fused ring system, combined with the rich possibilities for substitution, allows for the fine-tuning of steric and electronic properties to optimize interactions with various biological targets.

This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of functionalized thienopyrimidine derivatives, commencing from the readily accessible starting material, Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. The synthetic strategy is designed around the creation of a key, versatile intermediate, 4-chloro-5-isopropylthieno[2,3-d]pyrimidine, which serves as a linchpin for extensive molecular diversification.

Core Synthetic Strategy: A Three-Stage Approach

The transformation of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate into a library of diverse derivatives is most efficiently achieved through a robust three-stage process. This strategy prioritizes the formation of a stable pyrimidinone core, followed by its activation to a reactive chloro-intermediate, which is then subjected to late-stage functionalization.

G A Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate B Stage 1: Cyclization (5-isopropylthieno[2,3-d]pyrimidin-4(3H)-one) A->B Formamide, High Temp. C Stage 2: Chlorination (4-chloro-5-isopropylthieno[2,3-d]pyrimidine) B->C POCl₃, Reflux D Stage 3: Diversification (e.g., Suzuki Coupling, Nucleophilic Substitution) C->D Pd Catalyst, Boronic Acids, Base E Library of Novel Thienopyrimidine Derivatives D->E

Caption: Overall workflow for thienopyrimidine synthesis.

Stage 1: Synthesis of 5-isopropylthieno[2,3-d]pyrimidin-4(3H)-one

The initial and foundational step in this synthetic sequence is the construction of the pyrimidine ring fused to the thiophene core. This is achieved through a cyclocondensation reaction between the starting aminothiophene ester and a suitable one-carbon synthon.

Rationale and Mechanistic Insight

The most direct and widely employed method for constructing an unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one is the reaction of the corresponding 2-aminothiophene-3-carboxylate with formamide.[2][4] In this reaction, formamide serves a dual purpose: it acts as the solvent and provides the single carbon atom (which becomes C2) and nitrogen atom (N3) required to complete the pyrimidine ring. The high temperatures are necessary to drive the condensation reaction, which proceeds via an initial formation of a formamido intermediate, followed by an intramolecular cyclization and elimination of ethanol and water.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate C Heat under Reflux (1.5 - 2 h) A->C B Formamide (Excess) B->C D 5-isopropylthieno[2,3-d]pyrimidin- 4(3H)-one C->D E Ethanol + Water (Byproducts) C->E

Caption: Reaction scheme for Stage 1 cyclization.

Experimental Protocol: Cyclization with Formamide
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (1.0 eq).

  • Reaction Initiation: Add an excess of formamide (approx. 10-15 mL per gram of starting material).

  • Heating: Heat the mixture to reflux (typically 180-210°C) and maintain for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature overnight. A solid precipitate will form.

  • Isolation: Pour the cooled mixture into ice-water with stirring. Collect the resulting solid by vacuum filtration.

  • Purification: Wash the filtered solid thoroughly with water to remove residual formamide, then with a small amount of cold ethanol. Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the title compound as a solid.[2]

ParameterTypical Value
Reaction Time 1.5 - 2 hours
Yield >90%
Appearance Pale brown or off-white solid
Key IR (cm⁻¹) ~3415 (N-H), ~1693 (C=O, amide)
Key ¹H-NMR Singlet for H-2 proton (~8.0 ppm), NH (~12.3 ppm)

Stage 2: Synthesis of 4-chloro-5-isopropylthieno[2,3-d]pyrimidine

The thieno[2,3-d]pyrimidin-4(3H)-one synthesized in Stage 1 is a stable compound, but the C4-oxo group is not a suitable leaving group for cross-coupling or nucleophilic substitution reactions. Therefore, it must be converted into a more reactive functional group. The transformation to a 4-chloro derivative is the most common and effective activation strategy.

Rationale and Mechanistic Insight

The chlorination of the 4-oxo group is typically accomplished by treatment with phosphorus oxychloride (POCl₃), often used as both the reagent and solvent.[5][6][7] The reaction proceeds via the conversion of the amide's hydroxyl tautomer into a chlorophosphate ester intermediate. This intermediate is an excellent leaving group, which is readily displaced by a chloride ion (also from POCl₃) in an SNAr-type mechanism to yield the 4-chloro product. The process requires heat to overcome the activation energy of forming the reactive intermediate.

G A 5-isopropylthieno[2,3-d]pyrimidin- 4(3H)-one C Heat under Reflux (1 - 3 h) A->C B Phosphorus Oxychloride (POCl₃) (Excess) B->C D Quench with Ice-Water (CAUTION: Exothermic) C->D E 4-chloro-5-isopropylthieno[2,3-d]pyrimidine D->E

Caption: Workflow for Stage 2 chlorination.

Experimental Protocol: Chlorination with POCl₃
  • Reagent Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place the 5-isopropylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Reaction Initiation: Carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 equivalents or enough to ensure stirrability). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the suspension to reflux (approx. 110°C) for 1 to 3 hours. The reaction should become a clear solution as the product forms. Monitor the reaction by TLC.

  • Work-up (Critical Step): After completion, cool the reaction mixture to room temperature. Slowly and carefully , pour the mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and releases HCl gas.

  • Neutralization & Extraction: Once the excess POCl₃ has been hydrolyzed, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-chloro product.[6]

ParameterTypical Value
Reaction Time 1 - 3 hours
Yield 85 - 96%
Appearance White or off-white solid

Stage 3: Diversification via Suzuki-Miyaura Cross-Coupling

The 4-chloro-5-isopropylthieno[2,3-d]pyrimidine is a versatile intermediate, perfectly primed for carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the introduction of a vast array of aryl and heteroaryl substituents at the C4 position.

Rationale and Mechanistic Insight

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (the 4-chlorothienopyrimidine) and an organoboron species (an aryl or heteroaryl boronic acid or ester). The reaction is highly valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a wide range of boronic acids. The regioselectivity for the C4 position on di- or tri-chlorinated pyrimidines is well-established, making it a predictable and reliable transformation.[8][9] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Setup (Inert Atmosphere): To a Schlenk flask or microwave vial, add 4-chloro-5-isopropylthieno[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq).

  • Solvent Addition: Add a degassed solvent system. Common systems include 1,4-dioxane/water, toluene/ethanol/water, or DMF.

  • Inerting: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using several freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) or perform the reaction in a microwave synthesizer (e.g., 100°C for 15-30 minutes) until TLC indicates the consumption of the starting chloride.[9][10]

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 4-aryl-5-isopropylthieno[2,3-d]pyrimidine.

G cluster_reagents Reagents & Catalyst cluster_process Process cluster_products Products A 4-chloro-5-isopropyl- thieno[2,3-d]pyrimidine F Heat under Inert Atmosphere (Conventional or Microwave) A->F B Arylboronic Acid B->F C Pd(PPh₃)₄ Catalyst C->F D Base (e.g., K₂CO₃) D->F E Degassed Solvent (e.g., Dioxane/H₂O) E->F G 4-Aryl-5-isopropyl- thieno[2,3-d]pyrimidine F->G H Inorganic Salts F->H

Caption: General workflow for the Suzuki-Miyaura coupling.

Boronic Acid Coupling PartnerExpected ProductTypical Yield Range
Phenylboronic acid5-isopropyl-4-phenylthieno[2,3-d]pyrimidine75-95%
4-Methoxyphenylboronic acid5-isopropyl-4-(4-methoxyphenyl)thieno[2,3-d]pyrimidine80-98%
3-Cyanophenylboronic acid3-(5-isopropylthieno[2,3-d]pyrimidin-4-yl)benzonitrile65-85%
Pyridine-3-boronic acid3-(5-isopropylthieno[2,3-d]pyrimidin-4-yl)pyridine60-80%

References

  • Synthesis and structure of some thienopyrimidine derivatives. (2008). Monatshefte fuer Chemie/Chemical Monthly. [Link]

  • Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

  • Ali, T., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals (Basel). [Link]

  • Gouda, M. A., et al. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]

  • Farghaly, A. M., et al. (2012). Synthesis of Some Thienopyrimidine Derivatives. Molecules. [Link]

  • Laha, J. K., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. [Link]

  • Kamal, A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Val C., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Lei, H., et al. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. [Link]

Sources

Application

Application Notes and Protocols: Versatile Derivatization of the Amino Group of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the chemical modification of the primary amino group of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This poly...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the chemical modification of the primary amino group of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This polysubstituted thiophene is a valuable building block in medicinal chemistry and drug discovery, and the derivatization of its amino functionality opens avenues to a diverse range of novel chemical entities with potential therapeutic applications.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis of the starting material via the Gewald reaction, followed by detailed procedures for N-acylation, N-alkylation, N-sulfonylation, and Schiff base formation. Each section includes mechanistic explanations, step-by-step protocols, purification strategies, and expected characterization data, underpinned by authoritative scientific references.

Introduction: The Significance of 2-Aminothiophene Scaffolds

Substituted 2-aminothiophenes are a cornerstone in the field of medicinal chemistry, recognized for their presence in a multitude of biologically active compounds.[3][4] The thiophene ring is often considered a bioisosteric replacement for a phenyl group, offering modulated physicochemical properties that can enhance drug-receptor interactions and improve metabolic stability.[3] The specific scaffold, Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, possesses a reactive primary amino group that serves as a key handle for introducing a wide array of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4][5] The derivatization of this amino group can lead to compounds with diverse pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[6]

Synthesis of the Starting Material: Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[2][7][8] This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[7]

Reaction Mechanism

The Gewald reaction proceeds through an initial Knoevenagel condensation between the ketone (3-methyl-2-butanone) and the active methylene compound (ethyl cyanoacetate), catalyzed by a base (e.g., morpholine or diethylamine), to form an α,β-unsaturated nitrile intermediate.[7] Elemental sulfur then adds to the activated methylene group, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes ketone [label="3-Methyl-2-butanone", shape=oval, style=filled, fillcolor="#F1F3F4"]; cyanoacetate [label="Ethyl Cyanoacetate", shape=oval, style=filled, fillcolor="#F1F3F4"]; sulfur [label="Sulfur (S8)", shape=oval, style=filled, fillcolor="#F1F3F4"]; base [label="Base (e.g., Morpholine)", shape=oval, style=filled, fillcolor="#F1F3F4"]; intermediate [label="α,β-Unsaturated Nitrile", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ethyl 2-amino-4-isopropyl-\nthiophene-3-carboxylate", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ketone -- intermediate [label="Knoevenagel\nCondensation"]; cyanoacetate -- intermediate; base -- intermediate [style=dashed]; intermediate -- product [label="Sulfur Addition &\nCyclization"]; sulfur -- product; }

Figure 1: Gewald Reaction Workflow.
Experimental Protocol: Gewald Synthesis

Materials:

  • 3-Methyl-2-butanone (isopropyl methyl ketone)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in methanol.

  • With stirring, slowly add morpholine (0.5 eq) to the mixture at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to 45-50 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold methanol to remove unreacted starting materials and soluble impurities.

  • Purify the crude product by recrystallization from hot ethanol to yield Ethyl 2-amino-4-isopropylthiophene-3-carboxylate as a crystalline solid.

Characterization Data (Expected)
PropertyExpected Value
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
Melting Point ~80-85 °C
¹H NMR (CDCl₃) δ (ppm): ~6.1 (s, 2H, NH₂), 4.2 (q, 2H, OCH₂), 3.0 (sept, 1H, CH(CH₃)₂), 1.3 (t, 3H, OCH₂CH₃), 1.2 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃) δ (ppm): ~166, 163, 145, 108, 104, 60, 30, 24, 14

Derivatization of the Amino Group

The nucleophilic amino group at the C2 position of the thiophene ring is amenable to a variety of chemical transformations, providing access to a diverse library of derivatives.

N-Acylation

N-acylation is a common and straightforward method to introduce an amide functionality. This is typically achieved by reacting the aminothiophene with an acyl chloride or an acid anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct.[7]

3.1.1. Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. Subsequent loss of a proton and the chloride leaving group yields the N-acylated product.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes aminothiophene [label="Ethyl 2-amino-4-isopropyl-\nthiophene-3-carboxylate", shape=oval, style=filled, fillcolor="#F1F3F4"]; acyl_chloride [label="Acyl Chloride\n(e.g., Acetyl Chloride)", shape=oval, style=filled, fillcolor="#F1F3F4"]; base [label="Base\n(e.g., Pyridine)", shape=oval, style=filled, fillcolor="#F1F3F4"]; product [label="N-Acylated Thiophene", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges aminothiophene -- product [label="Nucleophilic Attack"]; acyl_chloride -- product; base -- product [label="HCl Scavenger", style=dashed]; }

Figure 2: N-Acylation Reaction Scheme.

3.1.2. Experimental Protocol: N-Acetylation

Materials:

  • Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

  • Acetyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain Ethyl 2-(acetylamino)-4-isopropylthiophene-3-carboxylate.[9][10]

N-Alkylation

Direct N-alkylation of 2-aminothiophenes can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amino group. A milder and more controlled approach involves a two-step, one-pot procedure via an in-situ generated carbamate intermediate.[1]

3.2.1. Experimental Protocol: N-Benzylation

Materials:

  • Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • To a solution of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq) and TBAI (1.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.5 eq) and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 2-(benzylamino)-4-isopropylthiophene-3-carboxylate.

N-Sulfonylation

The synthesis of N-sulfonylated derivatives introduces a sulfonamide moiety, a common pharmacophore in many drugs. The reaction is typically carried out by treating the aminothiophene with a sulfonyl chloride in the presence of a base.

3.3.1. Experimental Protocol: N-Phenylsulfonylation

Materials:

  • Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (1.0 eq) in pyridine at 0 °C.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain Ethyl 2-(phenylsulfonamido)-4-isopropylthiophene-3-carboxylate.[11][12]

Schiff Base Formation

The reaction of the primary amino group with an aldehyde or ketone yields an imine, commonly known as a Schiff base. This reaction is typically acid-catalyzed and involves the removal of water.[13][14]

3.4.1. Reaction Mechanism

The formation of a Schiff base begins with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This is followed by acid-catalyzed dehydration to yield the imine.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes aminothiophene [label="Ethyl 2-amino-4-isopropyl-\nthiophene-3-carboxylate", shape=oval, style=filled, fillcolor="#F1F3F4"]; aldehyde [label="Aldehyde\n(e.g., Benzaldehyde)", shape=oval, style=filled, fillcolor="#F1F3F4"]; acid_catalyst [label="Acid Catalyst\n(e.g., Acetic Acid)", shape=oval, style=filled, fillcolor="#F1F3F4"]; intermediate [label="Carbinolamine\nIntermediate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Schiff Base (Imine)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges aminothiophene -- intermediate [label="Nucleophilic Addition"]; aldehyde -- intermediate; acid_catalyst -- intermediate [style=dashed]; intermediate -> product [label="Dehydration"]; }

Figure 3: Schiff Base Formation Workflow.

3.4.2. Experimental Protocol: Formation with Benzaldehyde

Materials:

  • Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (1.0 eq) and benzaldehyde (1.05 eq) in absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-4 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature, and then in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • The product, Ethyl 2-(benzylideneamino)-4-isopropylthiophene-3-carboxylate, can be further purified by recrystallization from ethanol if necessary.[14]

Summary of Derivatization Protocols

The following table provides a comparative overview of the reaction conditions for the derivatization of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.

DerivatizationReagent(s)Base/CatalystSolventTemperatureTypical Reaction Time
N-Acylation Acyl Chloride (e.g., Acetyl Chloride)Pyridine or TriethylamineDCM0 °C to RT2-4 hours
N-Alkylation Alkyl Halide (e.g., Benzyl Bromide)Cs₂CO₃ / TBAIDMFRT12-24 hours
N-Sulfonylation Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride)PyridinePyridine0 °C to RT6-8 hours
Schiff Base Aldehyde (e.g., Benzaldehyde)Glacial Acetic Acid (catalytic)EthanolReflux3-4 hours

Purification and Characterization

Purification of the synthesized derivatives is crucial to obtain materials of high purity for subsequent applications.

  • Column Chromatography: Silica gel column chromatography is the most versatile technique for purifying all the synthesized derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is generally effective.[9][10]

  • Recrystallization: For solid products, recrystallization is an excellent method to achieve high purity. The choice of solvent is critical and should be determined empirically. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.[12][15]

The structural elucidation of the novel derivatives should be performed using a combination of modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The disappearance of the NH₂ signal and the appearance of new signals corresponding to the introduced acyl, alkyl, or sulfonyl groups are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For example, in N-acylation, the appearance of a strong amide C=O stretching band around 1660-1680 cm⁻¹ is expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement.

Conclusion

This application note provides a detailed and practical guide for the derivatization of the amino group of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. The protocols for N-acylation, N-alkylation, N-sulfonylation, and Schiff base formation are robust and can be adapted for a wide range of reagents to generate a diverse library of novel thiophene derivatives. The comprehensive nature of these protocols, including mechanistic insights and purification strategies, will empower researchers in medicinal chemistry and drug discovery to efficiently synthesize and explore new chemical entities based on the versatile 2-aminothiophene scaffold.

References

  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes. RSC Publishing. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PubMed Central (PMC). [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]

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  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PubMed Central (PMC). [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central (PMC). [Link]

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  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]

  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus Aureus Efflux Pump Inhibitors. PubMed. [Link]

  • Ethyl 2-amino-4-methyl-thio-phene-3-carboxyl-ate. PubMed. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. [Link]

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Method

Cyclization reactions involving Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

An in-depth guide for researchers, scientists, and drug development professionals on the cyclization reactions of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a versatile scaffold in heterocyclic chemistry. Introduc...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the cyclization reactions of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a versatile scaffold in heterocyclic chemistry.

Introduction: The Versatility of a Polysubstituted Thiophene Scaffold

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the strategic placement of three distinct functional groups—an amine, an ester, and a thiophene core—which can be manipulated to construct a variety of complex molecular architectures. This compound is most commonly synthesized via the Gewald aminothiophene synthesis, a robust multi-component reaction that combines a ketone or aldehyde (in this case, isobutyraldehyde or methyl isopropyl ketone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2][3]

The true value of this aminothiophene lies in its capacity as a precursor for annulation reactions. The ortho-positioning of the amino and carboxylate groups provides an ideal template for cyclization, leading to the formation of fused heterocyclic systems. Among these, the thieno[2,3-d]pyrimidine core is of paramount importance.[4][5] Thieno[2,3-d]pyrimidines are considered bioisosteres of purines and quinazolines, enabling them to interact with a wide range of biological targets.[6] This has led to their development as potent anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[4][7]

This guide provides detailed application notes and validated protocols for the key cyclization reactions of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, with a focus on explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Synthesis of the Starting Material: The Gewald Reaction

The foundation of any subsequent cyclization is the efficient synthesis of the starting aminothiophene. The Gewald reaction is the most common and effective method.[2][3][8] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[1]

G1 cluster_reactants Reactants cluster_process Process cluster_product Product R1 Isobutyraldehyde R2 Ethyl Cyanoacetate P1 Knoevenagel Condensation R1->P1 R3 Sulfur (S8) R2->P1 R3->P1 P2 Sulfur Addition & Cyclization P1->P2 Base (e.g., Morpholine) Ethanol, 50°C Prod Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate P2->Prod

Caption: The Gewald multi-component synthesis of the target aminothiophene.

Key Cyclization Strategy: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The most prevalent application of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is its conversion into the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. This transformation involves reacting the vicinal amino and ester groups with a reagent that can provide a single carbon atom to form the pyrimidine ring.

Protocol 1: Cyclization with Formamide

This is the most direct method for producing the unsubstituted 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one. Formamide serves as both the carbon source and the reaction solvent.

Mechanism & Rationale: At elevated temperatures, formamide can exist in equilibrium with ammonia and carbon monoxide, or more relevantly, it can act as a formylating agent. The initial step is the N-formylation of the C2-amino group. The subsequent intramolecular cyclization involves the attack of the newly formed amide nitrogen onto the C3-ester carbonyl, followed by the elimination of ethanol to yield the final heterocyclic product. Heating under reflux is necessary to overcome the activation energy for both the formylation and the cyclization-elimination steps.

G2 Start Aminothiophene Ester Step1 N-Formylation Start->Step1 Formamide Reflux (180-190°C) Intermediate Formylated Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Step3 Ethanol Elimination Step2->Step3 Product Thieno[2,3-d]pyrimidin-4(3H)-one Step3->Product

Caption: Workflow for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (1.0 eq).

  • Reagent Addition: Add an excess of formamide (approx. 10-15 volumes relative to the starting material).

  • Reaction Conditions: Heat the mixture to reflux (typically 180-190 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will often form.

  • Isolation: Pour the cooled mixture into ice-cold water. Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual formamide. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The IR spectrum should show a characteristic C=O stretch for the amide and the disappearance of the ester C=O and primary amine N-H stretches.

Protocol 2: Cyclization with Isothiocyanates

This protocol allows for the introduction of a thioxo group at the C2 position and a substituent on the N3 position of the pyrimidine ring, yielding 3-substituted-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones. These products are valuable intermediates for further functionalization.

Mechanism & Rationale: The reaction begins with the nucleophilic attack of the C2-amino group on the electrophilic carbon of the isothiocyanate.[9][10] This forms a thiourea intermediate. In the presence of a base (like potassium carbonate or sodium ethoxide), the nitrogen of the newly formed thiourea attacks the C3-ester carbonyl in an intramolecular cyclization. Subsequent elimination of ethanol affords the desired 2-thioxo product. The use of a polar aprotic solvent like DMF or ethanol facilitates the reaction by stabilizing the charged intermediates.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (1.0 eq) in anhydrous ethanol or DMF in a round-bottom flask, add a base such as anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Add the desired isothiocyanate (e.g., phenyl isothiocyanate, allyl isothiocyanate) (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into acidified ice water (using dilute HCl to neutralize the base).

  • Isolation: Collect the precipitate that forms by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from an appropriate solvent (e.g., acetic acid or an ethanol/DMF mixture) to obtain the pure product.

  • Characterization: Analyze the product by spectroscopic methods. The ¹³C NMR will be particularly informative, showing a characteristic signal for the C=S carbon (thiourea) typically in the range of 175-185 ppm.

Summary of Cyclization Reactions

The versatility of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate allows for the synthesis of a wide array of thieno[2,3-d]pyrimidine derivatives by varying the cyclizing agent.

Cyclizing AgentProduct TypeKey Functional GroupsTypical ConditionsExpected Yield
FormamideThieno[2,3-d]pyrimidin-4(3H)-one4-oxoNeat, Reflux (180-190°C)Good to Excellent
Formic AcidThieno[2,3-d]pyrimidin-4(3H)-one4-oxoNeat, RefluxGood
Alkyl/Aryl Isothiocyanates3-Substituted-2-thioxo-pyrimidinone2-thioxo, 4-oxo, N3-subst.K₂CO₃, EtOH/DMF, RefluxGood to Excellent
Acetic Anhydride2-Methyl-thieno[2,3-d]pyrimidin-4(3H)-one2-methyl, 4-oxoPyridine, RefluxModerate to Good
Chloroacetyl chloride2-(Chloromethyl)-thieno[2,3-d]pyrimidin-4(3H)-one2-chloromethyl, 4-oxoBase (e.g., Et₃N), DCMGood

General Experimental & Analytical Workflow

A self-validating protocol requires a systematic workflow from reaction execution to final product confirmation.

G3 cluster_synthesis Synthesis Phase cluster_purification Isolation & Purification Phase cluster_analysis Analysis & Validation Phase A 1. Reagent Preparation & Stoichiometry Check B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Controlled Reagent Addition & Temperature Management B->C D 4. TLC Monitoring (Spotting starting material, product, co-spots) C->D E 5. Reaction Quenching & Work-up (e.g., Extraction) D->E Reaction Complete F 6. Crude Product Isolation (Filtration / Evaporation) E->F G 7. Purification (Recrystallization / Column Chromatography) F->G H 8. Spectroscopic Analysis (NMR, IR, MS) G->H Pure Compound I 9. Purity Assessment (HPLC / Elemental Analysis) H->I J 10. Data Archiving & Batch Record I->J

Caption: A standard workflow for synthesis, purification, and validation.

Conclusion

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is a powerful and adaptable starting material for the construction of medicinally relevant thieno[2,3-d]pyrimidine heterocycles.[11][12][13] The protocols described herein provide reliable and reproducible methods for accessing core scaffolds. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively troubleshoot and adapt these reactions to generate diverse libraries of compounds for drug discovery and development programs.

References

  • Gewald reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

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  • PubMed. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473.
  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329.
  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Zhang, Y., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
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  • ResearchGate. (2023). (PDF) SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
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Application

Application Notes & Protocols: One-Pot Synthesis of 2-Aminothiophene Derivatives for Drug Discovery

Introduction: The Privileged Scaffold in Medicinal Chemistry The 2-aminothiophene core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The 2-aminothiophene core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its incorporation into molecular designs can confer a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4][5][6] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, enhancing pharmacokinetic properties and target engagement.[4] This guide provides an in-depth exploration of the one-pot synthesis of these valuable derivatives, with a focus on the robust and versatile Gewald reaction, tailored for researchers and professionals in drug development.

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction, first reported by Karl Gewald in 1966, is a multi-component condensation that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.[7][8][9] The reaction typically involves the one-pot condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[7][8][10] The elegance of the Gewald reaction lies in its operational simplicity, the ready availability of starting materials, and the mild reaction conditions, making it a highly favored method in both academic and industrial settings.[9][11]

Reaction Mechanism: A Stepwise Look

While the complete mechanistic details have been a subject of study for decades, the generally accepted pathway for the Gewald reaction involves three key stages:[8][11][12]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[7][8] The choice of base is critical at this stage; secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine, are commonly employed.[13]

  • Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile. The exact mechanism of this step is still debated, but it is believed to proceed through a thiirane intermediate.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[8]

Gewald_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway ketone Ketone/ Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Elemental Sulfur (S8) sulfur_addition Sulfur Addition sulfur->sulfur_addition base Base base->knoevenagel Catalyst intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate intermediate->sulfur_addition cyclization Intramolecular Cyclization sulfur_addition->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Aminothiophene Derivative tautomerization->product Experimental_Workflow start Start setup Reaction Setup: Combine Ketone, Nitrile, Sulfur start->setup addition Add Solvent (Ethanol) and Catalyst (Morpholine) setup->addition reaction Heat and Stir (50-60°C) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Isolate Product (Filtration) monitoring->workup Complete purification Recrystallize from Ethanol workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Sources

Method

Application Notes & Protocols: Accelerated Synthesis of 2-Aminothiophenes via Microwave-Assisted Gewald Reaction

Abstract: The Gewald three-component reaction stands as a cornerstone for the synthesis of highly functionalized 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry and materials science. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Gewald three-component reaction stands as a cornerstone for the synthesis of highly functionalized 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the microwave-assisted Gewald reaction, a modern advancement that dramatically enhances reaction rates, improves yields, and aligns with the principles of green chemistry.[1][2] Tailored for researchers, scientists, and drug development professionals, these notes offer a blend of mechanistic insights, field-proven protocols, and comparative data to facilitate the adoption and optimization of this powerful synthetic tool.

The Strategic Advantage of Microwave-Assisted Synthesis

The 2-aminothiophene core is a privileged scaffold found in numerous biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer and anti-inflammatory activities.[3] The classical Gewald reaction, a one-pot condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, provides robust access to this heterocyclic system.[4] However, conventional heating methods often require prolonged reaction times, high temperatures, and can lead to the formation of side products.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[6] Unlike conventional heating which relies on conduction and convection, microwave irradiation employs dielectric heating, where energy is directly transferred to polar molecules within the reaction mixture.[2][7] This results in rapid, uniform, and efficient heating, leading to several key advantages:

  • Dramatic Reduction in Reaction Time: Reactions that take hours under conventional reflux can often be completed in minutes.[1][6][8]

  • Increased Product Yields: The rapid heating minimizes the formation of degradation byproducts, often leading to cleaner reaction profiles and higher isolated yields.[1][9]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.[10][11]

  • Greener Chemistry: Shorter reaction times translate to significant energy savings, and the efficiency of the method can reduce the need for large volumes of hazardous solvents.[7]

Mechanistic Insights: The Driving Force of the Reaction

The mechanism of the Gewald reaction has been a subject of study for decades. It is now understood to proceed through a series of well-defined steps, with the final aromatization being the thermodynamic driving force. Microwave irradiation accelerates these steps by efficiently overcoming their activation energy barriers.

The reaction commences with a Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile, catalyzed by a base (e.g., pyrrolidine, triethylamine).[4] This is followed by the addition of elemental sulfur. The subsequent cyclization and tautomerization lead to the final 2-aminothiophene product.

Gewald_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst condition condition A Carbonyl + Active Methylene Nitrile B Knoevenagel Adduct A->B Knoevenagel Condensation C Sulfur Adduct B->C Michael Addition of Sulfur D Thiolate Intermediate C->D Ring Closure E 2-Aminothiophene D->E Tautomerization & Aromatization Base Base Sulfur Sulfur (S8) MW Microwave (Δ)

Figure 1: Simplified workflow of the Gewald reaction mechanism.

Experimental Protocols & Methodologies

Safety First: Microwave synthesis in sealed vessels generates high pressures and temperatures.[10] Always use a dedicated microwave reactor designed for organic synthesis with appropriate temperature and pressure sensors.[10][11] Familiarize yourself with the instrument's safety features.[12][13] Wear appropriate personal protective equipment (PPE), including safety glasses and lab coat. Conduct all operations within a well-ventilated fume hood.[13]

General Protocol for Microwave-Assisted Gewald Synthesis

This protocol provides a generalized procedure. Optimal conditions (temperature, time, and base) may vary depending on the specific substrates used and should be determined empirically.

Reagents & Equipment:

  • Carbonyl compound (aldehyde or ketone): 1.0 mmol

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate): 1.1 mmol

  • Elemental Sulfur: 1.1 mmol

  • Base (e.g., pyrrolidine or triethylamine): 1.0 mmol

  • Solvent (e.g., Ethanol or DMF): 3 mL

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Dedicated microwave synthesizer

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the carbonyl compound (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[6]

  • Solvent Addition: Add 3 mL of the selected solvent (e.g., Ethanol or DMF).[6]

  • Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.[10]

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters. A typical starting point is a temperature of 120°C for a duration of 10-30 minutes.[5][6] The reaction should be run with stirring to ensure even temperature distribution.[13]

  • Cooling: After the irradiation is complete, the reaction vessel must be cooled to below 50°C before it is removed from the microwave cavity.[10] Most instruments have an automated cooling feature using compressed air.

  • Work-up & Purification:

    • Once cooled, carefully open the vial in a fume hood.

    • The product may precipitate directly from the reaction mixture upon cooling. If so, it can be collected by filtration.

    • Alternatively, the reaction mixture can be poured into cold water, and the resulting precipitate filtered, washed with water, and dried.

    • If an oily product is obtained, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol_Workflow step step action action result result safety safety A 1. Combine Reactants B 2. Add Solvent & Seal Vial A->B S1 Use Fume Hood A->S1 C 3. Microwave Irradiation B->C D 4. Automated Cooling C->D E 5. Product Isolation D->E F 6. Purification E->F G Pure 2-Aminothiophene F->G

Figure 2: Experimental workflow for aminothiophene synthesis.

Data & Performance Benchmarks

The primary advantage of the microwave-assisted approach is the significant rate acceleration and often improved yields compared to conventional heating methods.

Comparative Performance: Microwave vs. Conventional Heating

The following table provides a comparative overview of typical reaction times and yields for the Gewald reaction under both microwave irradiation and conventional heating. Note that specific results will vary based on the substrates and precise conditions used.

Reaction TypeHeating MethodTypical Reaction TimeTypical Yield RangeReference
Gewald SynthesisConventional4 - 48 hours40 - 80%[14][15]
Gewald Synthesis Microwave 2 - 45 minutes 60 - 95% [5][6][14][15]
Biginelli ReactionConventional> 15 hours~80%
Biginelli Reaction Microwave 10 minutes70-85%
Thiourea SynthesisConventional6 hours31 - 82%[8]
Thiourea Synthesis Microwave 5 minutes82 - 89%[8]
Substrate Scope & Yields

The microwave-assisted Gewald reaction is compatible with a wide range of substrates. The table below, compiled from literature data, illustrates the versatility of this method.[6]

Carbonyl CompoundActive Methylene NitrileBaseTime (min)Temp (°C)Yield (%)
CyclohexanoneMalononitrilePyrrolidine305091
ButyraldehydeMethyl CyanoacetatePyrrolidine305095
4-NitroacetophenoneEthyl CyanoacetateN/A46120~72
CyclopentanoneMethyl CyanoacetatePyrrolidine305085
AcetophenoneEthyl CyanoacetateMorpholine2070High
3-HydroxyacetophenoneEthyl CyanoacetateN/A48120~45

(Yields are isolated yields as reported in the cited literature. Conditions may vary slightly between sources.)

Conclusion & Future Outlook

The microwave-assisted Gewald reaction represents a significant advancement in the synthesis of 2-aminothiophenes. The methodology offers compelling advantages in terms of speed, efficiency, and sustainability, making it an invaluable tool for modern synthetic chemistry.[7] For professionals in drug discovery, the ability to rapidly generate libraries of diverse 2-aminothiophene derivatives is particularly advantageous for accelerating structure-activity relationship (SAR) studies.[6] As microwave technology continues to evolve, its application in multicomponent reactions like the Gewald synthesis is expected to expand further, enabling even more complex molecular architectures to be constructed with greater ease and control.

References

  • Microwave Reactor Safety. (n.d.). ETH Zürich. Retrieved January 5, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 5, 2026, from [Link]

  • Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology (IJERT), 10(11). Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved January 5, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

  • Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. HETEROCYCLES, 102(10), 2007-2011. Retrieved from [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2016). Request PDF. Retrieved January 5, 2026, from [Link]

  • PART - 1 INTRODUCTION. (n.d.). Retrieved January 5, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Retrieved from [Link]

  • Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals (Basel), 18(11), 1692. Retrieved from [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved January 5, 2026, from [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

  • Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Retrieved from [Link]

  • Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. IJERT. Retrieved from [Link]

  • Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Semantic Scholar. Retrieved from [Link]

  • Sharma, U., et al. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library. Retrieved from [Link]

  • Reaction times and yields using microwave and conventional heating. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Rosli, N. H., et al. (2021). A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). Sains Malaysiana, 50(4), 981-994. Retrieved from [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Scalable Protocol for the Synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through the Gewald multicomponent reaction, a reliable and efficient one-pot procedure. This document offers a step-by-step guide, from reagent handling to product purification and characterization, grounded in the mechanistic principles of the reaction. Furthermore, it includes expert insights into the causality of procedural choices, potential challenges, and troubleshooting strategies to ensure a high success rate and scalability.

Introduction

Polysubstituted 2-aminothiophenes are a privileged scaffold in drug discovery and development, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Ethyl 2-amino-4-isopropylthiophene-3-carboxylate serves as a key intermediate for the synthesis of more complex molecules, where the thiophene core imparts specific physicochemical and pharmacological properties. Its preparation via the Gewald aminothiophene synthesis offers a convergent and atom-economical route from simple starting materials.[2][3]

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[2][3][4] This multicomponent approach is highly valued for its efficiency and ability to generate molecular diversity from readily available precursors.[5] This guide will detail the synthesis of the title compound from 3-methyl-2-butanone, ethyl cyanoacetate, and elemental sulfur.

Reaction Mechanism and Scientific Rationale

The synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate proceeds via the Gewald reaction mechanism, which can be understood in three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (3-methyl-2-butanone) and the α-cyanoester (ethyl cyanoacetate).[2][3] The basic catalyst, typically a secondary or tertiary amine like diethylamine, deprotonates the α-carbon of the ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[2][6] The choice of an amine base is critical; it must be strong enough to facilitate the condensation without promoting significant side reactions.[6]

  • Sulfur Addition: Elemental sulfur (S₈) is then added to the α,β-unsaturated nitrile. The mechanism of this step is complex, but it is postulated that the sulfur ring is opened by a nucleophile to form a polysulfide chain, which then adds to the intermediate.[7][8] Polar solvents like ethanol are used to improve the solubility and reactivity of sulfur.[6]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, followed by a tautomerization to yield the final, stable aromatic 2-aminothiophene product.[2][3] This thermodynamically driven step is the driving force for the reaction, leading to a high yield of the desired product.[8]

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaCAS No.Molar Mass ( g/mol )SupplierPurityNotes
3-Methyl-2-butanoneC₅H₁₀O563-80-486.13Sigma-Aldrich≥99%Highly flammable liquid.[9][10]
Ethyl cyanoacetateC₅H₇NO₂105-56-6113.12Acros Organics≥98%Harmful if swallowed, inhaled, or in contact with skin.[11][12][13][14]
Elemental SulfurS7704-34-932.07Alfa Aesar99.5% (powder)Flammable solid; dust can be explosive.[15][16][17]
DiethylamineC₄H₁₁N109-89-773.14J.T.Baker≥99.5%Flammable and corrosive liquid.[18][19][20][21]
Ethanol (Absolute)C₂H₅OH64-17-546.07Merck≥99.8%Solvent
Ethyl AcetateC₄H₈O₂141-78-688.11Fisher ScientificHPLC GradeFor extraction and chromatography
HexaneC₆H₁₄110-54-386.18Fisher ScientificHPLC GradeFor chromatography
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04VWR ChemicalsGranularDrying agent
Equipment
  • Three-necked round-bottom flask (250 mL) with magnetic stirrer bar

  • Reflux condenser and heating mantle

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, fume hood.

Experimental Protocol

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Charge flask with 3-methyl-2-butanone, ethyl cyanoacetate, sulfur, and ethanol B Add diethylamine dropwise at room temperature A->B Catalyst Addition C Heat the mixture to 50-55 °C B->C Initiate Reaction D Stir for 3-4 hours and monitor by TLC C->D Reaction Progress E Cool to room temperature and pour into ice-water D->E Quenching F Extract with ethyl acetate E->F Extraction G Dry organic layer and concentrate F->G Drying & Concentration H Purify by column chromatography (Hexane:Ethyl Acetate) G->H Purification I Characterize the final product H->I Final Analysis

Caption: Experimental workflow for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-methyl-2-butanone (8.61 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).

    • Add 100 mL of absolute ethanol to the flask.

    • Stir the mixture at room temperature to ensure homogeneity.

  • Catalyst Addition and Reaction:

    • To the stirred mixture, add diethylamine (7.31 g, 0.1 mol) dropwise via the dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to 50-55 °C using a heating mantle.

    • Maintain the temperature and continue stirring for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), turn off the heat and allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 300 mL of ice-cold water.

    • A precipitate may form. If so, collect the solid by vacuum filtration. If not, proceed with liquid-liquid extraction.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel (100-200 mesh).

    • Elute with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Ethyl 2-amino-4-isopropylthiophene-3-carboxylate as a solid.

    • Further purification can be achieved by recrystallization from ethanol or a mixture of ethyl acetate and hexane.

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood.

  • 3-Methyl-2-butanone: is a highly flammable liquid. Keep away from open flames, sparks, and hot surfaces.[9][10][22][23] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[9][24]

  • Ethyl cyanoacetate: is harmful if inhaled, swallowed, or in contact with skin.[11][12][13][14] Avoid contact with skin, eyes, and clothing. Wear appropriate PPE.

  • Elemental Sulfur: is a flammable solid.[15][17] Avoid creating dust clouds, as they can be explosive.[15][16]

  • Diethylamine: is a highly flammable, corrosive, and toxic liquid.[18][19][20][21] It can cause severe skin and eye burns.[19][25] Handle with extreme care, ensuring no contact with skin or eyes.

  • The reaction mixture should be handled with care, and appropriate quenching procedures should be followed.

Results and Characterization

The expected yield of the pure product is typically in the range of 70-85%. The physical appearance is usually a yellow to brown solid.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~1.3 (d, 6H, -CH(CH₃)₂), ~1.4 (t, 3H, -OCH₂CH₃), ~3.0 (sept, 1H, -CH(CH₃)₂), ~4.3 (q, 2H, -OCH₂CH₃), ~5.9 (s, 1H, thiophene-H), ~6.1 (br s, 2H, -NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~14.5, ~23.0, ~30.0, ~60.0, ~103.0, ~107.0, ~140.0, ~164.0, ~166.0.

  • IR (KBr, cm⁻¹): ~3450-3300 (N-H stretching), ~2960 (C-H stretching), ~1670 (C=O stretching of ester), ~1600 (C=C stretching).

  • Melting Point: Expected to be in the range of 80-100 °C, but should be determined experimentally.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield - Inefficient Knoevenagel condensation.[6]- Poor sulfur reactivity.[6]- Incorrect stoichiometry.- Ensure the base is active and consider screening other bases like morpholine.[6]- Ensure sulfur is finely powdered. Gently increase the reaction temperature to 60 °C.[6]- Verify the purity and accurate measurement of all reagents.
Formation of byproducts - Dimerization of the α,β-unsaturated nitrile intermediate.[26][27]- Side reactions due to excessive heat.- Control the rate of addition of the base.[6]- Maintain the reaction temperature within the recommended range.
Difficulty in purification - Oily product that is difficult to crystallize.- Co-elution of impurities.- Use silica gel column chromatography with a slow gradient.[6]- If the product is an oil, try to form a salt (e.g., with HCl) to induce crystallization.

Conclusion

The Gewald reaction provides an effective and straightforward method for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. By carefully controlling the reaction conditions and following the detailed protocol and safety precautions outlined in this application note, researchers can reliably produce this valuable building block in high yield and purity. The insights into the reaction mechanism and troubleshooting guide are intended to empower scientists to adapt and optimize this procedure for their specific research and development needs.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100.
  • Fisher Scientific. (2025).
  • NOAA. (n.d.). 3-METHYLBUTAN-2-ONE. CAMEO Chemicals.
  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • G. A. Gomez, et al. (2021).
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • International Chemical Safety Cards. (n.d.). ICSC 0922 - 3-METHYL-2-BUTANONE.
  • Fisher Scientific. (2025).
  • CymitQuimica. (2022).
  • chemeurope.com. (n.d.). Gewald reaction.
  • New Jersey Department of Health. (n.d.). DIETHYLAMINE HAZARD SUMMARY.
  • New Jersey Department of Health. (n.d.).
  • Loba Chemie. (2016).
  • International Chemical Safety Cards. (n.d.). ICSC 0444 - DIETHYLAMINE.
  • Pentachemicals. (2025).
  • Carl ROTH. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Anachemia. (n.d.). 0198 3-METHYL-2-BUTANONE (English) ANACHEMIA MSDS.
  • P. Puterová, Z.; et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • P. Puterová, Z.; et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Pfaltz & Bauer. (n.d.).
  • Gomez, G. A., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Mosslemin, M. H., et al. (2007).
  • Chemos GmbH&Co.KG. (2019).
  • West Liberty University. (n.d.).
  • Martin Operating Partnership L.P. (2016).
  • Sultran. (2023). Commercially Formed Solid Elemental Sulphur - Section 1.
  • P. Puterová, Z.; et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC 2010 (i) 209-246.
  • P. Puterová, Z.; et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Dadwal, M., et al. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
  • New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet.
  • National Pesticide Inform
  • PubChem. (n.d.).
  • S. B. P., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
  • J&K Scientific LLC. (2025). Gewald Reaction.
  • Minetto, G., et al. (2005). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • P. Puterová, Z.; et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • ResearchGate. (2021). (PDF)
  • Mamatha, D. M., et al. (2023). (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Abstract This document provides a comprehensive guide for the scale-up synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical agent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol detailed herein is based on the robust and versatile Gewald aminothiophene synthesis. This application note offers in-depth insights into the reaction mechanism, process optimization, safety considerations, and analytical quality control necessary for transitioning from laboratory-scale to pilot or industrial-scale production. The information is tailored for researchers, scientists, and drug development professionals seeking to implement a reliable and efficient manufacturing process for this important thiophene derivative.

Introduction

Thiophene and its derivatives are a critical class of heterocyclic compounds, widely recognized for their presence in a multitude of pharmacologically active molecules and functional materials.[1][][3] The 2-aminothiophene scaffold, in particular, serves as a vital building block in medicinal chemistry. Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is a valuable intermediate due to the specific structural features it imparts to target molecules, influencing their biological activity and pharmacokinetic properties.

The synthesis of polysubstituted 2-aminothiophenes is most effectively achieved through the Gewald reaction.[4][5][6][7] This multicomponent reaction offers a convergent and atom-economical approach by combining a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][8] This application note will focus on the practical aspects of scaling up the Gewald synthesis for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, addressing the unique challenges associated with large-scale chemical transformations.

Synthetic Strategy and Mechanism

The chosen synthetic route is the one-pot Gewald reaction, which proceeds through a series of well-elucidated steps. Understanding the underlying mechanism is paramount for effective process control and troubleshooting during scale-up.

Reaction Scheme

The overall transformation for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is as follows:

Reactants:

  • Methyl isopropyl ketone (3-methyl-2-butanone)

  • Ethyl cyanoacetate

  • Elemental Sulfur

Base Catalyst:

  • Secondary amine (e.g., diethylamine, morpholine, or piperidine)

Solvent:

  • Ethanol or Methanol

Mechanistic Insights

The reaction mechanism can be broken down into three key stages:[8][9]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between methyl isopropyl ketone and ethyl cyanoacetate.[6][8][9] The base deprotonates the active methylene group of ethyl cyanoacetate, forming a carbanion that subsequently attacks the carbonyl carbon of the ketone. Dehydration of the resulting adduct yields the α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the amine base, undergoes a nucleophilic attack on the β-carbon of the unsaturated nitrile intermediate. This forms a thiolate intermediate.

  • Intramolecular Cyclization and Tautomerization: The thiolate then attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a five-membered iminothiophene ring. A subsequent tautomerization, driven by the formation of the stable aromatic thiophene ring, yields the final product, Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.

Gewald_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Reagent Preparation - Methyl Isopropyl Ketone - Ethyl Cyanoacetate - Elemental Sulfur - Base Catalyst - Solvent mixing Reactant Charging & Mixing reagents->mixing Charge to Reactor heating Controlled Heating (e.g., 50-65°C) mixing->heating Initiate Heating monitoring In-Process Monitoring (TLC, HPLC) heating->monitoring Monitor Progress cooling Cooling & Precipitation monitoring->cooling Reaction Complete filtration Filtration cooling->filtration Isolate Crude Product washing Washing with Cold Solvent filtration->washing recrystallization Recrystallization washing->recrystallization Purify Crude Solid drying Drying Under Vacuum recrystallization->drying analysis Final Product Analysis (NMR, MS, HPLC) drying->analysis Characterize Final Product

Scale-Up Protocol

This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate engineering controls. A risk assessment should be performed before commencing any scale-up activities.[10]

Equipment
  • 10 L glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating mantle or oil bath with precise temperature control.

  • Large Buchner funnel and filter flask.

  • Vacuum oven.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
Methyl Isopropyl Ketone86.130.86 kg (1.07 L)10.0≥99%
Ethyl Cyanoacetate113.121.13 kg (1.07 L)10.0≥99%
Elemental Sulfur32.070.32 kg10.0≥99.5%
Diethylamine73.140.73 kg (1.03 L)10.0≥99.5%
Ethanol (Absolute)46.075.0 L-Anhydrous
Ethanol (for washing)46.072.0 L-Technical Grade
Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Assemble the 10 L reactor system and ensure all joints are properly sealed.

    • Purge the reactor with nitrogen for at least 15 minutes to establish an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Reagent Charging:

    • To the reactor, charge the absolute ethanol (5.0 L).

    • With stirring, add the methyl isopropyl ketone (0.86 kg), ethyl cyanoacetate (1.13 kg), and elemental sulfur (0.32 kg).

    • Slowly add the diethylamine (0.73 kg) to the stirred mixture. An exotherm may be observed; control the addition rate to maintain the temperature below 30°C.

  • Reaction:

    • Once the addition of diethylamine is complete, begin heating the reaction mixture to 55-65°C.[11]

    • Maintain the temperature in this range and continue stirring for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]

  • Work-up and Isolation:

    • After the reaction is deemed complete, turn off the heating and allow the mixture to cool to room temperature.

    • Further cool the mixture in an ice bath or by using a chiller to 0-5°C for at least 2 hours to facilitate product precipitation.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold ethanol (2.0 L) to remove any unreacted starting materials and soluble impurities.

  • Purification and Drying:

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Product Characterization:

    • The final product should be a yellow to light brown crystalline solid.

    • Characterize the product by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and determine its purity by HPLC. The melting point should also be recorded.

Safety and Handling Considerations for Scale-Up

Scaling up chemical reactions introduces new hazards that may not be apparent at the laboratory scale.[10][13]

  • Exotherm Control: The Gewald reaction is exothermic, particularly during the initial Knoevenagel condensation and the addition of the base. Ensure the reactor has adequate cooling capacity and that the base is added in a controlled manner.[13]

  • Hydrogen Sulfide Evolution: Although not a primary byproduct, the potential for hydrogen sulfide (H₂S) formation exists, especially if the reaction is overheated or if acidic conditions are inadvertently introduced. H₂S is a toxic and flammable gas. All operations should be conducted in a well-ventilated area, and appropriate gas detection may be necessary.

  • Solvent Handling: The use of large volumes of flammable solvents like ethanol requires strict adherence to fire safety protocols. Ensure proper grounding of equipment to prevent static discharge.

  • Reagent Handling: Diethylamine is a corrosive and flammable liquid. Handle with appropriate PPE in a well-ventilated area. Elemental sulfur is a flammable solid and can create dust explosions; handle with care to avoid generating dust clouds.

Analytical Methods for Quality Control

Consistent product quality is crucial in any manufacturing process. The following analytical techniques are recommended for in-process and final product quality control.

Analytical TechniquePurposeTypical Specifications
TLC In-process monitoring of reaction completion.Disappearance of starting materials.
HPLC Determination of final product purity and identification of impurities.Purity ≥ 98%
¹H NMR Structural confirmation of the final product.Spectrum consistent with the structure of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.
¹³C NMR Structural confirmation of the final product.Spectrum consistent with the structure of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.
Mass Spectrometry Confirmation of the molecular weight of the final product.[M+H]⁺ corresponding to the calculated molecular weight.
Melting Point Assessment of product identity and purity.Sharp melting point range consistent with literature values.

Conclusion

The scale-up synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate via the Gewald reaction is a feasible and efficient process. Careful attention to reaction parameters, exotherm control, and safety procedures is essential for a successful and safe scale-up. The detailed protocol and analytical methods provided in this application note serve as a robust starting point for researchers and process chemists to implement this synthesis on a larger scale. Further process optimization may be beneficial to improve yield, reduce cycle time, and enhance the overall efficiency of the manufacturing process.

References

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Wikipedia. Thiophene. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Google P
  • Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Synlett. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

  • ResearchGate. Gewald type reaction for synthesis of 2‐aminothiophene. [Link]

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • National Center for Biotechnology Information. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • Division of Research Safety | Illinois. Scale-up Reactions. [Link]

  • ResearchGate. SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

  • National Center for Biotechnology Information. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • CP Lab Safety. Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, 1 gram. [Link]

  • Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Journal of Organic Chemistry. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

<__ in_progress_0> Welcome to the technical support center for the purification of crude Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

<__ in_progress_0>

Welcome to the technical support center for the purification of crude Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into overcoming common challenges encountered during the purification of this important thiophene derivative. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through practical application.

I. Understanding the Compound and Potential Impurities

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is typically synthesized via the Gewald aminothiophene synthesis.[1][2] This multicomponent reaction involves the condensation of a ketone (in this case, 3-methyl-2-butanone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1] While elegant, this reaction can lead to several impurities that co-purify with the desired product.

Common Impurities Arising from the Gewald Reaction:

  • Unreacted Starting Materials: Residual 3-methyl-2-butanone, ethyl cyanoacetate, and elemental sulfur.

  • Knoevenagel Condensation Intermediate: The stable intermediate formed from the initial condensation of the ketone and cyanoester.[1]

  • Polysulfides and Other Sulfur Byproducts: Formed from the reaction of elemental sulfur.[3]

  • Side-Reaction Products: Products from self-condensation of the starting materials or other unintended reaction pathways.

The presence of the amino group and the thiophene sulfur atom can lead to specific purification challenges, such as interactions with silica gel during chromatography.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section directly addresses specific problems you may encounter during the purification of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Oily Product After Recrystallization 1. Inappropriate Solvent System: The chosen solvent may have too high a solvating power, preventing crystal lattice formation.[4] 2. Presence of Impurities: Impurities can disrupt the crystallization process. 3. Cooling Too Rapidly: Rapid cooling can lead to precipitation of an oil rather than controlled crystal growth.1. Re-dissolve and Add Anti-Solvent: Reheat the mixture to dissolve the oil, then slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed. Common solvent/anti-solvent pairs include ethanol/water, ethyl acetate/hexanes, or acetone/water.[5] 2. Perform a Pre-purification Step: Consider a quick filtration through a small plug of silica gel to remove highly polar impurities before recrystallization. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Scratching the inside of the flask with a glass rod can also induce crystallization.
Poor Separation in Column Chromatography (Streaking/Tailing of the Product Spot) 1. Acid-Base Interaction with Silica Gel: The basic amino group of the thiophene can interact with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[6] 2. Inappropriate Eluent Polarity: The eluent system may not be optimized for the separation of the target compound from its impurities.1. Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase.[6][7] This will "neutralize" the acidic sites on the silica gel and improve the elution of the amine. 2. Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica, which are more suitable for the purification of basic compounds.[6][8] 3. Optimize the Solvent System: Systematically screen different solvent systems. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.[9] If the compound is more polar, a dichloromethane/methanol system can be employed.[6]
Product is a Persistent Yellow/Brown Color After Purification 1. Residual Sulfur Byproducts: Elemental sulfur and polysulfides can impart a yellow color. 2. Oxidation/Degradation Products: Aminothiophenes can be susceptible to oxidation, leading to colored impurities.1. Recrystallization from Ethanol: Recrystallization from ethanol has been reported to be effective for purifying similar 2-aminothiophene derivatives and can help remove colored impurities.[10][11] 2. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool. 3. Work in an Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Low Recovery of the Product 1. Product Loss During Workup: The compound may have some solubility in the aqueous phase during extraction. 2. Irreversible Adsorption on Silica Gel: Strong interactions with the stationary phase can lead to product loss on the column. 3. Decomposition on Silica Gel: Some aminothiophenes can be sensitive to the acidic nature of silica gel.[7]1. Back-Extraction: After the initial extraction, back-extract the aqueous layer with the organic solvent to recover any dissolved product. 2. Deactivate Silica Gel: Before loading the column, flush it with the eluent containing a basic modifier (e.g., triethylamine) to minimize irreversible adsorption.[7] 3. Use an Alternative Purification Method: If column chromatography consistently gives low yields, prioritize recrystallization as the primary purification technique.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude Ethyl 2-amino-4-isopropylthiophene-3-carboxylate?

A1: For a solid crude product, recrystallization is often the most efficient first-line purification method. It is less labor-intensive than column chromatography and can yield highly pure material if the correct solvent system is identified.[12] For oily or highly impure crude products, column chromatography is generally the preferred initial step to separate the major components.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: Based on the structure (an ester with an amino group on an aromatic ring), several solvent systems can be effective.[4] A good starting point is ethanol, as it has been successfully used for similar 2-aminothiophene-3-carboxylates.[10][11] Other systems to consider are mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or heptane).[4][5]

Q3: How do I choose the right eluent for column chromatography?

A3: The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. For Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, start with a hexane:ethyl acetate mixture (e.g., 7:3 v/v), which has been reported for a similar compound.[9] The polarity can be adjusted by changing the ratio of the solvents. If the compound streaks, add 0.5-1% triethylamine to the eluent mixture.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable option, especially for polar impurities.[13] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[13] However, for preparative scale, normal-phase chromatography is often more practical due to the larger sample capacity and easier solvent removal.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. Add a minimal amount of hot ethanol to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, place the flask in an ice bath or refrigerator for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate 8:2 + 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

V. Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of crude Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.

PurificationWorkflow start Crude Product (Ethyl 2-amino-4-isopropylthiophene-3-carboxylate) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization (e.g., with Ethanol) is_solid->recrystallization Yes column_chromatography Perform Column Chromatography (e.g., Hexane:EtOAc + Et3N) is_solid->column_chromatography No (Oily) recrystallization_success Pure Crystals Obtained? recrystallization->recrystallization_success column_success Good Separation Achieved? column_chromatography->column_success recrystallization_success->column_chromatography No (Oils out) final_product Pure Product recrystallization_success->final_product Yes column_success->final_product Yes troubleshoot_column Troubleshoot Column (e.g., change eluent, use alumina) column_success->troubleshoot_column No (Streaking/Poor Separation) troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, slow cooling) troubleshoot_recrystallization->recrystallization troubleshoot_column->column_chromatography

Caption: Decision workflow for purifying crude Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from

  • Nirmala, S. P., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Retrieved from

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from

  • SIELC Technologies. (2018). Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate. Retrieved from

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from

  • Reddit. (2017). Flash column of very polar amine without access to reverse phase silica?. Retrieved from

  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from

  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Retrieved from

  • Sabnis, R. W. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Omega. Retrieved from

  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. Retrieved from

Sources

Optimization

Technical Support Center: Gewald Synthesis of 2-Aminothiophenes

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicompone...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction. Here, we move beyond simple protocols to address the nuances of the reaction, focusing on the common side reactions and experimental challenges that can arise. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies necessary to optimize your syntheses.

The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, is a cornerstone for creating highly functionalized 2-aminothiophenes.[1][2] Despite its versatility, the reaction is not without its complexities. Polysulfide intermediates, competing reaction pathways, and product stability can all present challenges.[3][4][5] This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter at the bench.

Troubleshooting Guide & FAQs

Question 1: My Gewald reaction has a very low yield or failed completely. What are the most common causes?

This is a frequent issue that can usually be traced back to one of several key areas. A systematic check of your setup and reagents is the best first step.[6]

Answer:

A failed Gewald reaction is often not due to a single catastrophic failure, but rather a combination of suboptimal parameters. Let's break down the likely culprits, from most to least common.

A. Knoevenagel Condensation Failure: The reaction's first step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][7] If this step fails, the subsequent sulfur addition and cyclization cannot occur.

  • Causality: The base is crucial here. It deprotonates the active methylene nitrile, which then attacks the carbonyl. If the base is too weak, of poor quality, or used in insufficient amounts, this initial condensation will be slow or nonexistent. Sterically hindered ketones can also be slow to react.

  • Troubleshooting Steps:

    • Monitor the Knoevenagel Step: Before adding sulfur, run the reaction of the carbonyl and nitrile with the base for a short period (e.g., 30 minutes). Take a sample and analyze it by TLC or LC-MS to confirm the formation of the Knoevenagel adduct.

    • Choice of Base: While tertiary amines like triethylamine are common, sometimes a stronger secondary amine like morpholine or piperidine is more effective, as they can also act as a nucleophilic catalyst.[8] For particularly stubborn substrates, a stronger base might be required, but this can increase the risk of side reactions.[9]

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While many Gewald protocols are robust enough to handle this, for sensitive substrates, performing the reaction with a Dean-Stark trap or in the presence of a desiccant can be beneficial.[10]

B. Reagent Quality and Stoichiometry:

  • Causality: The purity of starting materials is paramount. Old or impure carbonyl compounds, nitriles, or sulfur can introduce contaminants that interfere with the reaction.[11] Elemental sulfur should be a fine, dry powder for optimal reactivity.[2] Incorrect stoichiometry, especially of the base or sulfur, can halt the reaction.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your starting materials by NMR or GC-MS. Purify them if necessary (e.g., distill the ketone/aldehyde, recrystallize the nitrile).

    • Use Finely Powdered Sulfur: Ensure your elemental sulfur (S₈) is finely powdered to maximize its surface area and reactivity.[2]

    • Re-evaluate Stoichiometry: A slight excess of sulfur (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion. Ensure your base is present in at least a catalytic amount, though stoichiometric amounts are often used.[9]

C. Reaction Temperature and Time:

  • Causality: The Gewald reaction is often performed at moderate temperatures (e.g., 50-80 °C).[8] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final 2-aminothiophene product.[12]

  • Troubleshooting Steps:

    • Optimize Temperature: If no reaction is observed, cautiously increase the temperature in 5-10 °C increments, monitoring by TLC.

    • Monitor Over Time: A reaction that appears to have failed may simply be slow. Ensure you have monitored the reaction for a sufficient duration before concluding it has failed.[13]

Troubleshooting Workflow: No Product Formation

G start Reaction Failure: No Product Observed check_reagents Step 1: Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents Pure & Stoichiometry Correct? check_reagents->reagents_ok check_knoevenagel Step 2: Confirm Knoevenagel Condensation check_conditions Step 3: Evaluate Reaction Conditions (T, Time) conditions_ok Temperature & Time Adequate? check_conditions->conditions_ok knoevenagel_ok Knoevenagel Adduct Formed (TLC/LC-MS)? reagents_ok->knoevenagel_ok Yes purify Action: Purify/Replace Starting Materials reagents_ok->purify No knoevenagel_ok->check_conditions Yes optimize_base Action: Change Base Catalyst (e.g., Morpholine) or Add Desiccant knoevenagel_ok->optimize_base No optimize_temp Action: Increase Temperature Incrementally or Increase Reaction Time conditions_ok->optimize_temp No success Problem Solved conditions_ok->success Yes purify->check_reagents optimize_base->check_knoevenagel optimize_temp->check_conditions G cluster_main Main Gewald Pathway cluster_side Dimerization Side Reaction Knoevenagel Knoevenagel Intermediate SulfurAdd Sulfur Addition Knoevenagel->SulfurAdd + S₈ Michael Michael Addition Knoevenagel->Michael + Nitrile Anion Cyclization Thorpe-Ziegler Cyclization SulfurAdd->Cyclization Product Desired 2-Aminothiophene Cyclization->Product Tautomerization Dimer Ylidene Dimer Byproduct Michael->Dimer Reactants Carbonyl + Active Methylene Nitrile Reactants->Knoevenagel Base Base Base->Knoevenagel Base->Michael

Caption: Competing pathways in the Gewald synthesis.

  • Troubleshooting & Prevention:

    • Order of Addition: The most effective strategy is to pre-form the Knoevenagel adduct in situ before adding the sulfur. Add the base to a mixture of the carbonyl and nitrile, stir for a short period (e.g., 15-30 min at room temperature) to allow the adduct to form, and then add the elemental sulfur. This minimizes the concentration of free nitrile anion available to cause dimerization.

    • Control Stoichiometry: Avoid using a large excess of the active methylene nitrile. Use a stoichiometry closer to 1:1 with the carbonyl compound.

    • Base Selection: While a strong base can accelerate the desired reaction, it can also accelerate dimerization. Using a milder base (e.g., triethylamine) may be preferable to a stronger one (e.g., sodium ethoxide) if dimerization is a major issue. [14] 4. Temperature Control: Run the initial Knoevenagel step at a lower temperature (e.g., room temperature) before heating after the sulfur has been added.

Protocol: Minimizing Dimer Formation
  • To a stirred solution of the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.05 eq) in a suitable solvent (e.g., ethanol, DMF), add the base (e.g., morpholine, 1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 30 minutes. Monitor the formation of the Knoevenagel adduct by TLC.

  • Once the adduct is formed, add finely powdered elemental sulfur (1.1 eq) in one portion.

  • Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and stir until the reaction is complete as monitored by TLC/LC-MS.

  • Proceed with standard workup and purification.

Question 3: My reaction seems to stall, and I have a complex mixture that includes unreacted sulfur. How can I drive the reaction to completion and purify my product?

This issue points to problems in the second half of the reaction mechanism: the sulfur addition and cyclization steps.

Answer:

The conversion of the Knoevenagel intermediate to the final thiophene involves the opening of the S₈ ring to form polysulfide intermediates, which eventually lead to a monosulfide that cyclizes. [3][4][5]This is a thermodynamically driven process, but it can be kinetically slow.

  • Causality:

    • Poor Sulfur Solubility/Reactivity: If sulfur is not finely powdered or if the solvent is poorly chosen, its reaction with the Knoevenagel intermediate can be slow.

    • Insufficient Temperature/Time: The cyclization and aromatization steps require a certain activation energy. The reaction may simply need more heat or time to funnel the various polysulfide intermediates towards the final product. [5] * Base Deactivation: The base can be consumed in side reactions or may not be strong enough to promote the final Thorpe-Ziegler type cyclization efficiently. [15][16]

  • Troubleshooting Steps:

    • Improve Sulfur Dispersion: Use high-quality, finely powdered sulfur. [2]Running the reaction in a solvent that can better dissolve sulfur species, like DMF or NMP, can be helpful, although this can complicate the workup.

    • Increase Temperature: If the reaction has stalled at a lower temperature, cautiously increasing the heat (e.g., to 80-100 °C) can often provide the necessary energy to push the equilibrium toward the aromatic thiophene product. Microwave irradiation has also been shown to be effective in reducing reaction times and improving yields. [1] 3. Purification:

      • Filtration: After the reaction, cool the mixture and filter it to remove any unreacted elemental sulfur. This is the simplest first step.

      • Recrystallization: 2-aminothiophenes are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective method for removing residual sulfur and other nonpolar impurities. [17] * Chromatography: If recrystallization is ineffective, flash column chromatography is the next option. A gradient of ethyl acetate in hexanes is a common starting point.

Table: Solvent and Base Effects on Gewald Reaction
ParameterSolventBaseTypical TemperatureProsCons
Standard EthanolMorpholine50-70 °CGood yields, easy workupModerate reaction times
Fast/Polar DMFTriethylamine60-80 °CFaster reaction, good for less reactive substratesDifficult solvent removal, potential side reactions
Green WaterTriethylamineRT - 70 °CEnvironmentally friendly, simple workup [17]Substrate scope may be limited
High Temp ToluenePiperidine80-110 °CDrives difficult cyclizationsHigher risk of thermal decomposition [12]
Question 4: Can other cyclizations compete with the desired thiophene formation?

Yes, depending on your starting materials, intramolecular side reactions can occur.

Answer:

The most relevant competing cyclization is the Thorpe-Ziegler reaction . [16]

  • Causality: This reaction is the intramolecular condensation of a dinitrile to form a cyclic enaminonitrile. [15]If you use malononitrile as your active methylene component, the base required for the Gewald reaction can also catalyze the self-condensation of malononitrile, or the cyclization of a Michael adduct (as described in Q2), leading to pyridine or other heterocyclic byproducts instead of the desired thiophene. This is essentially an intramolecular version of the dimerization side reaction.

  • When to Suspect It: This side reaction is more likely under strongly basic conditions and when using highly reactive dinitriles. If you isolate byproducts containing a six-membered nitrogen heterocycle instead of a five-membered thiophene, a Thorpe-Ziegler pathway should be considered.

  • Prevention: The strategies are similar to those for preventing dimerization. Use milder bases, control the stoichiometry carefully, and favor conditions that promote the rapid consumption of the Knoevenagel intermediate by sulfur. The two-step procedure (forming the Knoevenagel adduct first, then adding sulfur) is particularly effective here. [8]

References

  • Pinter, B., Svidrnoch, M., & Turek, J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Pinter, B., Svidrnoch, M., & Turek, J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Puterová, Z., Sýkora, J., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2014). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. [Link]

  • Puterová, Z., Krutošíková, A., & Sýkora, J. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved January 5, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved January 5, 2026, from [Link]

  • Nguyen, T. H. T., Le, T., & Phan, T. P. T. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. [Link]

  • Pinter, B., Svidrnoch, M., & Turek, J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • ResearchGate. (n.d.). 2‐Aminothiophenes by Gewald reaction. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2012). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. Retrieved January 5, 2026, from [Link]

  • Kumar, S., & Kumar, A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]

  • Puterová, Z., Krutošíková, A., & Sýkora, J. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Spagnolo, P., & Zanirato, P. (1988). Factors affecting the rates of thermal decomposition of azidothiophenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved January 5, 2026, from [Link]

  • Totah, R. A., & Rettie, A. E. (2005). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 18(3), 455–462. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved January 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment! Retrieved January 5, 2026, from [Link]

  • de la Torre, D., & Ruijter, E. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(21), 6636. [Link]

  • Kunkeler, P. J., Zondervan, C., & Hage, R. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). The Journal of Organic Chemistry, 63(21), 7350–7358. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 5, 2026, from [Link]

  • Shvedov, V. I. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1087–1097. [Link]

  • ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, act...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis, a cornerstone reaction for creating valuable heterocyclic building blocks. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.

Section 1: Foundational FAQs

This section addresses the fundamental questions regarding the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.

Q1: What is the primary and most reliable method for synthesizing Ethyl 2-amino-4-isopropylthiophene-3-carboxylate?

The most direct and widely used method is the Gewald aminothiophene synthesis .[1][2] This is a one-pot, multi-component reaction that combines a ketone (methyl isopropyl ketone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2] The reaction's popularity stems from its operational simplicity, the availability of reagents, and the mild conditions required.[3]

Q2: Can you provide a simplified mechanistic overview of the Gewald reaction?

Certainly. The reaction proceeds through three principal stages, and understanding them is key to troubleshooting.[1][4]

  • Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the ketone (methyl isopropyl ketone) and the activated nitrile (ethyl cyanoacetate).[5][6] This step forms a crucial α,β-unsaturated nitrile intermediate, also known as the Knoevenagel adduct.[1][4]

  • Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base, adds to the β-position of the unsaturated intermediate.[5][6] The exact mechanism is complex and may involve polysulfide intermediates, but the result is a sulfur-containing adduct.[5][6][7]

  • Ring Closure & Tautomerization: The intermediate undergoes an intramolecular cyclization where the sulfur nucleophilically attacks the cyano group.[8] This is followed by tautomerization to form the stable, aromatic 2-aminothiophene ring.[1] This final aromatization step is the thermodynamic driving force for the entire reaction.[5][6]

Gewald_Mechanism reagents Methyl Isopropyl Ketone + Ethyl Cyanoacetate + Sulfur (S8) + Base knoevenagel Knoevenagel-Cope Condensation reagents->knoevenagel Step 1 intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) knoevenagel->intermediate1 michael Michael Addition of Sulfur intermediate1->michael Step 2 intermediate2 Sulfur Adduct Intermediate michael->intermediate2 cyclization Intramolecular Cyclization & Tautomerization intermediate2->cyclization Step 3 product Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate cyclization->product

Caption: The three-stage mechanism of the Gewald reaction.

Q3: What are the critical reagents and their specific roles?

  • Methyl Isopropyl Ketone: Provides the C4 and C5 carbons, along with the isopropyl substituent, for the thiophene ring.

  • Ethyl Cyanoacetate: This is the "activated nitrile" component. It provides the C2 and C3 carbons, the amino group (after tautomerization of the nitrile), and the ethyl carboxylate group.

  • Elemental Sulfur (S₈): The source of the sulfur atom for the heterocyclic ring.[4] Its reactivity is enhanced by the base and solvent.

  • Base Catalyst: Crucial for initiating the reaction.[4] It deprotonates the ethyl cyanoacetate, catalyzing the initial Knoevenagel condensation.[4] Common bases are secondary amines like morpholine or piperidine, or tertiary amines like triethylamine.[4]

Section 2: Troubleshooting Guide

This guide is structured to address the most common issues encountered during the synthesis.

Problem Area 1: Low or No Product Yield

Q1: My reaction has stalled or resulted in a very low yield. What are the first things I should check?

When facing a low yield, a systematic approach is essential. The primary culprits are often related to the initial condensation step or the reactivity of the sulfur.

Troubleshooting_Yield start Problem: Low or No Yield check_tlc Analyze Reaction Mixture (TLC / LC-MS) start->check_tlc sm_present Are Starting Materials (Ketone, Nitrile) Largely Unreacted? check_tlc->sm_present intermediate_present Is Knoevenagel Adduct (α,β-Unsaturated Nitrile) the Main Spot? check_tlc->intermediate_present sm_present->intermediate_present No cause1 Cause: Failed Knoevenagel - Inactive/Wrong Base - Temp Too Low - Water Inhibition sm_present->cause1 Yes cause2 Cause: Failed Sulfur Addition/Cyclization - Poor Sulfur Solubility/Reactivity - Temp Too Low for Cyclization intermediate_present->cause2 Yes cause3 Cause: Side Reactions - Temp Too High - Incorrect Stoichiometry intermediate_present->cause3 No (Multiple Spots)

Caption: Decision tree for troubleshooting low yield issues.

Q2: My analysis shows unreacted starting materials. How do I improve the initial condensation step?

This indicates a failure in the Knoevenagel-Cope condensation. Here’s how to address it:

  • Base Selection: The choice of base is critical.[4] Morpholine is a highly effective catalyst for this reaction.[9] If yields are low with triethylamine, switching to a secondary amine like morpholine or piperidine can significantly improve the rate of condensation.[4]

  • Temperature: While the reaction can proceed at room temperature, gentle heating to 40-50°C often provides the necessary activation energy for the condensation without promoting side reactions.[4][10]

  • Water Removal: The condensation produces water, which can inhibit the reaction equilibrium.[4] While not always necessary in alcoholic solvents, for stubborn reactions, using a Dean-Stark apparatus (with a solvent like toluene) or adding molecular sieves can be beneficial.[4]

Q3: TLC shows a major spot that isn't my product, likely the Knoevenagel intermediate. What's wrong?

This is a common scenario where the first step works, but the sulfur addition or cyclization fails.

  • Sulfur Solubility and Reactivity: Ensure your elemental sulfur is a fine powder. Polar solvents like ethanol, methanol, or DMF are recommended to improve the solubility and reactivity of sulfur.[4]

  • Temperature Optimization: The cyclization step often requires slightly more thermal energy than the initial condensation. Maintaining the reaction temperature at 45-55°C after the initial phase is often sufficient.[4][9]

  • Catalyst Role: The amine catalyst also helps activate the sulfur. Ensure you have used an adequate catalytic amount (typically 10-20 mol%).[4]

Problem Area 2: Product Purity Issues

Q1: My final product is a dark, oily residue instead of a crystalline solid. What causes this discoloration?

Dark coloration is often due to polysulfide impurities or degradation.

  • Excessive Heat: Overheating the reaction mixture can cause elemental sulfur to form complex polysulfides and polymeric species, which are intensely colored. Maintain a controlled temperature, typically not exceeding 60-65°C.[4]

  • Stoichiometry of Sulfur: Using a large excess of sulfur can increase the formation of polysulfide side products. A slight excess (e.g., 1.1-1.2 equivalents) is usually sufficient.

  • Purification: The primary method for removing these impurities is recrystallization. Ethanol or a mixture of ethyl acetate and hexanes are commonly effective solvents for yielding a pure, crystalline product.[11][12]

Q2: I'm observing significant byproducts. What are the likely side reactions?

Besides unreacted starting materials, a few side reactions can occur:

  • Dimerization: The Knoevenagel intermediate can sometimes dimerize, especially if the sulfur addition is slow.[13] This can be mitigated by ensuring the sulfur is reactive and the temperature is adequate for the second phase of the reaction.

  • Oxidation: The 2-amino group is susceptible to air oxidation, especially under prolonged heating or during workup, which can lead to colored impurities. Blanketing the reaction with an inert gas like nitrogen or argon can help if this is a persistent issue.

Q3: What is the most effective method for purifying the final product?

For Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, two methods are highly effective:

  • Recrystallization: This is the most common and efficient method. After the reaction, the mixture is typically cooled, and the crude product often precipitates.[10] This solid can then be collected and recrystallized from hot ethanol.[9][14]

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography is the next step. A solvent system like hexane/ethyl acetate (e.g., 7:3 v/v) is a good starting point for elution.[11]

Section 3: Protocols & Data

Optimized Synthesis Protocol

This protocol provides a robust starting point for the synthesis.

Workflow prep 1. Reagent Preparation - Methyl Isopropyl Ketone - Ethyl Cyanoacetate - Sulfur Powder - Morpholine - Ethanol (Solvent) react 2. Reaction Setup - Combine reagents in ethanol. - Add morpholine dropwise. prep->react heat 3. Reaction Conditions - Stir at 45-50°C. - Monitor by TLC (2-6 hours). react->heat workup 4. Workup - Cool mixture in ice bath. - Filter precipitated solid. heat->workup purify 5. Purification - Wash solid with cold ethanol. - Recrystallize from hot ethanol. workup->purify analyze 6. Analysis - Obtain melting point. - Characterize (NMR, IR, MS). purify->analyze

Caption: Standard experimental workflow for the synthesis.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl isopropyl ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and finely powdered elemental sulfur (1.1 eq).

  • Add ethanol as the solvent (approx. 2-3 mL per mmol of ketone).

  • Begin stirring and slowly add morpholine (0.1-0.2 eq) to the mixture at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to 45-50°C and maintain it for 2-6 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, cool the flask in an ice-water bath for at least one hour to maximize precipitation.

  • Collect the precipitated solid via vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold ethanol to remove soluble impurities.

  • Recrystallize the crude product from hot ethanol to obtain pure Ethyl 2-amino-4-isopropylthiophene-3-carboxylate as a crystalline solid.

Data Tables for Optimization

Table 1: Comparison of Common Catalysts

CatalystTypeTypical Loading (mol%)Relative RateKey Considerations
Morpholine Secondary Amine10 - 20FastHighly effective, often the best choice.[9]
Piperidine Secondary Amine10 - 20FastSimilar in reactivity to morpholine.[4]
Triethylamine Tertiary Amine10 - 20ModerateLess effective for the condensation step than secondary amines.[4]
L-Proline Amino Acid10 - 15ModerateA "green" catalyst alternative, can be effective.[2]

Table 2: Solvent Selection Guide

SolventPolarityBoiling Point (°C)SuitabilityNotes
Ethanol Polar Protic78ExcellentGood sulfur solubility, ideal for reaction and recrystallization.[4][15]
Methanol Polar Protic65ExcellentSimilar to ethanol, slightly more volatile.[4][8]
DMF Polar Aprotic153GoodHigh boiling point allows for higher temperatures if needed, but can complicate workup.[8]
Toluene Nonpolar111ModerateLess common; mainly used with a Dean-Stark trap to remove water.[15]

References

  • Wikipedia. Gewald reaction. [Link]

  • Lama, P., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Lama, P., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • ResearchGate. Reaction optimization studies of the modified Gewald reaction. [Link]

  • Lama, P., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. [Link]

  • IUCr. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • El-hady, O., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte fuer Chemie/Chemical Monthly. [Link]

  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E. [Link]

  • Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Mamatha, D. M., et al. (2022). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • ResearchGate. Proposed mechanism for the Gewald condensation reaction. [Link]

Sources

Optimization

Technical Support Center: Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Welcome to the technical support center for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable thiophene derivative. As a key building block in medicinal chemistry, achieving high purity is paramount for reliable downstream applications.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: My crude product from the Gewald synthesis is a dark, viscous oil instead of a solid. What are the likely causes and how can I proceed with purification?

A1: This is a common issue often stemming from several factors during the Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes.[2][3][4] The oily nature typically indicates the presence of unreacted starting materials (isobutyraldehyde, ethyl cyanoacetate), low molecular weight side-products, or residual base catalyst (like morpholine or triethylamine) which can inhibit crystallization.

Immediate Actions & Troubleshooting:

  • Aqueous Work-up: Ensure the reaction mixture has been thoroughly quenched with water and extracted. A wash with a dilute acid (e.g., 1M HCl) can help remove basic impurities, followed by a brine wash to remove excess water. Dry the organic layer completely over an anhydrous salt like sodium sulfate.

  • Solvent Removal: Remove the extraction solvent under reduced pressure. It is critical to ensure all volatile starting materials are removed. Co-evaporation with a high-boiling point solvent like toluene can sometimes help remove stubborn, lower-boiling impurities.

  • Inducing Crystallization: If the oil is clean (as assessed by TLC or ¹H NMR), you can attempt to induce crystallization. Try dissolving the oil in a minimal amount of a hot, non-polar solvent (like hexanes or heptane) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites.[5] If this fails, column chromatography is the recommended next step.

Q2: What are the most common impurities I should expect from the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate?

A2: The impurity profile is typically related to the Gewald reaction mechanism.[3] Common impurities include:

  • Unreacted Starting Materials: Isobutyraldehyde, ethyl cyanoacetate, and elemental sulfur.

  • Knoevenagel Condensation Product: The stable intermediate formed between isobutyraldehyde and ethyl cyanoacetate.

  • Self-Condensation Products: Aldol condensation products of isobutyraldehyde can form, especially under prolonged reaction times or incorrect stoichiometry.[6]

  • Over-oxidation or Side-Reactions: Thiophene rings can be sensitive, and other minor, often colored, byproducts can form.

  • Regioisomers: While less common for this specific substitution pattern, regioisomers can be a challenge in other substituted thiophene syntheses and should not be entirely ruled out without analytical confirmation.[7]

Q3: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and the column. What's wrong?

A3: Streaking is a classic sign of an acidic compound interacting strongly with the silica gel, which is inherently acidic. The 2-amino group on the thiophene ring can be protonated, leading to this issue.

Solution: Deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier. Adding 1-2% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, leading to sharper bands and better separation.[7] Always use this modified eluent for both running the TLC and the column itself to ensure accurate correlation.

Troubleshooting & Purification Protocols

This section provides detailed workflows for the most effective purification techniques.

Workflow 1: Purification Strategy Decision Tree

The initial state of your crude product dictates the best path forward. This diagram outlines a logical purification workflow.

G start Crude Product (Post-Workup) assess Assess Physical State start->assess solid Solid / Crystalline assess->solid Is it solid? oil Viscous Oil / Tar assess->oil Is it an oil? recryst Recrystallization (See Protocol 1) solid->recryst column Column Chromatography (See Protocol 2) oil->column check_purity1 Check Purity (TLC, NMR) recryst->check_purity1 check_purity1->column Impure pure_solid Pure Product check_purity1->pure_solid >98% Pure check_purity2 Check Purity (TLC, NMR, HPLC) column->check_purity2 check_purity2->column Impure (Re-column) check_purity2->pure_solid >98% Pure impure_solid Impure Solid G start Column Run Issue issue What is the issue? start->issue streaking Compound Streaking or Sticking to Baseline issue->streaking Streaking no_sep Poor or No Separation (Spots Overlap) issue->no_sep Poor Separation sol_streaking Add 1-2% Triethylamine to Eluent streaking->sol_streaking sol_no_sep1 Decrease Eluent Polarity (Shallow Gradient) no_sep->sol_no_sep1 sol_no_sep2 Use a Longer Column (More Stationary Phase) sol_no_sep1->sol_no_sep2

Sources

Troubleshooting

Technical Support Center: Gewald Reaction Failures with Hindered Ketones

Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Gewald reacti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Gewald reaction, particularly when employing sterically hindered ketones. As Senior Application Scientists, we understand that even well-established reactions can fail with challenging substrates. This guide provides in-depth troubleshooting strategies rooted in mechanistic understanding to help you overcome these hurdles.

Understanding the Core Challenge: Why Hindered Ketones Fail

The Gewald reaction is a powerful multicomponent reaction that condenses a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[1][2] The reaction's success hinges on a critical first step: the Knoevenagel condensation between the ketone and the active methylene compound.

Steric hindrance from bulky groups (e.g., t-butyl, phenyl, or large cycloalkyl groups) adjacent to the ketone's carbonyl group physically obstructs the approach of the nucleophilic carbanion generated from the active methylene nitrile. This initial barrier is the primary reason for low yields or complete reaction failure.

Mechanism Overview: The Sequential Path to Thiophene Formation

Understanding the sequence of events is critical for effective troubleshooting. The generally accepted mechanism proceeds as follows:

  • Base-Catalyzed Enolate Formation: The base abstracts a proton from the active methylene compound (e.g., ethyl cyanoacetate) to form a resonance-stabilized carbanion.

  • Knoevenagel Condensation: The carbanion attacks the carbonyl carbon of the ketone. This is the sterically sensitive, often rate-limiting step for hindered ketones. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, also known as the Knoevenagel adduct.[1]

  • Michael Addition of Sulfur: A sulfur-amine adduct, or a related polysulfide species, adds to the β-position of the unsaturated intermediate.

  • Cyclization & Tautomerization: The sulfur-containing intermediate cyclizes, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[2]

Gewald_Mechanism Figure 1: Gewald Reaction Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Sulfur Addition & Cyclization A Ketone (R1, R2) C α,β-Unsaturated Nitrile (Knoevenagel Adduct) A->C Base B Active Methylene (NC-CH2-EWG) B->C Base I Thiolate Intermediate C->I Base S Elemental Sulfur (S8) S->I P 2-Aminothiophene I->P Cyclization & Tautomerization

Caption: Figure 1: Simplified workflow of the Gewald reaction mechanism.

Troubleshooting Guide: A Question-and-Answer Approach
Q1: My reaction shows very low conversion or fails completely. TLC analysis indicates only starting materials are present. What is the likely cause and how can I fix it?

Answer: This is the classic symptom of a failed Knoevenagel condensation, the first and most challenging step with hindered ketones. The bulky substituents on your ketone are preventing the initial carbon-carbon bond formation.

Causality: The energy barrier for the nucleophilic attack is too high due to steric repulsion. The base may also be too weak to generate a sufficient concentration of the carbanion from the active methylene nitrile to drive the reaction forward.

Steric_Hindrance Figure 2: Steric Hindrance at the Carbonyl cluster_unhindered Unhindered Ketone (e.g., Cyclohexanone) cluster_hindered Hindered Ketone (e.g., Di-tert-butyl ketone) U_Ketone O || C / \ R  R' U_Nu Nu- U_Nu->U_Ketone Easy Attack H_Ketone O || C /   \ t-Bu  t-Bu Block1 Steric Shield Block2 Steric Shield H_Nu Nu- H_Nu->H_Ketone Blocked Attack

Caption: Figure 2: Steric hindrance preventing nucleophilic attack.

Troubleshooting Workflow:

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Low Conversion cluster_conditions Modify Conditions cluster_strategy Change Strategy Start Low/No Conversion (Starting Material Remains) Focus Focus: Force the Knoevenagel Condensation Start->Focus Step1 Option 1: Modify Reaction Conditions Focus->Step1 Step2 Option 2: Change Reaction Strategy Focus->Step2 A1 Increase Temperature Step1->A1 B1 Perform a Two-Step Reaction: 1. Isolate Knoevenagel Adduct 2. React with Sulfur + Base Step2->B1 A2 Change Base (e.g., to DBU, NaH) A3 Use Microwave Irradiation A4 Remove Water (Dean-Stark) B2 Use a More Active Catalyst (e.g., Piperidinium Borate)

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven insights into the successful recrystallization of Ethyl 2-amino-4-isopropylthiophene-3-ca...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven insights into the successful recrystallization of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This document moves beyond simplistic protocols to explain the underlying principles and troubleshooting strategies essential for achieving high purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for the recrystallization of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate?

Based on extensive data from related 2-aminothiophene derivatives, ethanol is the most frequently cited and successful solvent for recrystallization. Several studies on structurally similar compounds, such as Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and other 2-aminothiophene-3-carboxylate derivatives, report high yields (70-85%) and the formation of high-quality crystals using ethanol.[1][2][3]

Q2: Are there other viable solvent systems for this compound?

Yes, while ethanol is a primary choice, other solvents and solvent systems can be effective, particularly if impurities have similar solubility in ethanol.

  • Ethyl Acetate: Slow evaporation from an ethyl acetate solution has been used to produce high-quality, X-ray diffraction-grade crystals of a related compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate.[4] This suggests that ethyl acetate is a good candidate, especially for obtaining very pure crystalline material.

  • Mixed Solvent Systems: For instances where the compound is too soluble in one solvent and poorly soluble in another, a mixed solvent system can be ideal. Common combinations for compounds of this type include:

    • Ethanol/Water

    • Acetone/Water[5]

    • Dichloromethane/Hexanes[6]

    • Hexane/Ethyl Acetate[7]

Q3: My compound is a product of the Gewald reaction. Are there any specific purification considerations?

Yes, products from the Gewald reaction often contain residual elemental sulfur and by-products from the multicomponent condensation.[8] While recrystallization is a powerful purification technique, for very impure samples, a preliminary purification by column chromatography may be necessary. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[4]

Troubleshooting Guide

One of the most common challenges encountered during the recrystallization of aromatic amines like Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is the separation of the compound as an oil instead of a solid. This phenomenon, known as "oiling out," can significantly hinder purification.

Issue 1: The Compound "Oils Out" During Cooling

Cause: Oiling out occurs when the solute precipitates from the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to rapid separation as a liquid phase.[9] The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.

Solutions:

  • Increase the Solvent Volume: The most straightforward solution is to add more hot solvent to the oiled mixture to redissolve it, then allow it to cool more slowly. This reduces the saturation level at any given temperature.[9]

  • Slow Down the Cooling Rate: Rapid cooling encourages oil formation. Allow the solution to cool to room temperature slowly on a benchtop before transferring it to an ice bath. Insulating the flask can also help.

  • Use a Seed Crystal: If a small amount of pure, solid material is available, adding a seed crystal to the cooled, saturated solution can induce crystallization and provide a template for crystal growth.[9]

  • Scratch the Inner Surface of the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create microscopic imperfections that serve as nucleation sites for crystal formation.[9]

  • Re-evaluate Your Solvent Choice: If oiling out persists, the chosen solvent may not be ideal. A solvent in which the compound is less soluble may be required.

Issue 2: No Crystals Form Upon Cooling

Cause: This typically happens if too much solvent was added, and the solution does not become supersaturated upon cooling.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[9]

  • Induce Crystallization: Use a seed crystal or scratch the flask as described above.

  • Use an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes turbid (cloudy), then gently heat until it becomes clear again before allowing it to cool slowly.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is the recommended starting point for the purification of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser is recommended). Add more hot ethanol in small portions until the solid just dissolves.[10]

  • Decoloration (Optional): If the solution is colored due to high molecular weight impurities, cool it slightly below the boiling point and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[10]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization (e.g., Dichloromethane/Hexane)

This method is useful if the compound is too soluble in a particular solvent, even at low temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., dichloromethane) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes persistently cloudy (turbid).[11]

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the "poor" solvent or a mixture of the two for washing.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate and Analogs

Solvent/SystemRationale & ObservationsReference(s)
Ethanol Widely successful for a range of 2-aminothiophene-3-carboxylate derivatives. Often provides a good balance of solubility at high and low temperatures.[1][2][3]
Ethyl Acetate Used to obtain high-quality crystals of a similar compound by slow evaporation. Good for final purification to high purity.[4]
Acetone/Water A common mixed-solvent system for organic compounds.[5]
DCM/Hexanes A non-polar/polar aprotic mixture that can be effective for inducing crystallization.[6]

Visualization of Experimental Workflow

Below is a diagram outlining the decision-making process for selecting a recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow start Start: Crude Solid solubility_test Perform Solubility Tests (Ethanol, Ethyl Acetate, etc.) start->solubility_test good_solvent Good Solvent Found? (High solubility hot, low solubility cold) solubility_test->good_solvent single_solvent Single-Solvent Recrystallization good_solvent->single_solvent Yes two_solvent_needed Try Two-Solvent System good_solvent->two_solvent_needed No dissolve_hot Dissolve in Minimum Hot Solvent single_solvent->dissolve_hot two_solvent_needed->dissolve_hot Adapt Protocol cool_slowly Cool Slowly dissolve_hot->cool_slowly crystals_form Crystals Form? cool_slowly->crystals_form collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes oiling_out Troubleshoot: Oiling Out crystals_form->oiling_out Oils Out no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No end End: Pure Crystals collect_crystals->end oiling_out->dissolve_hot Add more solvent, cool slower no_crystals->dissolve_hot Evaporate solvent

Caption: Recrystallization workflow and troubleshooting logic.

References

  • Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H. K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2268. [Link]

  • Akkurt, M., et al. (2009). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. [Link]

  • Pattan, S. R., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 349-355.
  • Wang, H., et al. (2017). Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Request PDF. Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Prathap, A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210594. [Link]

  • Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Chemistry LibreTexts. 3.3: Choice of Solvent. [Link]

  • Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(18), 2263-2268.
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. International Journal of Pharmaceutical Sciences and Research, 14(10), 1000-1008.
  • Davoodnia, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Chinese Journal of Chemistry, 28(11), 2230-2234.
  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

Sources

Troubleshooting

Stability of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate under acidic/basic conditions

Technical Support Center: Ethyl 2-amino-4-isopropylthiophene-3-carboxylate A Guide to Chemical Stability, Degradation Pathways, and Experimental Best Practices Welcome to the technical support guide for Ethyl 2-amino-4-i...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

A Guide to Chemical Stability, Degradation Pathways, and Experimental Best Practices

Welcome to the technical support guide for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile thiophene derivative. Our goal is to provide you with in-depth, field-proven insights into the stability of this compound under common laboratory conditions, helping you to anticipate challenges, troubleshoot unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.

Q1: What is the primary stability concern for this molecule?

A1: The most significant stability liability for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is the ethyl ester functional group. Esters are susceptible to hydrolysis under both acidic and basic conditions.[1][2] The thiophene ring itself is relatively robust, but the ester can be readily cleaved to form the corresponding carboxylic acid or its carboxylate salt, which can dramatically alter the compound's physical properties (e.g., solubility) and impact subsequent reactions.

Q2: How does the 2-amino group affect the molecule's stability?

A2: The 2-amino group is a strong electron-donating group, which influences the reactivity of the entire thiophene system. Under acidic conditions, this amino group will be protonated to form an ammonium salt (-NH3+). While this does not prevent ester hydrolysis, it can affect the overall electronic profile of the molecule. Under basic conditions, the amino group remains neutral (-NH2) and does not directly participate in the primary degradation pathway (saponification).

Q3: Is the compound stable during routine purification, like silica gel chromatography?

A3: Caution is advised. Standard silica gel is inherently acidic and can catalyze the hydrolysis of the ester on the column, leading to streaking, poor separation, and the isolation of the carboxylic acid byproduct along with the desired product. If you observe such issues, consider using a neutralized silica gel (e.g., washed with a triethylamine/hexanes mixture and then dried) or alternative purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina).

Q4: What are the expected degradation products under acidic and basic conditions?

A4:

  • Under acidic conditions , the primary degradation product is 2-amino-4-isopropylthiophene-3-carboxylic acid . This reaction is a reversible, acid-catalyzed hydrolysis.[1]

  • Under basic conditions , the primary degradation product is the carboxylate salt (e.g., sodium 2-amino-4-isopropylthiophene-3-carboxylate). This reaction, known as saponification, is irreversible and typically faster than acid hydrolysis.[3][4] An acidic workup is required to protonate the salt and isolate the carboxylic acid.[3]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: Low or no yield after a reaction workup involving a basic wash (e.g., NaOH, K2CO3).

Potential Cause Explanation & Troubleshooting Steps
Unintended Saponification The most likely cause is the hydrolysis of your ethyl ester to the corresponding carboxylate salt during the basic wash. This salt is highly polar and will partition into the aqueous layer, leading to its loss during extraction.[1][3]
Confirmation: Acidify the aqueous layer from your extraction to a pH of ~2-3 with cold, dilute HCl. If your product has hydrolyzed, the carboxylic acid will precipitate as a solid or can be extracted with an organic solvent like ethyl acetate. Analyze this extract by LC-MS or TLC to confirm the presence of the hydrolyzed product.
Solution: Avoid strong bases for washing. Use a milder base like cold, saturated sodium bicarbonate (NaHCO3) solution to neutralize any acid.[5] Work quickly and keep the solutions cold to minimize the rate of hydrolysis.[5] A final wash with brine can help remove residual water and improve separation.[5]

Issue 2: An unexpected, more polar spot appears on TLC/LC-MS after an acidic workup or purification.

Potential Cause Explanation & Troubleshooting Steps
Acid-Catalyzed Hydrolysis Prolonged contact with aqueous acid during workup or exposure to acidic silica gel during chromatography has caused partial or complete hydrolysis of the ester to the carboxylic acid.
Confirmation: The new, more polar spot/peak should have a mass that is 28.05 Da less than the starting ester (the mass difference between an ethyl group, C2H5, and a proton, H). Co-spotting with a sample intentionally hydrolyzed (see Protocol 1 below) can confirm its identity.
Solution: Minimize contact time with aqueous acid.[5] Perform washes efficiently and without delay. When performing chromatography, consider the mitigation strategies from FAQ #3 (neutralized silica, alternative stationary phases).

Degradation Pathway Diagrams

The following diagrams illustrate the primary degradation mechanisms for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate.

AcidHydrolysis cluster_legend Legend Start Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate ProtonatedEster Protonated Ester (Intermediate) Start->ProtonatedEster + H₃O⁺ Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral + H₂O (Nucleophilic Attack) Product 2-Amino-4-isopropyl- thiophene-3-carboxylic Acid Tetrahedral->Product - EtOH - H₃O⁺ Ethanol Ethanol Start_L Starting Material Int_L Intermediate Prod_L Degradation Product

Caption: Acid-catalyzed hydrolysis pathway.

BaseHydrolysis cluster_legend Legend Start Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + OH⁻ (Nucleophilic Attack) CarboxylicAcid Carboxylic Acid (Transient) Tetrahedral->CarboxylicAcid - EtO⁻ (Elimination) Alkoxide Ethoxide (EtO⁻) Product Carboxylate Salt (e.g., Sodium Salt) CarboxylicAcid->Product + EtO⁻ (Irreversible Deprotonation) Ethanol Ethanol Start_L Starting Material Int_L Intermediate Prod_L Degradation Product

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Experimental Protocols: Forced Degradation Studies

To proactively assess stability and definitively identify degradation products, we recommend performing forced degradation studies. These are controlled experiments designed to stress the molecule under specific conditions, consistent with ICH guidelines for pharmaceutical development.[6][7][8] The goal is to achieve 5-20% degradation, which is sufficient to identify products without destroying the sample.[9][10]

Protocol 1: Acidic Hydrolysis Stress Test

This protocol is designed to assess stability in acidic conditions and generate an analytical standard of the primary degradant, 2-amino-4-isopropylthiophene-3-carboxylic acid.

AcidWorkflow Prep 1. Prepare Stock Solution Dissolve 10 mg of compound in 1 mL of Acetonitrile. Stress 2. Initiate Stressing Add 9 mL of 1M HCl. Mix well. Prep->Stress Heat 3. Heat Reaction Heat at 60 °C. Take aliquots at t=0, 2, 4, 8, 24h. Stress->Heat Quench 4. Quench Aliquots Take 100 µL aliquot, add to 900 µL of 1M NaOH. Heat->Quench Analyze 5. Analyze by HPLC-UV/MS Inject quenched sample to monitor disappearance of starting material and appearance of degradant. Quench->Analyze

Caption: Workflow for acidic forced degradation study.

Protocol 2: Basic Hydrolysis (Saponification) Stress Test

This protocol assesses stability in basic conditions. The reaction is typically much faster than acidic hydrolysis.

BaseWorkflow Prep 1. Prepare Stock Solution Dissolve 10 mg of compound in 1 mL of Acetonitrile or THF. Stress 2. Initiate Stressing Add 9 mL of 1M NaOH. Mix well. Prep->Stress React 3. React at Room Temp Stir at RT. Take aliquots at t=0, 15, 30, 60, 120 min. Stress->React Quench 4. Quench Aliquots Take 100 µL aliquot, add to 900 µL of 1M HCl. React->Quench Analyze 5. Analyze by HPLC-UV/MS Inject quenched sample. The degradant will be the carboxylic acid after neutralization. Quench->Analyze

Caption: Workflow for basic forced degradation study.

Analytical Method Notes: A reverse-phase HPLC method is recommended for analysis.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a good starting point.

  • Detection: UV detection between 230-320 nm is suitable for the thiophene chromophore.[11][12] Mass spectrometry (MS) detection is invaluable for confirming the identity of the parent compound and its degradants.

References

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • ICH Harmonised Tripartite Guideline (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ResolveMass Laboratories (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Singh, S., & Bakshi, M. (2000). Forced Degradation Studies: Regulatory Considerations and Implementation. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 627-633.
  • MDPI (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis. [Link]

  • Kapsali, V., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 8(4), 48.* [Link]

  • Chemguide (n.d.). Hydrolysing Esters. [Link]

  • Chemistry LibreTexts (2023). The Hydrolysis of Esters. [Link]

  • Organic Chemistry Tutor (n.d.). Saponification Reaction of Esters. [Link]

  • Master Organic Chemistry (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemistry LibreTexts (2023). Saponification. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which most commonly proceeds via the Gewald reaction.[1][2] Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges, enhance reaction outcomes, and ensure the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing Ethyl 2-amino-4-isopropylthiophene-3-carboxylate?

A1: The most prevalent and versatile method is the Gewald multicomponent reaction.[2][3] This one-pot synthesis involves the condensation of isobutyraldehyde (to form the 4-isopropyl group), ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.[1][4] The reaction is valued for its operational simplicity and the general availability of the starting materials.[3]

Q2: What are the critical reaction parameters that I need to control?

A2: Success in the Gewald reaction hinges on the careful control of several parameters:

  • Choice of Base: The base is crucial for catalyzing the initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate.[1][5] Amine bases like morpholine, piperidine, or diethylamine are commonly used.[5][6][7] The base's strength and steric profile can significantly affect the reaction rate and byproduct formation.

  • Temperature: The reaction is typically run under gentle heating, often between 40-60 °C.[5][8] This temperature range is usually sufficient to ensure the reactivity and solubility of elemental sulfur without promoting side reactions like polymerization.[5]

  • Solvent: Polar solvents such as ethanol, methanol, or DMF are preferred as they help to dissolve the reactants and elemental sulfur, facilitating the reaction.[5]

  • Stoichiometry: Precise measurement of reactants is key. An excess of any one component can lead to the formation of specific byproducts and complicate purification.[5]

Q3: My reaction is not working, or the yield is very low. What are the first things I should check?

A3: Low or no yield is a common issue. Here is a checklist of initial troubleshooting steps:

  • Reagent Purity: Ensure all starting materials, especially the isobutyraldehyde, are pure and free from acidic impurities or polymers. Use freshly opened or distilled reagents.

  • Base Activity: Confirm your base is not degraded. If using a tertiary amine, ensure it hasn't been quaternized by exposure to alkyl halides.

  • Sulfur Reactivity: Use finely powdered elemental sulfur. If it has been stored for a long time, its reactivity may be diminished. Gently grinding it before use can sometimes help.

  • Knoevenagel Condensation Failure: The first step is the formation of an α,β-unsaturated nitrile intermediate.[1] If this step fails, the rest of the reaction cannot proceed. You can monitor its formation by TLC. If it's absent, focus on optimizing the base and ensuring water, a byproduct of this step, is not inhibiting the reaction.[5]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification, providing probable causes and actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Reaction Mixture Turns Dark/Tarry 1. Polymerization of isobutyraldehyde, especially at elevated temperatures or with strong bases. 2. Undesired side reactions involving sulfur at temperatures above 80 °C.1. Maintain strict temperature control, ideally not exceeding 60 °C. 2. Add the aldehyde slowly to the reaction mixture. 3. Consider using a milder base like triethylamine instead of piperidine or morpholine.
Product is Difficult to Purify; Multiple Spots on TLC 1. Presence of unreacted starting materials. 2. Formation of the Knoevenagel intermediate that has not cyclized.[5] 3. Dimerization or polymerization of intermediates or starting materials.[5]1. Monitor the reaction to completion using TLC before workup. 2. For purification, attempt recrystallization from an ethanol/water or hexane/ethyl acetate mixture first.[6] 3. If recrystallization fails, silica gel column chromatography is effective.[6]
Isolated Product has an Anomalous NMR Spectrum 1. Presence of a persistent, co-eluting byproduct. 2. Isomeric byproduct formation.1. Analyze the sample using LC-MS to identify the mass of the impurity. 2. Re-purify the material using a different solvent system for chromatography or switch to a different purification technique like preparative HPLC.

Byproduct Focus: Identification and Mitigation

Understanding the potential byproducts is critical for optimizing the reaction and simplifying purification. The primary pathway of the Gewald reaction can be diverted at several points, leading to common impurities.

Key Byproduct Formation Pathways

The following diagram illustrates the main Gewald reaction pathway and the points where side reactions can occur, leading to the formation of byproducts.

Gewald_Byproducts Reactants Isobutyraldehyde + Ethyl Cyanoacetate + S8 + Base Knoevenagel Knoevenagel Intermediate (Ethyl 2-cyano-3-methylbut-2-enoate) Reactants->Knoevenagel Knoevenagel Condensation Aldehyde_Polymer Aldehyde Polymerization Reactants->Aldehyde_Polymer High Temp/ Strong Base Thiolate Adduct with Sulfur (Thiolate Intermediate) Knoevenagel->Thiolate Sulfur Addition Dimer Dimeric Byproduct (e.g., from Michael Addition) Knoevenagel->Dimer Excess Intermediate Product Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate (Desired Product) Thiolate->Product Ring Closure & Tautomerization Polysulfides Polysulfide Intermediates Thiolate->Polysulfides Incomplete Cyclization

Caption: Gewald reaction pathway and common byproduct diversions.

Table of Common Byproducts
Byproduct Name / Type Formation Mechanism Analytical Signature (Typical) Mitigation Strategy
Unreacted Starting Materials Incomplete reaction.Signals corresponding to isobutyraldehyde, ethyl cyanoacetate in ¹H NMR.Increase reaction time, optimize temperature, or consider a more effective base catalyst.[5]
Knoevenagel Intermediate The sulfur addition and/or cyclization steps are slow or incomplete.[1][5]Absence of the broad amine (-NH₂) signal in ¹H NMR; presence of vinyl proton signals.Ensure sufficient and reactive sulfur is present. Confirm reaction conditions (temperature, base) are adequate for cyclization.[5]
Aldehyde Polymers Self-condensation of isobutyraldehyde, often catalyzed by strong bases or high temperatures.Broad, unresolved signals in the baseline of the ¹H NMR spectrum; results in a tarry crude product.Maintain strict temperature control (<60 °C). Use a milder base (e.g., triethylamine). Add the aldehyde slowly to the reaction mixture.
Polysulfide Species Incomplete decomposition of polysulfide intermediates formed from elemental sulfur.[9]Can lead to discoloration of the product (yellow/orange). May be detected by mass spectrometry as M+16, M+32, etc.Ensure adequate heating and reaction time to allow for the complete conversion to the monosulfide product.[9]

Experimental Protocols

Protocol 1: Standard Synthesis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

This protocol is a representative procedure based on common literature methods.[6][7][8]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add absolute ethanol (20 mL).

  • Reagent Addition: Add ethyl cyanoacetate (10 mmol, 1.13 g), isobutyraldehyde (10 mmol, 0.72 g), and finely powdered elemental sulfur (10 mmol, 0.32 g).

  • Catalyst Addition: Add diethylamine (10 mmol, 0.73 g, ~1.0 mL) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 50-55 °C and stir for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol/water.[6]

Protocol 2: Troubleshooting - Removal of Knoevenagel Intermediate

If TLC and NMR analysis indicate a significant amount of the uncyclized Knoevenagel intermediate, this procedure can be attempted.

  • Re-treatment: Dissolve the impure product mixture in a minimal amount of ethanol.

  • Add Reagents: Add an additional 0.2 equivalents of elemental sulfur and 0.2 equivalents of the base (e.g., diethylamine) used in the initial reaction.

  • Re-heat: Gently heat the mixture to 50 °C for another 1-2 hours, monitoring by TLC for the disappearance of the intermediate's spot.

  • Workup & Purify: Cool the reaction and proceed with the standard workup and purification as described in Protocol 1.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow decision decision start Low Yield or Impure Product check_tlc Analyze Crude by TLC/NMR start->check_tlc is_sm Starting Material Present? check_tlc->is_sm is_inter Knoevenagel Intermediate Present? is_sm->is_inter No solution_sm Increase Reaction Time or Optimize Temp/Base is_sm->solution_sm Yes is_tar Product Tarry? is_inter->is_tar No solution_inter Follow Protocol 2: Re-treat with S8/Base is_inter->solution_inter Yes solution_tar Re-run Reaction at Lower Temp/Milder Base is_tar->solution_tar Yes purify Purify via Column Chromatography/ Recrystallization is_tar->purify No solution_sm->purify solution_inter->purify solution_tar->purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting

Technical Support Center: Characterization of Impurities in Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. It provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during the characterization of impurities in this compound.

Introduction

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds with significant applications in medicinal chemistry.[1] The synthesis of this compound, typically achieved through the Gewald reaction, can lead to the formation of various impurities.[2] The identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of any resulting pharmaceutical products, as mandated by regulatory bodies and outlined in guidelines such as ICH Q3A.[3][4][5] This guide will provide a practical framework for identifying, characterizing, and troubleshooting issues related to these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate synthesized via the Gewald reaction?

A1: The impurities in Ethyl 2-amino-4-isopropylthiophene-3-carboxylate are typically process-related and can be categorized as follows:

  • Unreacted Starting Materials: The most common impurities are residual starting materials from the Gewald synthesis. These include 3-methyl-2-butanone (isopropyl methyl ketone), ethyl cyanoacetate, and elemental sulfur.[6]

  • Reaction Intermediates: The Knoevenagel condensation product of 3-methyl-2-butanone and ethyl cyanoacetate is a key intermediate that may persist in the final product if the reaction does not go to completion.[2]

  • By-products: A significant by-product can be the dimer of the Knoevenagel-Cope intermediate, which can form as a side reaction.[7][8] Other by-products may arise from minor side reactions, the specifics of which can depend on reaction conditions.

  • Residual Solvents and Reagents: Solvents such as ethanol, methanol, or DMF, and basic catalysts like morpholine or triethylamine, are often used in the Gewald reaction and can remain as residual impurities.[6][9]

Q2: What are the initial analytical steps I should take to assess the purity of my sample?

A2: A multi-pronged approach is recommended for the initial purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for purity assessment. It can separate the main component from most organic impurities. A gradient elution method is often preferred to resolve compounds with a range of polarities.[2]

  • Gas Chromatography (GC): For identifying and quantifying volatile impurities, particularly residual solvents, headspace GC is the standard technique.[5]

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for a preliminary check of the sample's complexity and to monitor the progress of purification.[10]

Q3: My HPLC chromatogram shows several unexpected peaks. How do I identify them?

A3: Identifying unknown peaks requires a combination of techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for obtaining the molecular weight of the impurities. This information, combined with knowledge of the synthetic route, can often lead to a tentative identification.[11][12][13]

  • High-Resolution Mass Spectrometry (HRMS): For more confidence in the elemental composition of an impurity, HRMS provides highly accurate mass measurements.[11]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can provide structural information about the impurity, helping to distinguish between isomers.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR (¹H, ¹³C, and 2D-NMR techniques).[4]

Q4: Are there specific regulatory guidelines I need to follow for impurity characterization?

A4: Yes, the International Council for Harmonisation (ICH) provides key guidelines. ICH Q3A(R2) is the primary guideline for impurities in new drug substances. It specifies thresholds for reporting, identification, and qualification of impurities.[3][14] For example, for a drug substance with a maximum daily dose of up to 2g, the identification threshold is typically 0.10%.[4][15]

Troubleshooting Guide

This section addresses common problems encountered during the analysis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate and its impurities.

HPLC Analysis Issues
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Peak Tailing - Secondary Interactions: The basic amino group of the analyte can interact with acidic silanol groups on the silica-based column packing. - Column Overload: Injecting too much sample. - Contamination: Buildup of strongly retained compounds on the column.- Mobile Phase Modification: Add a competing base like triethylamine (0.1%) to the mobile phase or use a buffer at a pH where the amino group is not protonated. - Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. - Reduce Injection Concentration/Volume: Dilute the sample or inject a smaller volume.[16] - Column Washing: Flush the column with a strong solvent.
Peak Fronting - Sample Overload: Injecting a highly concentrated sample.[7] - Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase.[15] - Column Collapse/Void: Physical damage to the column packing.[17]- Dilute the Sample: Reduce the concentration of the injected sample.[15] - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[15] - Replace the Column: If a void has formed at the column inlet, it may be possible to carefully repack the top of the column, but replacement is often necessary.[16]
Poor Resolution - Inappropriate Mobile Phase: The mobile phase composition is not optimized for the separation. - Suboptimal Column: The column stationary phase is not providing sufficient selectivity. - Incorrect Flow Rate or Temperature: These parameters can affect separation efficiency.- Optimize Gradient: Adjust the gradient slope or the initial/final mobile phase composition. - Try a Different Column: Test a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). - Adjust Flow Rate/Temperature: Systematically vary the flow rate and column temperature to improve resolution.
Ghost Peaks - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. - Degradation of Sample in Autosampler: The sample may be unstable under the storage conditions.- Use Fresh, High-Purity Solvents: Prepare fresh mobile phase daily. - Implement a Needle Wash Protocol: Use a strong solvent in the autosampler wash sequence. - Run a Blank Gradient: Inject a blank solvent to identify the source of contamination. - Check Sample Stability: Analyze the sample immediately after preparation or ensure the autosampler is cooled.
Impurity Identification Challenges
Problem Potential Cause(s) Troubleshooting Steps & Solutions
LC-MS: No or Weak Signal for an Impurity - Poor Ionization: The impurity may not ionize well under the chosen ESI conditions. - Low Concentration: The impurity is below the detection limit of the mass spectrometer.- Optimize MS Source Parameters: Adjust parameters like capillary voltage, gas flow, and temperature. - Try Different Ionization Modes: Switch between positive and negative ion modes. - Consider APcI: Atmospheric Pressure Chemical Ionization (APCI) can be effective for less polar compounds that are difficult to ionize by ESI. - Concentrate the Sample: If possible, concentrate the sample to increase the impurity level.
Inconclusive MS/MS Fragmentation - Low Precursor Ion Intensity: Insufficient precursor ions for effective fragmentation. - Stable Molecule: The impurity may be resistant to fragmentation under standard CID conditions.- Increase Collision Energy: Gradually increase the collision energy to induce more fragmentation. - Use a More Energetic Fragmentation Technique: If available, consider techniques like Higher-energy Collisional Dissociation (HCD). - Isolate and Analyze by NMR: For definitive structure elucidation, isolation followed by NMR is the gold standard.
Co-eluting Peaks - Insufficient Chromatographic Resolution: The HPLC method is not capable of separating the two impurities.- Method Development: Further optimize the HPLC method (see "Poor Resolution" in the HPLC section). - Use Orthogonal Chromatography: Employ a second HPLC method with a different separation mechanism (e.g., HILIC if the primary method is reverse-phase).

Experimental Protocols

HPLC Method for Impurity Profiling

This is a general-purpose reverse-phase HPLC method suitable for the initial screening of impurities in Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. Note: This method should be validated for your specific application.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Visualization of Workflows and Pathways

Impurity Formation Pathway

G cluster_start Starting Materials cluster_reaction Gewald Reaction cluster_impurities Potential Impurities A 3-Methyl-2-butanone D Knoevenagel-Cope Condensation Intermediate A->D Base Catalyst F Unreacted Starting Materials (A, B) A->F B Ethyl Cyanoacetate B->D Base Catalyst B->F C Sulfur (S₈) E Ethyl 2-amino-4-isopropyl- thiophene-3-carboxylate (API) C->E Cyclization D->E Cyclization G Dimer of Intermediate D D->G Side Reaction (Dimerization) H Unreacted Intermediate D D->H

Caption: Potential impurity formation in the Gewald synthesis.

Analytical Workflow for Impurity Characterization

G cluster_workflow Impurity Characterization Workflow Start Sample of API with Unknown Impurities HPLC HPLC Screening (Purity Assessment) Start->HPLC LCMS LC-MS Analysis (Molecular Weight) HPLC->LCMS HRMS HRMS Analysis (Elemental Composition) LCMS->HRMS MSMS MS/MS Analysis (Fragmentation Pattern) HRMS->MSMS Isolation Isolation of Impurity (e.g., Prep-HPLC) MSMS->Isolation If structure is still ambiguous NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Structure Definitive Structure Elucidation NMR->Structure

Caption: A typical workflow for impurity identification.

Representative Analytical Data

The following tables provide representative analytical data for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate and a closely related analogue. This data can serve as a reference for peak identification and structural confirmation.

Table 1: Expected NMR Data for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Note: These are predicted values based on analogues and may vary slightly.

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-CH(CH₃)₂~3.0 (septet)~30
-CH(CH ₃)₂~1.3 (doublet)~23
Thiophene-H~5.9 (singlet)~103
-NH₂~6.1 (broad singlet)-
-O-CH₂-CH₃~4.3 (quartet)~60
-O-CH₂-C H₃~1.4 (triplet)~14
Thiophene-C2 (C-NH₂)-~164
Thiophene-C3 (C-COOEt)-~107
Thiophene-C4 (C-isopropyl)-~137
Thiophene-C5-~103
C=O-~166

Table 2: Reported NMR Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate in CDCl₃ [18]

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Thiophene-CH₃2.28 (s)18.40
Thiophene-H5.82 (s)102.85
-NH₂6.07 (s)-
-O-CH₂-CH₃4.29 (q)59.54
-O-CH₂-C H₃1.35 (t)14.40
Thiophene-C2 (C-NH₂)-164.17
Thiophene-C3 (C-COOEt)-106.72
Thiophene-C4 (C-CH₃)-136.71
C=O-166.13

Table 3: Predicted Mass Spectrometry Data for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Ionm/z (Calculated)Notes
[M+H]⁺214.0999Protonated molecule
[M+Na]⁺236.0818Sodium adduct
[M-C₂H₄]⁺186.0689Loss of ethylene from the ethyl ester
[M-OC₂H₅]⁺169.0634Loss of the ethoxy group

References

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Pharmaffiliates. The Complete Guide to Impurity Profiling in Small Molecule APIs. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Pharmaffiliates. The Importance of API Impurity Profiling in Drug Development. [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

  • National Center for Biotechnology Information. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • National Center for Biotechnology Information. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. [Link]

  • National Center for Biotechnology Information. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. [Link]

  • ISA. TROUBLESHOOTING. [Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • Bionano. Troubleshooting Guides. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • National Center for Biotechnology Information. Green methodologies for the synthesis of 2-aminothiophene. [Link]

Sources

Optimization

Technical Support Center: Advanced Solutions for the Gewald Reaction

Welcome to the Technical Support Center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of 2-aminothiophenes and encounter challenges with traditional base catalysis. Here, we move beyond standard protocols using morpholine or triethylamine to explore a landscape of alternative bases that can enhance yields, simplify purification, and improve the overall sustainability of your synthesis.

This resource is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide. We will delve into the causality behind experimental choices, providing not just solutions, but a framework for rational catalyst selection in your future work.

Frequently Asked Questions (FAQs) on Base Selection

Q1: What is the primary role of the base in the Gewald reaction, and why are traditional bases sometimes problematic?

The base in the Gewald reaction is a critical catalyst, primarily initiating the reaction sequence via a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][2] This step forms the key α,β-unsaturated nitrile intermediate. Traditionally, secondary amines like morpholine and piperidine, or tertiary amines like triethylamine, are used.[3]

However, these conventional bases present several challenges:

  • Stoichiometric Requirements: Many protocols require stoichiometric or excess amounts of the amine base.[4]

  • Purification Hurdles: As homogeneous catalysts, these amines and their corresponding salts can be difficult to remove from the reaction mixture, often necessitating extensive aqueous workups or column chromatography.[5]

  • Limited Reactivity: Aryl ketones and other sterically hindered substrates often show limited reactivity or require long reaction times and harsh conditions with standard bases.[6][7]

  • Environmental and Safety Concerns: Many traditional amine bases are volatile, toxic, and hazardous, posing environmental and handling risks.[8]

Q2: What are the main categories of alternative bases for the Gewald reaction?

The field has evolved significantly, offering several classes of alternative bases designed to overcome the limitations of traditional amines. These can be broadly categorized as:

  • Heterogeneous & Solid-Supported Bases: These are insoluble in the reaction medium, allowing for simple removal by filtration. Examples include KF-alumina, sodium aluminate (NaAlO₂), and nano-structured sodium calcium pyrophosphate (Na₂CaP₂O₇).[5][8][9]

  • Catalytic Systems: Advanced catalysts that function in truly catalytic amounts (e.g., <20 mol%). A prime example is piperidinium borate, which acts as a conjugate acid-base pair to efficiently drive the reaction.[4]

  • Ionic Liquids (ILs): These can function as both the solvent and the catalyst.[10][11] Basic ionic liquids are particularly effective, and their non-volatile nature allows for easy recovery and reuse.[11][12]

  • Green & Unconventional Systems: This category includes approaches like solvent-free mechanochemistry (ball milling), which can proceed with only catalytic base, and the use of eco-friendly media like Deep Eutectic Solvents (DES) or even water under specific conditions.[6][13][14]

Q3: When should I consider using an alternative base for my Gewald reaction?

You should consider an alternative base when you encounter one or more of the following issues:

  • Your reaction yield is low, or the reaction is sluggish (stalls or requires >24 hours).

  • You are working with challenging substrates, such as electron-deficient or sterically hindered ketones.[6]

  • Product purification is complicated by the presence of the homogeneous base catalyst.

  • Your synthesis requires a "greener" approach to minimize the use of hazardous solvents and reagents.

  • You are developing a process for scale-up where catalyst recyclability and process efficiency are critical.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in the principles of alternative base catalysis.

Problem 1: Low or No Product Yield

Q: My Gewald reaction with a standard amine base is giving very low yields or not proceeding at all. What are the likely causes related to the base, and what alternatives should I try?

Analysis: A low yield is often traced back to an inefficient Knoevenagel condensation, the crucial first step catalyzed by the base.[3] The pKa of the base, steric factors, and its ability to activate the sulfur are all critical. For less reactive ketones, traditional bases may not be strong enough or may lead to side reactions.

Solutions:

  • Switch to a Heterogeneous Base: Solid bases can offer different surface chemistry and basicity, sometimes proving more effective. They are also easily screened.

    • Recommendation: Try a screen with solid bases like NaAlO₂ [9] or Na₂CaP₂O₇ [5]. Their solid-state nature avoids equilibrium issues that can plague homogeneous bases in solution.

  • Employ a True Catalyst System: If the issue is catalyst turnover, a system designed for high catalytic efficiency is needed.

    • Recommendation: Use a conjugate acid-base pair catalyst like piperidinium borate (20 mol%). This system has been shown to achieve complete conversion in as little as 20 minutes for some substrates.[4]

  • Utilize Solvent-Free Mechanochemistry: For particularly stubborn substrates like aryl ketones, mechanical force can drive the reaction where solution-phase chemistry fails.

    • Recommendation: High-speed ball milling (HSBM) under neat (solvent-free) conditions with a catalytic amount of base can dramatically increase reaction rates and yields.[6]

cluster_solutions Alternative Base Strategies start Low Product Yield Detected check_reagents Verify Stoichiometry & Purity of Starting Materials start->check_reagents check_conditions Optimize Temperature & Reaction Time check_reagents->check_conditions Reagents OK base_issue Suspect Inefficient Base Catalysis check_conditions->base_issue Conditions Optimized solid_base Screen Heterogeneous Bases (e.g., NaAlO₂, Na₂CaP₂O₇) base_issue->solid_base For easier workup catalytic_system Use True Catalytic System (e.g., Piperidinium Borate) base_issue->catalytic_system For high efficiency mechanochem Employ Solvent-Free Mechanochemistry (Ball Milling) base_issue->mechanochem For unreactive substrates

Caption: Troubleshooting decision tree for low Gewald reaction yields.

Problem 2: Difficult Product Purification

Q: I've successfully synthesized my 2-aminothiophene, but isolating the pure product is a major challenge due to the homogeneous base. How can I simplify the workup?

Analysis: The difficulty in removing soluble amine bases like triethylamine or morpholine is a classic drawback of the Gewald reaction. This leads to time-consuming liquid-liquid extractions and often requires chromatographic purification, which is not ideal for large-scale synthesis.

Solutions:

  • Immobilize the Base: The most direct solution is to use a base that is not soluble in the reaction medium.

    • Recommendation: Employ a solid-supported or heterogeneous base. After the reaction is complete, the catalyst can be removed by simple filtration, leaving a crude mixture containing your product, solvent, and any soluble unreacted starting materials. This drastically simplifies the purification process. Examples include silica-supported piperazine or inorganic bases like NaAlO₂ .[8][9]

  • Use a Recyclable Catalytic System: Systems where the catalyst can be easily recovered and reused are highly advantageous.

    • Recommendation 1: Ionic Liquids. Perform the reaction using a basic ionic liquid as both the catalyst and solvent. The product can often be extracted with a less polar solvent (e.g., diethyl ether), leaving the IL behind to be reused for subsequent batches.[11]

    • Recommendation 2: Piperidinium Borate. This catalyst is soluble in the ethanol/water reaction medium but can be recovered and reused, offering a highly efficient and sustainable option.[4]

cluster_homo Homogeneous Base Workflow (e.g., Triethylamine) cluster_hetero Heterogeneous Base Workflow (e.g., NaAlO₂) h_react Reaction in Solution h_quench Aqueous Quench / Workup h_react->h_quench h_extract Liquid-Liquid Extraction h_quench->h_extract h_purify Column Chromatography h_extract->h_purify h_product Pure Product h_purify->h_product het_react Reaction with Solid Base het_filter Filter to Remove Base het_react->het_filter het_concentrate Concentrate Filtrate het_filter->het_concentrate het_recrystallize Recrystallization het_concentrate->het_recrystallize het_product Pure Product het_recrystallize->het_product

Caption: Comparison of purification workflows.

Problem 3: The Need for a Greener Synthesis

Q: My institution has a strong green chemistry initiative. How can I adapt the Gewald reaction to be more environmentally friendly?

Analysis: "Green"-ing the Gewald reaction involves addressing several aspects: reducing hazardous solvent use, improving atom economy by using catalytic reagents, and choosing reagents derived from renewable sources where possible.

Solutions:

  • Eliminate Organic Solvents:

    • Mechanochemistry: As mentioned, high-speed ball milling can enable solvent-free reactions.[6][15]

    • Aqueous Conditions: Certain protocols have been developed that use water as the primary solvent, often in the presence of a phase-transfer catalyst or under ultrasonic irradiation.[13]

  • Switch to Greener Solvents:

    • Ionic Liquids (ILs) & Deep Eutectic Solvents (DES): These are often cited as green solvent alternatives due to their low volatility and recyclability.[4][14] DES, in particular, are attractive as they are often composed of inexpensive, biodegradable components like choline chloride and urea.[16][17][18]

  • Use Recyclable, Non-Toxic Catalysts:

    • Solid Bases: Heterogeneous catalysts are inherently "greener" as they are easily recovered and reused, minimizing waste.[5][9]

    • Biocatalysis: An emerging frontier involves the use of enzymes, such as lipase, in ionic liquids to catalyze the Gewald reaction, representing a highly sustainable approach.[19][20]

Data Summary & Protocol Examples

Table 1: Comparison of Traditional vs. Alternative Bases for the Gewald Reaction
Base CategorySpecific ExampleTypical ConditionsAdvantagesDisadvantages / Considerations
Traditional Amines Morpholine, TriethylamineStoichiometric amount, EtOH or DMF, 40-60 °C[3]Well-established, readily available.Difficult purification, often low yields for aryl ketones, environmental concerns.
Heterogeneous Bases NaAlO₂[9]Catalytic amount, EtOH, refluxSimple filtration workup, recyclable catalyst, cost-effective.May require higher temperatures; mass transfer limitations can slow reaction.
Conjugate Acid-Base Piperidinium Borate[4]20 mol%, EtOH:H₂O (9:1), 60 °CTruly catalytic, very fast reactions, excellent yields, recyclable.Catalyst must be synthesized.
Ionic Liquids (ILs) [bmIm]OH[11]Used as solvent and catalystRecyclable system, enhances reaction rates, green solvent alternative.Can be expensive, product extraction must be optimized.
Mechanochemistry Catalytic MorpholineSolvent-free, ball milling, +/- heat[6]Eliminates bulk solvent, rapid, effective for difficult substrates.Requires specialized ball-milling equipment.

Experimental Protocols

Protocol 1: Gewald Synthesis using a Heterogeneous Base (NaAlO₂)[9]

This protocol is adapted from Bai et al. (2015) for the synthesis of 2-aminothiophenes using recyclable sodium aluminate.

Materials:

  • Ketone (e.g., cyclohexanone): 1.0 mmol

  • Active methylene nitrile (e.g., malononitrile): 1.0 mmol

  • Elemental Sulfur (S₈): 1.2 mmol

  • Sodium Aluminate (NaAlO₂): 0.3 mmol

  • Ethanol (EtOH): 5 mL

Procedure:

  • To a 25 mL round-bottom flask, add the ketone (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and NaAlO₂ (0.3 mmol).

  • Add ethanol (5 mL) and equip the flask with a magnetic stirrer and reflux condenser.

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-10 hours), cool the reaction mixture to room temperature.

  • Remove the NaAlO₂ catalyst by vacuum filtration, washing the solid with a small amount of fresh ethanol. The catalyst can be dried and reused.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography if necessary.

Protocol 2: High-Efficiency Synthesis using a Conjugate Acid-Base Catalyst[4]

This protocol is adapted from work by Kumar et al. (2023) using piperidinium borate for rapid, catalytic synthesis.

Materials:

  • Ketone (e.g., 4-methylcyclohexanone): 1.0 mmol

  • Active methylene nitrile (e.g., ethyl cyanoacetate): 1.0 mmol

  • Elemental Sulfur (S₈): 1.2 mmol

  • Piperidinium Borate: 0.2 mmol (20 mol%)

  • Solvent: Ethanol:Water (9:1 mixture), 2 mL

Procedure:

  • In a vial equipped with a magnetic stir bar, combine the ketone (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and piperidinium borate (0.2 mmol).

  • Add 2 mL of the 9:1 EtOH:H₂O solvent mixture.

  • Seal the vial and place it in a preheated oil bath at 60 °C.

  • Stir the reaction vigorously. Monitor by TLC. Reactions are often complete within 15-60 minutes.

  • After completion, cool the mixture to room temperature.

  • Add 10 mL of cold water to the vial. The product will often precipitate.

  • Collect the solid product by vacuum filtration. Wash with cold water and dry.

  • If the product is an oil, extract with ethyl acetate (3 x 10 mL), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify further by recrystallization or chromatography as needed.

References

  • Zeng, Q., et al. (2023). An efficient synthesis of 2-aminothiophenes via the Gewald reaction catalyzed by enzymes in ionic liquids. Bohrium. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtpc5d0Fm501Z8jv9GM9YF2yDRrCBFZ9qdZRdMwyHuGsIFJTESvaWmBvRxOHvBxcrobDfieEe2aFKNqwuqPGV6qgcjoKRToFP8JCV4i35ZOituXsu2e32a0WUz9z_dUtEXnKh0i-jdWv7dTxJQdCiRMEHoDCvUUtve5tRDLL3nKVFTFjBzScFZCW6VgNuZlSvWSvKJb1X_Mj_1O5ZE1bGzRHIVJfgKTIjdH14RwZiXbwwws2e2i8fMhfD07tHmw_aMtPWqRNbtzAuV9HR0CFsZYVEYg1KljkPrF3_pFlP8uvdCXA==]
  • Hu, Y., et al. (2004). Organic reactions in ionic liquids: Gewald synthesis of 2-aminothiophenes catalyzed by ethylenediammonium diacetate. Aston Research Explorer. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW8wFWFqubhyGwMWkj8sFQSEK0E-wUvrzfXAyibTEyS2f9dNwme5pWg8HH_WwHIqzMq_gBTYqACVYv0SkfvfTtRnQ1h8ghtaeILGyTiSew3JbXGg66oKtqpJmWEZvV-O1Z0RtjPMxjrG9Rdfu_ujWeX_yIGFA4weuSgYGBkfQbZuqFIV3113mxht7fhzjW3_0awmQKgFECXqs3HljBsCksy6k5_KDwYoBkOA==]
  • Various Authors. (n.d.). Synthesis of 2-aminothiophenes using ionic liquid as soluble support. ResearchGate. [Available at: https://www.researchgate.net/publication/257850073_Synthesis_of_2-aminothiophenes_using_ionic_liquid_as_soluble_support]
  • Zeng, Q., et al. (2023). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by Enzymes in Ionic Liquids. ResearchGate. [Available at: https://www.researchgate.
  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQoD5AMS1DfDlfu8I7KagVfUUAsp31T6WF4Dr5NcJXomk_DfrDbQ2ZIbZv6IlGH3HxTecl3MNdtS-RI3Knt_qM8dG6YGgCTXfc5tDIOQKtFYbhBuDMQ1YtMFaqhlFInSaNOBdcv_RxIl6DYuyzRdsUf3WySNL9OCwblB97_goUxn_D8dtXheBLl6qCaYLKvPDUMRkjU3U1hVfRSxRDBsQd5kNpijLG6g==]
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  • Hui, Y., et al. (2025). Efficient synthesis of 2-aminothiophenes with ionic liquids catalyzed Gewald reactions. ResearchGate. [Available at: https://www.researchgate.
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  • Various Authors. (2025). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. ResearchGate. [Available at: https://www.researchgate.net/publication/45283515_New_conditions_for_the_synthesis_of_thiophenes_via_the_KnoevenagelGewald_reaction_sequence_Application_to_the_synthesis_of_a_multitargeted_kinase_inhibitor]
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  • Various Authors. (2021). Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies. PubMed Central (PMC) NIH. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8400392/]
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Reference Data & Comparative Studies

Validation

Comparison of synthesis methods for substituted 2-aminothiophenes

An In-Depth Guide to the Synthesis of Substituted 2-Aminothiophenes: A Comparative Analysis for the Modern Researcher Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, serving as privileged scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted 2-Aminothiophenes: A Comparative Analysis for the Modern Researcher

Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, serving as privileged scaffolds in a vast array of applications ranging from pharmaceuticals and agrochemicals to advanced materials science.[1][2] Their structural motif is present in numerous biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1][3] Consequently, the efficient and versatile synthesis of these compounds is of paramount importance to researchers in organic synthesis and drug development.

This guide provides a comparative analysis of the most prominent and field-proven methodologies for synthesizing substituted 2-aminothiophenes. We will move beyond simple procedural lists to explore the mechanistic underpinnings, substrate scope, and practical limitations of each method. By grounding our discussion in experimental data and authoritative sources, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

First reported by Karl Gewald in 1961, the Gewald reaction has become the most universal and widely adopted method for synthesizing polysubstituted 2-aminothiophenes.[4][5] Its prominence stems from its operational simplicity as a one-pot, three-component reaction (3CR) that utilizes readily available starting materials: a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.[6][7]

Mechanistic Insight

The enduring utility of the Gewald reaction lies in its elegant and convergent mechanism, which was elucidated decades after its discovery.[6] The process unfolds in a sequential cascade:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[8][9]

  • Sulfur Addition (Thiolation): The α-carbon of the unsaturated nitrile is subsequently attacked by a sulfur species, formed from elemental sulfur with the aid of the base.[9]

  • Cyclization and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. A final tautomerization yields the aromatic 2-aminothiophene ring.[6]

The choice of base is crucial; secondary amines like morpholine or piperidine, or tertiary amines like triethylamine, are commonly employed to facilitate both the initial condensation and the activation of sulfur.[10]

Catalysis_Workflow cluster_reactants Starting Materials A Precursor A Reaction Reaction Vessel (Heat/Stirring) A->Reaction B Precursor B B->Reaction Catalyst Transition-Metal Catalyst (e.g., Pd, Cu, Ni) Catalyst->Reaction Solvent Solvent/Additives Solvent->Reaction Workup Workup & Purification Reaction->Workup Product Substituted 2-Aminothiophene Workup->Product

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate and Its Analogs

This guide provides an in-depth comparison of the biological activities of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate and its structural analogs. Designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies to elucidate the structure-activity relationships (SAR) within this promising class of compounds. We will explore their potential across antimicrobial, anticancer, and anti-inflammatory applications, supported by available experimental data and detailed protocols.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing novel therapeutic agents. The 2-aminothiophene-3-carboxylate framework, in particular, has garnered significant attention due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] This guide focuses on Ethyl 2-amino-4-isopropylthiophene-3-carboxylate and its analogs, aiming to provide a clear comparison of their biological profiles and to rationalize the observed activities based on their structural features.

Comparative Analysis of Biological Activities

While direct comparative studies focusing solely on Ethyl 2-amino-4-isopropylthiophene-3-carboxylate are limited in the public domain, a comprehensive analysis of its analogs with varying substituents at the 4-position allows for a robust understanding of the structure-activity relationships at play.

General Structure of the Compared Analogs

The core structure under consideration is the ethyl 2-amino-3-carboxylate thiophene. The primary point of variation for this comparative guide is the substituent at the 4-position (R).

Caption: General chemical structure of the thiophene analogs discussed.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 2-aminothiophene-3-carboxylate derivatives. The nature of the substituent at the 4-position significantly influences the potency and spectrum of activity.

A study on various substituted ethyl 2-amino-4-phenylthiophene-3-carboxylates demonstrated significant antibacterial activity.[5][6] While specific data for the 4-isopropyl analog is not provided in this study, the findings for other derivatives offer valuable insights. For instance, derivatives with electron-withdrawing or electron-donating groups on the 4-phenyl ring showed varied activity against both Gram-positive and Gram-negative bacteria.[6]

Another study on 3-aminothiophene-2-carboxylates (isomers of the title compound) revealed that derivatives containing chloro, methoxy, and amide functionalities exhibited excellent to moderate antibacterial and antifungal activities, with Minimum Inhibitory Concentrations (MICs) ranging from 10-20 µg/mL against various bacterial and fungal strains.[7] This suggests that the electronic properties and hydrogen bonding capabilities of the substituents are crucial for antimicrobial action.

Based on the available data for analogs, it can be inferred that the 4-isopropyl group, being a small, lipophilic alkyl group, may contribute to the compound's ability to penetrate bacterial cell membranes. The overall activity will also be influenced by the electronic environment of the thiophene ring. A comparative study of 4-alkyl-substituted analogs is necessary to definitively determine the effect of the isopropyl group relative to smaller (methyl, ethyl) or larger alkyl groups.

Table 1: Comparative Antimicrobial Activity of Selected 2-Aminothiophene Analogs

Compound/AnalogSubstituent at 4-positionTest OrganismActivity (MIC in µg/mL)Reference
Analog 1 PhenylBacillus cereusPotent[6]
Analog 2 4-NitrophenylCandida albicansPotent[6]
Analog 3 2,4-DichlorophenylEscherichia coliSignificant[6]
Analog 4 3-AminoStaphylococcus aureusSignificant[6]

Note: Specific MIC values for the phenyl analogs were not detailed in the available abstract, but were described as "significant" and "potent".

Anticancer Activity

The 2-aminothiophene scaffold is a promising framework for the development of novel anticancer agents.[4][8] The cytotoxic activity of these compounds is often linked to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis.

A study on 2-aminothiophene-3-carboxylic acid ester derivatives revealed their selective cytostatic potential against several cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines.[4] The prototype compound in this study induced G1 phase cell cycle arrest and apoptosis in prostate cancer cells.[4]

Another study focusing on 2-amino-3-carboxy-4-phenylthiophenes identified them as potent inhibitors of atypical protein kinase C (aPKC), an enzyme implicated in cancer cell survival and proliferation.[9][10] The structure-activity relationship in this series highlighted that electron-donating groups on the 4-phenyl ring enhanced the inhibitory activity.[9]

While direct data for the 4-isopropyl analog is unavailable, the lipophilic nature of the isopropyl group could enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved cytotoxic effects. However, the electronic contribution of an alkyl group is less pronounced than that of substituted phenyl rings, which may affect its interaction with specific molecular targets.

Table 2: Comparative Anticancer Activity of Selected 2-Aminothiophene Analogs

Compound/AnalogSubstituent at 4-positionCancer Cell LineActivity (IC50)Reference
Analog 5 Phenyl (with electron-donating groups)VariousLow nanomolar range[9]
Thiophene Carboxamide Derivative 2b 5-(4-fluorophenyl)Hep3B5.46 µM[11]
Thiophene Carboxamide Derivative 2e 5-(4-fluorophenyl)Hep3B12.58 µM[11]
Anti-inflammatory Activity

Thiophene derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12]

A study on selected aminothiophene analogs demonstrated significant anti-inflammatory activity. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibited 61% anti-inflammatory activity with an IC50 of 121 µM.[2] The anti-inflammatory potential of 2-amino-3-carboxy-4-phenylthiophenes has been linked to their inhibition of atypical protein kinase C (aPKC), which plays a role in inflammatory signaling pathways.[9][10]

The isopropyl group at the 4-position of the title compound may influence its anti-inflammatory activity through several mechanisms. Its lipophilicity could facilitate access to inflammatory sites and interaction with hydrophobic pockets of target enzymes. The steric bulk of the isopropyl group might also play a role in the binding affinity and selectivity towards specific enzymes.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below. These protocols are designed to be self-validating and are based on standard methodologies in the field.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of the test compounds against bacterial strains.

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in Mueller-Hinton Broth (MHB) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be observed visually or by using a viability indicator like resazurin.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the compounds on cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution from a stock solution in DMSO). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 2-aminothiophene-3-carboxylate derivatives is intricately linked to the nature and position of substituents on the thiophene ring.

Caption: Key structural features influencing biological activity.

  • Substituent at the 4-position (R): This is a key determinant of activity.

    • Alkyl groups (e.g., methyl, isopropyl): These groups generally increase lipophilicity, which can enhance membrane permeability and hydrophobic interactions with target proteins. The size and branching of the alkyl group can influence binding affinity and selectivity. The isopropyl group, being bulkier than a methyl group, may provide a better fit in certain enzyme active sites but could also introduce steric hindrance.

    • Aryl groups (e.g., phenyl): The presence of an aromatic ring at the 4-position offers opportunities for π-π stacking and other interactions with biological targets. Substitution on the phenyl ring can fine-tune the electronic and steric properties of the entire molecule, significantly impacting its biological activity.[9]

  • Amino Group at the 2-position: The amino group is often involved in crucial hydrogen bonding interactions with the active sites of target enzymes or receptors. Its basicity can also play a role in the overall pharmacokinetic properties of the compound.

  • Ester Group at the 3-position: The ethyl ester group contributes to the lipophilicity of the molecule, which can affect its absorption and distribution. It can also act as a hydrogen bond acceptor. Hydrolysis of the ester to the corresponding carboxylic acid can sometimes lead to a change in the biological activity profile.

Conclusion and Future Directions

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate and its analogs represent a versatile class of compounds with significant potential in various therapeutic areas. The structure-activity relationship studies, although not exhaustive for the isopropyl derivative itself, strongly suggest that the nature of the substituent at the 4-position is a critical factor in determining the biological activity. The lipophilic and moderately bulky isopropyl group is likely to confer a distinct pharmacological profile compared to other alkyl or aryl analogs.

Future research should focus on the systematic synthesis and biological evaluation of a series of 4-alkyl-substituted 2-aminothiophene-3-carboxylates, including the isopropyl derivative. This would provide a clearer understanding of the influence of alkyl chain length and branching on antimicrobial, anticancer, and anti-inflammatory activities. Such studies, coupled with computational modeling and mechanistic investigations, will be invaluable for the rational design of more potent and selective therapeutic agents based on the 2-aminothiophene scaffold.

References

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  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

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Validation

A Spectroscopic Deep Dive: Unraveling the Electronic and Structural Nuances of Thiophene and Thiazole Carboxylates

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry and materials science, thiophene and thiazole rings are foundational scaffolds. Their derivatives are integra...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, thiophene and thiazole rings are foundational scaffolds. Their derivatives are integral to a multitude of pharmaceuticals and functional materials.[1][2] The introduction of a carboxylate group, a common site for further molecular elaboration, significantly modulates their electronic and, consequently, their spectroscopic properties. Understanding these spectroscopic signatures is paramount for unambiguous structural confirmation, purity assessment, and predicting molecular interactions.[3]

This guide offers a detailed, side-by-side spectroscopic comparison of two representative model compounds: methyl thiophene-2-carboxylate and methyl thiazole-2-carboxylate . We will dissect their UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and vibrational spectra, grounding the observed differences in the fundamental electronic distinctions imparted by their respective heteroatoms.

The Core Distinction: The Influence of the Heteroatom

The primary difference between a thiophene and a thiazole ring lies in the replacement of a C-H unit with a nitrogen atom. This substitution has profound implications for the electronic landscape of the aromatic system. Thiophene, with its sulfur atom, is considered an electron-rich heterocycle.[4] The sulfur atom contributes a lone pair of electrons to the π-system to achieve aromaticity. In contrast, the thiazole ring incorporates a more electronegative nitrogen atom, which acts as an electron-withdrawing group, reducing the overall electron density of the ring.[5] This fundamental electronic disparity is the root cause of the distinct spectroscopic behaviors we will explore.

G cluster_thiophene Thiophene Ring cluster_thiazole Thiazole Ring Thiophene Thiophene Thiophene_Structure Thiophene_Props Electron-rich Sulfur contributes 2π electrons Less polar than thiazole Thiophene_Structure->Thiophene_Props Thiazole Thiazole Thiazole_Structure Thiazole_Props Electron-deficient Nitrogen is electron-withdrawing More polar than thiophene Thiazole_Structure->Thiazole_Props Comparison Key Differences cluster_thiophene cluster_thiophene Comparison->cluster_thiophene Heteroatom: Sulfur cluster_thiazole cluster_thiazole Comparison->cluster_thiazole Heteroatom: Sulfur & Nitrogen

Caption: Core structural and electronic differences between thiophene and thiazole rings.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic systems like thiophene and thiazole, the absorption bands typically arise from π → π* transitions. The energy of these transitions is sensitive to the extent of conjugation and the electronic nature of the ring and its substituents.[6]

The introduction of the electron-withdrawing nitrogen in the thiazole ring generally leads to a blue shift (hypsochromic shift) in the absorption maximum compared to the corresponding thiophene derivative. This is because the nitrogen atom lowers the energy of the π molecular orbitals, increasing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5]

Table 1: Comparative UV-Vis Absorption Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)
Methyl thiophene-2-carboxylateHexane~260-270~7,000-9,000
Methyl thiazole-2-carboxylateHexane~240-250~5,000-7,000

Note: These are typical values; actual λmax can vary with solvent and substitution.[7][8]

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps for acquiring UV-Vis spectra for the comparative analysis of methyl thiophene-2-carboxylate and methyl thiazole-2-carboxylate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Prepare Stock Solutions (e.g., 1 mM in Spectroscopic Grade Hexane) B 2. Create Dilute Solutions (e.g., 10-50 µM) A->B C 3. Calibrate Spectrophotometer (Blank with Hexane) B->C D 4. Acquire Spectra (Scan from 400 nm to 200 nm) C->D E 5. Identify λmax (Wavelength of Maximum Absorbance) D->E F 6. Calculate Molar Absorptivity (ε) (Using Beer-Lambert Law: A = εcl) E->F

Caption: Workflow for comparative UV-Vis spectroscopic analysis.

Detailed Steps:

  • Solution Preparation:

    • Accurately weigh and dissolve a small amount of each compound in a class A volumetric flask using spectroscopic grade hexane to prepare a stock solution of known concentration (e.g., 1 mM).

    • Perform serial dilutions to obtain working solutions with concentrations that will yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 to 0.8 A.U.).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent (hexane) to record a baseline (blank).

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat for each compound and concentration.

  • Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each compound.

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at λmax.

Fluorescence Spectroscopy: Emission Properties

Fluorescence is generally weak in simple, non-rigid aromatic systems due to non-radiative decay pathways.[9] While unsubstituted thiophene and thiazole are not strongly fluorescent, the introduction of substituents can influence their emission properties. Thiazole orange, a well-known fluorescent dye, highlights the potential for fluorescence in thiazole-containing systems upon structural modification that restricts intramolecular rotation.[10]

For simple carboxylate esters, fluorescence quantum yields are typically low. However, a comparative analysis can still reveal differences. The higher energy of the excited state in thiazole carboxylates, as suggested by their UV-Vis spectra, often correlates with weaker fluorescence compared to their thiophene counterparts, as non-radiative decay processes can become more efficient.

Table 2: Comparative Fluorescence Data

CompoundExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦF)
Methyl thiophene-2-carboxylate~270~300-320Very Low
Methyl thiazole-2-carboxylate~250~280-300Extremely Low / Often Non-emissive

Note: These are representative values. Actual emission can be highly dependent on the solvent environment and purity.

Experimental Protocol: Fluorescence Spectroscopy

This protocol provides a standardized method for comparing the fluorescence properties of the two model compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Prepare Dilute Solutions (e.g., 1-10 µM in Spectroscopic Grade Cyclohexane) B 2. Record Excitation Spectrum (Scan excitation λ, monitor emission at expected λmax) A->B C 3. Record Emission Spectrum (Excite at λmax from excitation spectrum, scan emission λ) B->C D 4. Identify Emission λmax C->D E 5. (Optional) Determine Quantum Yield (Relative to a known standard, e.g., Quinine Sulfate) D->E

Caption: Workflow for comparative fluorescence spectroscopy.

Detailed Steps:

  • Solution Preparation:

    • Prepare dilute solutions (e.g., 1-10 µM) of each compound in a non-polar, aprotic solvent like cyclohexane to minimize solvent effects. Ensure solutions are optically dilute (absorbance < 0.05 at the excitation wavelength) to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., 310 nm for the thiophene ester) and scan the excitation monochromator over a range (e.g., 220-300 nm) to find the optimal excitation wavelength.

    • Emission Spectrum: Set the excitation monochromator to the determined λmax from the excitation spectrum and scan the emission monochromator to record the fluorescence emission spectrum.

    • Record a blank spectrum of the solvent to check for Raman scattering or other background signals.[9]

  • Analysis:

    • Identify the emission maximum for each compound.

    • For a quantitative comparison, the relative fluorescence quantum yield can be determined using a standard fluorophore like quinine sulfate.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, coupling constants, and integration.

¹H NMR Spectroscopy

In the ¹H NMR spectra, the protons on the thiazole ring are expected to resonate at a higher frequency (further downfield) compared to those on the thiophene ring.[12] This is a direct consequence of the deshielding effect of the electronegative nitrogen atom in the thiazole ring, which withdraws electron density from the adjacent carbon and hydrogen atoms.

Table 3: Comparative ¹H NMR Data (in CDCl₃)

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)OCH₃ (ppm)
Methyl thiophene-2-carboxylate~7.1~7.5~7.8~3.9
Methyl thiazole-2-carboxylate-~8.1~7.7~4.0

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Coupling constants (J-values) between adjacent protons are also diagnostic but are not included in this simplified table.[13]

¹³C NMR Spectroscopy

The same trend is observed in ¹³C NMR spectroscopy. The carbon atoms of the thiazole ring, particularly C2 and C4, are significantly deshielded compared to their thiophene counterparts. The C2 carbon of thiazole, being bonded to both sulfur and nitrogen, experiences a strong downfield shift.

Table 4: Comparative ¹³C NMR Data (in CDCl₃)

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)OCH₃ (ppm)
Methyl thiophene-2-carboxylate~133~134~128~134~162~52
Methyl thiazole-2-carboxylate~147-~128~144~161~53

Note: These are typical chemical shift ranges.[13]

Experimental Protocol: NMR Spectroscopy

G A 1. Sample Preparation (Dissolve ~5-10 mg in ~0.7 mL of deuterated solvent, e.g., CDCl₃, with TMS) B 2. Instrument Setup (Tune and shim the magnet) A->B C 3. Acquire ¹H Spectrum (Set appropriate spectral width, acquisition time, and number of scans) B->C D 4. Acquire ¹³C Spectrum (Proton-decoupled, requires more scans due to low natural abundance) C->D E 5. Data Processing & Analysis (Fourier transform, phase correction, baseline correction, and integration. Assign peaks based on chemical shift and coupling patterns) D->E

Caption: General workflow for NMR data acquisition and analysis.

Detailed Steps:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy probes the stretching and bending modes of molecular bonds. Both FT-IR and Raman spectroscopy provide a molecular fingerprint that is highly specific to the compound's structure. Key vibrational modes for these carboxylates include the C=O stretch of the ester, ring stretching modes, and C-H vibrations.

The C=O stretching frequency in thiazole-2-carboxylate is often observed at a slightly higher wavenumber compared to thiophene-2-carboxylate. This is attributed to the electron-withdrawing nature of the thiazole ring, which reduces the single-bond character of the C=O bond, thereby strengthening it and increasing its vibrational frequency. Ring vibrations are also distinct, reflecting the different atomic masses and bond strengths within the two heterocyclic systems.

Table 5: Key Comparative Vibrational Frequencies (cm⁻¹)

Vibrational ModeMethyl thiophene-2-carboxylateMethyl thiazole-2-carboxylate
C=O Stretch~1710-1725~1720-1735
Ring C=C/C=N Stretch~1528, 1413, 1354~1550, 1480, 1320
C-S Stretch~852, 649~870, 760

Note: Frequencies are approximate and can vary based on the physical state (solid/liquid) and measurement technique (IR/Raman).

Conclusion

The spectroscopic comparison of methyl thiophene-2-carboxylate and methyl thiazole-2-carboxylate reveals a clear and consistent narrative rooted in their fundamental electronic differences. The introduction of an electronegative nitrogen atom in the thiazole ring systematically deshields the ring protons and carbons, leading to downfield shifts in NMR spectra. This electron-withdrawing effect also increases the HOMO-LUMO gap, resulting in a hypsochromic shift in the UV-Vis spectrum, and subtly influences key vibrational frequencies.

For the researcher, scientist, and drug development professional, a firm grasp of these structure-spectroscopy relationships is not merely academic. It is a practical necessity for validating synthetic intermediates, confirming the identity of final products, and gaining insight into the electronic nature of these crucial heterocyclic scaffolds. The protocols and comparative data provided in this guide serve as a foundational resource for the robust and confident characterization of thiophene and thiazole-based molecules.

References

Comparative

Reactivity comparison of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate with other aminothiophenes

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, substituted 2-aminothiophenes are indispensable building blocks. Their utility stems from the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted 2-aminothiophenes are indispensable building blocks. Their utility stems from their versatile reactivity and the diverse biological activities exhibited by their derivatives.[1] Among these, Ethyl 2-amino-4-isopropylthiophene-3-carboxylate holds a significant position due to the unique electronic and steric properties imparted by the isopropyl group. This guide provides an in-depth comparative analysis of the reactivity of this key intermediate against other 4-substituted aminothiophenes, supported by experimental data and mechanistic insights.

The Influence of the 4-Substituent: An Overview

The reactivity of the 2-aminothiophene scaffold is predominantly governed by the electronic nature of the substituents on the thiophene ring. The amino group at the C2 position and the carboxylate at C3 are key modulators of the ring's electron density and, consequently, its susceptibility to various chemical transformations. The substituent at the C4 position further refines this electronic environment.

Alkyl groups, such as methyl, ethyl, and isopropyl, are generally considered electron-donating through an inductive effect (+I). This effect increases the electron density of the thiophene ring, thereby influencing its reactivity in several key reactions. The magnitude of this inductive effect generally follows the order: isopropyl > ethyl > methyl. This increased electron density can have a profound impact on reactions such as electrophilic substitution and the nucleophilicity of the amino group.

Comparative Synthesis via the Gewald Reaction

The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[2] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3] The choice of the starting ketone directly determines the substituent at the 4-position of the resulting aminothiophene.

The reactivity of the ketone in the initial Knoevenagel condensation step of the Gewald reaction can influence the overall yield. Generally, less sterically hindered ketones tend to react more readily. However, the electronic nature of the ketone also plays a role.

Table 1: Comparison of Gewald Reaction Yields for the Synthesis of Various Ethyl 2-amino-4-alkylthiophene-3-carboxylates

4-Substituent (from Ketone)KetoneYield (%)Reference
MethylAcetone85[4]
EthylButan-2-one~70-80 (estimated)[5]
Isopropyl3-Methylbutan-2-one~60-70 (estimated)[5]
CyclohexylCyclohexanone91[6]
PhenylAcetophenone71[7]

Note: Yields can vary depending on the specific reaction conditions.

From the available data, it is evident that the steric bulk of the alkyl group on the ketone can influence the yield of the Gewald reaction. While direct comparative studies under identical conditions are limited, the trend suggests that as the steric hindrance of the alkyl group increases from methyl to isopropyl, a slight decrease in yield may be observed. Cycloalkanones, however, often provide high yields.[6]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate [4]

  • To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Stir the reaction mixture constantly for 3 hours at 50°C.

  • Monitor the reaction completion using thin-layer chromatography.

  • Upon completion, quench the reaction mixture with ice-cold water.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography (hexane/ethyl acetate mixture) to obtain the final product.

Workflow for Gewald Synthesis

Gewald_Synthesis reagents Ketone + Ethyl Cyanoacetate + Sulfur + Base reaction Gewald Reaction (e.g., Ethanol, 50°C) reagents->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 2-amino-4-alkyl- thiophene-3-carboxylate purification->product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Reactivity of the 2-Amino Group: Acylation

The amino group at the C2 position is a key site for further functionalization, most commonly through acylation reactions to form the corresponding amides. The nucleophilicity of this amino group is influenced by the electronic effects of the substituents on the thiophene ring.

Electron-donating groups at the C4 position, such as alkyl groups, are expected to increase the electron density on the thiophene ring and, by extension, the nucleophilicity of the 2-amino group. This would suggest a faster rate of acylation for 4-alkyl substituted aminothiophenes compared to those with electron-withdrawing groups.

Following the inductive effect, the order of reactivity for N-acylation is predicted to be:

Isopropyl > Ethyl > Methyl > Phenyl

While quantitative kinetic data directly comparing these specific substrates is scarce in the literature, the principles of physical organic chemistry support this trend. A more electron-rich amino group will more readily attack the electrophilic carbonyl carbon of the acylating agent.

Table 2: Predicted Relative Reactivity in N-Acylation

4-SubstituentElectronic EffectPredicted Relative Rate of Acylation
Isopropyl+I (strongest)Fastest
Ethyl+I (intermediate)Intermediate
Methyl+I (weakest)Slower
Phenyl-I, +M (overall deactivating)Slowest

Experimental Protocol: N-Acetylation of Ethyl 2-amino-4-methylthiophene-3-carboxylate (General Procedure)

  • Dissolve ethyl 2-amino-4-methylthiophene-3-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base, such as triethylamine or pyridine, to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the N-acetylated product.

Reaction Scheme for N-Acylation

Acylation Aminothiophene R-NH2 Product R-NHCOCH3 + HCl Aminothiophene->Product Acylation AcylatingAgent CH3COCl AcylatingAgent->Product

Caption: General reaction scheme for the N-acylation of an aminothiophene.

Reactivity of the Thiophene Ring: Electrophilic Substitution and Diazotization

The thiophene ring is susceptible to electrophilic substitution, and the position of attack is directed by the existing substituents. The electron-donating amino group at C2 and the electron-withdrawing carboxylate group at C3 create a complex electronic environment. However, the C5 position is generally the most activated site for electrophilic attack in 2-aminothiophene-3-carboxylates.

The electron-donating nature of the 4-alkyl group further enhances the electron density of the ring, making it more susceptible to electrophilic attack compared to unsubstituted or electron-withdrawn analogues. Consequently, the reactivity towards electrophiles is expected to follow the same trend as for N-acylation:

Isopropyl > Ethyl > Methyl

A key reaction that highlights the reactivity of the 2-amino group and the subsequent reactivity of the thiophene ring is diazotization followed by azo coupling. The formation of the diazonium salt is a crucial step, and its stability and reactivity are influenced by the electronic environment.

Diazotization and Azo Coupling

The diazotization of 2-aminothiophenes is a standard method to generate diazonium salts, which are versatile intermediates for introducing a variety of functional groups or for coupling with electron-rich aromatic compounds to form azo dyes.[8]

Experimental Protocol: Diazotization and Azo Coupling of a 2-Aminothiophene (General Procedure) [9][10]

  • Diazotization:

    • Dissolve the 2-aminothiophene derivative in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature.

    • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve the coupling agent (an electron-rich aromatic compound like β-naphthol or a substituted aniline) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.

    • The azo dye will typically precipitate out of the solution.

    • Collect the solid dye by filtration, wash with cold water, and dry.

The electron-donating alkyl groups at the C4 position are expected to increase the stability of the resulting diazonium salt, potentially leading to higher yields in subsequent coupling reactions.

Workflow for Diazotization and Azo Coupling

Azo_Coupling cluster_diazotization Diazotization cluster_coupling Azo Coupling Aminothiophene 2-Aminothiophene NaNO2_H NaNO2 / H+ (0-5°C) Aminothiophene->NaNO2_H DiazoniumSalt Thiophene Diazonium Salt NaNO2_H->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling Reaction CouplingAgent Coupling Agent (e.g., β-Naphthol) CouplingAgent->AzoDye

Caption: Step-wise process of diazotization and azo coupling.

Conclusion

The reactivity of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is significantly influenced by the electronic and steric nature of its substituents. The isopropyl group at the C4 position, being a stronger electron-donating group compared to methyl or ethyl, is predicted to enhance the reactivity of the molecule in several key transformations.

  • Synthesis: While potentially leading to slightly lower yields in the Gewald synthesis due to steric hindrance, the isopropyl derivative can be readily prepared.

  • N-Acylation: The increased nucleophilicity of the 2-amino group suggests that the 4-isopropyl derivative will undergo acylation at a faster rate compared to its methyl and ethyl counterparts.

  • Electrophilic Substitution and Diazotization: The enhanced electron density of the thiophene ring in the 4-isopropyl derivative is expected to increase its susceptibility to electrophilic attack and potentially lead to higher yields and more stable intermediates in diazotization reactions.

This guide provides a framework for understanding and predicting the reactivity of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate in comparison to other 4-substituted aminothiophenes. For researchers and drug development professionals, a thorough understanding of these reactivity trends is crucial for the rational design and efficient synthesis of novel therapeutic agents and functional materials. Further quantitative kinetic studies would be invaluable in confirming these predicted reactivity patterns.

References

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  • El-Kashef, H. S., El-Emary, T. I., & El-Shafei, A. K. (2001). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Journal of Chemical Research, Synopses, (7), 294-295.
  • (n.d.). Effect of alkyl substituents on the electrical properties of thieno[2,3-b]thiophene derivatives in solution-processed organic thin-film transistor applications. ResearchGate. Retrieved from [Link]

  • Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

Sources

Validation

A Comparative Guide to the Efficacy of 2-Aminothiophene-3-carboxylate Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Thiophene Scaffold in Enzyme Inhibition The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiophene Scaffold in Enzyme Inhibition

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for diverse substitutions, leading to a wide array of pharmacological activities. Among these, 2-aminothiophene-3-carboxylate derivatives have emerged as a promising class of enzyme inhibitors, targeting a range of enzymes implicated in various diseases. Their synthetic accessibility, primarily through the versatile Gewald reaction, further enhances their appeal for drug discovery and development.

This guide will delve into the inhibitory efficacy of these derivatives against several key enzyme targets, comparing their performance with established inhibitors. We will explore the structural features that govern their potency and selectivity, providing a comprehensive overview for researchers aiming to design and develop novel enzyme inhibitors based on this versatile scaffold.

Comparative Efficacy of 2-Aminothiophene-3-carboxylate Derivatives

The inhibitory potential of 2-aminothiophene-3-carboxylate derivatives has been evaluated against several important enzyme classes. Below is a comparative summary of their efficacy, including data on closely related analogs where specific data for the isopropyl scaffold is limited.

Atypical Protein Kinase C (aPKC) Inhibition

Atypical protein kinase C (aPKC) isoforms are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. Their dysregulation is implicated in cancer and inflammatory diseases. Certain 2-amino-3-carboxy-4-phenylthiophene derivatives have been identified as potent aPKC inhibitors.

Compound ID/StructureTarget EnzymeIC50/EC50Alternative InhibitorAlternative Inhibitor IC50
Ethyl 2-amino-4-phenylthiophene-3-carboxylate aPKCζEC50 in low nM range[1][2]Sotrastaurin0.22 nM (PKCα), 0.64 nM (PKCβI), 0.96 nM (PKCθ)
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate aPKCζEC50 in low nM range[1][2]Enzastaurin6 nM (PKCβ)

Key Insights: Structure-activity relationship (SAR) studies reveal that electron-donating groups on the C-4 phenyl ring of the 2-amino-3-carboxy-4-phenylthiophene backbone are crucial for inhibitory activity.[1][2] The ethyl and isopropyl esters at the C-3 position have shown significant inhibitory effects.[1][2]

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Compound ClassTarget EnzymeReported InhibitionAlternative InhibitorAlternative Inhibitor IC50
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives Acetylcholinesterase (AChE)Some derivatives show >60% inhibition, exceeding Donepezil's 40% in the same assay.[3]Donepezil8.12 nM (bovine AChE), 11.6 nM (human AChE)
Galantamine~0.2 µg/mL
Rivastigmine501 ± 3.08 µM

Key Insights: Certain synthesized thiophene derivatives have demonstrated more potent AChE inhibition than the widely used drug Donepezil in specific assays, highlighting the potential of this scaffold for developing new Alzheimer's therapies.[3]

Experimental Methodologies: A Guide to Best Practices

To ensure the validity and reproducibility of enzyme inhibition data, standardized and well-characterized assays are paramount. Below are detailed protocols for key enzyme inhibition assays relevant to the study of 2-aminothiophene-3-carboxylate derivatives.

Protocol 1: Atypical Protein Kinase C (aPKC) Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds against aPKC isoforms.

Materials:

  • Recombinant human aPKCζ

  • ATP

  • Substrate peptide (e.g., a fluorescently labeled peptide)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the aPKCζ enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of aPKC Inhibition Assay Workflow

aPKC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Compound Add compounds to 96-well plate Compound_Prep->Add_Compound Enzyme_Prep Prepare aPKCζ enzyme solution Add_Enzyme Add aPKCζ enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare ATP/ substrate mix Initiate_Reaction Add ATP/substrate mix to initiate reaction Substrate_Prep->Initiate_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and measure ADP Incubate->Stop_Reaction Data_Analysis Calculate % inhibition and IC50 value Stop_Reaction->Data_Analysis aPKC_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_outcome Cellular Response VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR TNFa TNF-α TNFR TNF Receptor TNFa->TNFR aPKC aPKC VEGFR->aPKC TNFR->aPKC TJ_Proteins Tight Junction Proteins aPKC->TJ_Proteins Phosphorylation Permeability Increased Vascular Permeability TJ_Proteins->Permeability Disruption Inhibitor 2-Aminothiophene Derivative Inhibitor->aPKC Inhibition

Caption: Simplified signaling pathway of aPKC in regulating vascular permeability.

Conclusion and Future Directions

2-Aminothiophene-3-carboxylate derivatives represent a versatile and promising class of enzyme inhibitors with therapeutic potential across various disease areas. The studies highlighted in this guide demonstrate their efficacy against key enzyme targets such as aPKC and AChE. The synthetic tractability of the thiophene scaffold allows for extensive structure-activity relationship studies, paving the way for the design of next-generation inhibitors with improved potency and selectivity.

Future research should focus on expanding the enzymatic screening of this compound class to identify novel targets. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will be invaluable for understanding their mode of action and for guiding rational drug design. As our understanding of the biological roles of these derivatives deepens, so too will their potential to be developed into novel therapeutics for a range of human diseases.

References

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. ScienceDirect. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PubMed Central. [Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Nature. [Link]

  • Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. PubMed. [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]

  • Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor. PubMed. [Link]

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of Substituted 2-Aminothiophenes

Authored for Researchers, Scientists, and Drug Development Professionals The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically activ...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its synthetic accessibility, often via the versatile Gewald reaction, and its role as a bioisosteric replacement for a phenyl group, make it a cornerstone of drug design.[2] Understanding the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within the crystal lattice is paramount. This knowledge directly impacts critical drug properties such as solubility, stability, polymorphism, and ultimately, the structure-activity relationship (SAR) that governs its therapeutic efficacy.

This guide provides an in-depth comparison of the single-crystal X-ray analysis of substituted 2-aminothiophenes. Moving beyond a simple recitation of data, we will explore the causal relationships between substituent choice and resulting crystal architecture. We will dissect how different functional groups—from electron-donating alkyls to strongly electron-withdrawing nitro groups—dictate molecular conformation, hydrogen bonding motifs, and crystal packing, supported by experimental data from the crystallographic literature.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a refined crystal structure is a meticulous process demanding precision at every stage. Each step is designed to maximize the quality of the final structural model, which is the foundation of our analysis. The validity of the final structure is contingent on the quality of the initial crystal and the data collected from it.

A generalized workflow is presented below. The choice of crystallization method is a critical, compound-specific decision. Slow evaporation from a suitable solvent is often the first method attempted due to its simplicity. For the compounds discussed herein, slow evaporation from ethanol at room temperature has proven effective for yielding diffraction-quality single crystals.[3]

G cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Compound Purified Compound Solvent Solvent Selection (e.g., Ethanol) Compound->Solvent Growth Slow Evaporation at Room Temp. Solvent->Growth Crystal Single Crystal Selection (0.1-0.3 mm) Growth->Crystal Mount Crystal Mounting on Goniometer Crystal->Mount Diffractometer X-ray Diffractometer (e.g., Mo or Cu Kα) Mount->Diffractometer Collection Diffraction Data Collection (e.g., 100-296 K) Diffractometer->Collection Reduction Data Reduction (Integration, Scaling, Absorption Correction) Collection->Reduction Solve Structure Solution (e.g., Direct Methods) Reduction->Solve Refine Least-Squares Refinement Solve->Refine Validate Model Validation (e.g., CheckCIF) Refine->Validate Analyze Structural Analysis (Bonding, Packing, Interactions) Validate->Analyze

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: The Influence of Substituents on Crystal Architecture

To illustrate the profound impact of substituents on the solid-state structure of 2-aminothiophenes, we will compare three distinct derivatives for which high-quality crystallographic data is available.

  • Compound A: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Electron-Donating Groups)

  • Compound B: (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (Bulky/Mixed Substituents)

  • Compound C: 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol (Electron-Withdrawing Group)

The following table summarizes their key crystallographic parameters, providing a quantitative basis for our discussion.

ParameterCompound A[3][4]Compound B[1]Compound C[5][6]
Formula C₉H₁₃NO₂SC₁₃H₁₂ClNO SC₁₁H₈N₂O₃S
Substituents 4,5-di-CH₃ (donating)5-C₂H₅ , 3-aroyl-Cl 5-NO₂ (withdrawing)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Unit Cell a (Å) 7.948710.609210.642
Unit Cell b (Å) 9.893910.83557.043
Unit Cell c (Å) 13.434811.134614.535
Unit Cell β (°) 106.14398.64393.566
Unit Cell V (ų) 1014.901264.51087.3
Key H-Bonds Intramolecular N-H···OIntramolecular N-H···OIntramolecular O-H···N
Packing Motif Intermolecular N-H···O chainsIntermolecular N-H···O chainsIntermolecular O-H···O dimers
Other Forces C-H···π interactionsC-H···Cl interactionsπ-π stacking
Expert Discussion: Causality in Crystal Packing

The data reveals a clear principle: the electronic nature and steric bulk of the substituents on the 2-aminothiophene ring are primary directors of both the molecule's internal conformation and its subsequent assembly into a crystal lattice.

Case Study 1: Compound A (Electron-Donating Methyl Groups)

The structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a classic example of a planar, hydrogen-bonded system.[3] The electron-donating methyl groups at the C4 and C5 positions enhance the electron density of the thiophene ring.

  • Conformation: A strong intramolecular N-H···O hydrogen bond forms between the 2-amino group and the carbonyl oxygen of the ethyl ester at the C3 position. This interaction creates a stable, planar six-membered ring, referred to as an S(6) motif.[3][4] This planarity is a key feature, with the thiophene ring and the ethoxycarbonyl group being almost coplanar (dihedral angle of just 0.68°).[3]

  • Crystal Packing: The second hydrogen on the amino group is free to participate in intermolecular interactions. It forms a classic N-H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule. This single, strong interaction links the molecules head-to-tail, forming infinite wave-like chains that propagate along the b-axis of the unit cell.[3] The packing is further stabilized by weaker C-H···π interactions.

Case Study 2: Compound B (Bulky and Electronically Mixed Groups)

In (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone , we introduce greater steric hindrance and different electronic factors.[1]

  • Conformation: Similar to Compound A, an intramolecular N-H···O hydrogen bond locks the conformation into a planar six-membered ring.[1] However, the bulky 2-chlorophenyl group attached to the carbonyl is significantly twisted out of the plane of the thiophene ring (dihedral angle of 81.67°).[1] This steric clash prevents a fully planar molecular geometry.

  • Crystal Packing: The intermolecular packing is also dominated by N-H···O hydrogen bonds, which again form infinite chains.[1] However, the presence of the chlorine atom introduces a new, influential interaction. Weak but directional C-H···Cl contacts serve to link these primary hydrogen-bonded chains together, creating a more complex three-dimensional network than that observed in Compound A.[1]

Case Study 3: Compound C (Electron-Withdrawing Nitro Group)

The introduction of a powerful electron-withdrawing nitro group in 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol dramatically alters the intermolecular forces.[5]

  • Conformation: The molecule is largely planar, with only a small dihedral angle (8.38°) between the thiophene and benzene rings.[5] This planarity facilitates efficient crystal packing. The dominant intramolecular interaction is an O-H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen.[5]

  • Crystal Packing: The packing strategy shifts entirely. Instead of forming chains via the amino group, the molecules form centrosymmetric dimers. This is achieved through pairs of O-H···O hydrogen bonds, where the phenolic hydroxyl group of one molecule interacts with an oxygen atom of the nitro group on a neighboring molecule.[5][6] These dimers then stack upon one another, stabilized by significant aromatic π-π stacking interactions between the electron-poor nitrothiophene ring of one dimer and the electron-rich phenol ring of the next, with centroid-to-centroid distances as short as 3.653 Å.[5]

G cluster_A Compound A (Donating Groups) cluster_B Compound B (Bulky Groups) cluster_C Compound C (Withdrawing Group) A_Intra Intramolecular N-H···O Bond (Planar S(6) Motif) A_Inter Intermolecular N-H···O Bonds A_Intra->A_Inter A_Packing Infinite 1D Chains A_Inter->A_Packing B_Intra Intramolecular N-H···O Bond B_Twist Steric Twist (Non-planar) B_Intra->B_Twist B_Inter Intermolecular N-H···O + C-H···Cl B_Intra->B_Inter B_Packing Cross-linked Chains B_Inter->B_Packing C_Intra Intramolecular O-H···N Bond C_Inter Intermolecular O-H···O(nitro) Bonds C_Intra->C_Inter C_Packing π-Stacked Dimers C_Inter->C_Packing

Caption: Logical relationships between substituents and crystal packing motifs.

Experimental Protocols: A Self-Validating System

The trustworthiness of crystallographic data hinges on reproducible experimental methods. Below is a representative protocol for crystal growth and data collection, synthesized from established methodologies.

Protocol 1: Single Crystal Growth by Slow Evaporation
  • Preparation: Place 10-20 mg of the purified 2-aminothiophene derivative into a clean, small vial (e.g., 4 mL).

  • Dissolution: Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) dropwise at room temperature while gently swirling until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Evaporation: Cover the vial with paraffin film. Using a fine needle, pierce 2-3 small holes in the film. This restricts the rate of evaporation, which is crucial for the growth of well-ordered single crystals.

  • Incubation: Place the vial in a vibration-free location at a constant, controlled temperature (e.g., 25 °C).

  • Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (0.1-0.3 mm in each dimension) with sharp edges and clear faces have formed, carefully harvest them using a nylon loop or spatula.

Protocol 2: X-ray Diffraction Data Collection
  • Crystal Mounting: Select a high-quality single crystal under a microscope. Secure the crystal to the tip of a cryo-loop using a minimal amount of cryo-protectant oil.

  • Goniometer Mounting: Mount the cryo-loop onto the goniometer head of the X-ray diffractometer.

  • Cooling: Cool the crystal to the desired data collection temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes atomic thermal vibrations and can improve the resolution of the diffraction data.

  • Data Strategy: Using the diffractometer control software, determine the crystal's unit cell and orientation matrix. Devise a data collection strategy (e.g., a series of ω and φ scans) to ensure complete and redundant coverage of the reciprocal space.

  • Data Collection: Execute the data collection strategy using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54178 Å).

  • Data Processing: Integrate the raw diffraction images to obtain reflection intensities. Apply corrections for Lorentz factor, polarization, and absorption (e.g., using a multi-scan method). Merge the data to produce a final reflection file for structure solution and refinement.[7]

Conclusion

The crystallographic analysis of substituted 2-aminothiophenes is a powerful tool for the rational design of new therapeutics. As demonstrated, the choice of substituent dictates a cascade of structural consequences, from intramolecular conformation to the ultimate three-dimensional crystal lattice. Electron-donating groups tend to promote planar systems that pack into simple hydrogen-bonded chains. Steric bulk can disrupt planarity and introduce more complex packing networks. Potent electron-withdrawing groups like the nitro moiety can fundamentally alter the primary hydrogen-bonding strategy, favoring dimer formation and π-π stacking. For the drug development professional, this predictive understanding is invaluable, providing a direct link between a 2D chemical drawing and the 3D solid-state properties that are critical for a successful pharmaceutical product.

References

  • Ghabbour, H. A., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2111. Available at: [Link]

  • Tanak, H., et al. (2015). Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o418. Available at: [Link]

  • ResearchGate. (2012). (PDF) Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. Available at: [Link]

  • Asiri, A. M., et al. (2012). 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o2867. Available at: [Link]

  • ResearchGate. (2015). Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol. ResearchGate. Available at: [Link]

  • Maciąg-Łysakowska, E., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals, 2(3), 1058-1067. Available at: [Link]

  • Puterová, Z., et al. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to Catalysts for the Gewald Reaction

Abstract The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, offering a straightforward and atom-economical pathway to synthesize highly substituted 2-aminothiophenes.[1][2] These scaff...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, offering a straightforward and atom-economical pathway to synthesize highly substituted 2-aminothiophenes.[1][2] These scaffolds are of immense interest in medicinal chemistry and materials science, finding applications in pharmaceuticals like the anti-peroxidative NSAID Tinoridine and various agrochemicals.[3][4] The reaction's efficiency, however, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, moving beyond traditional homogeneous bases to explore the advantages offered by heterogeneous catalysts, nanocatalysts, and novel solvent systems. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed, field-tested protocols to aid researchers in optimizing this pivotal transformation.

Introduction: The Gewald Reaction and the Central Role of the Catalyst

The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1] While seemingly simple, the reaction proceeds through a multi-step mechanism, and the catalyst's role is far more nuanced than mere deprotonation.

The generally accepted mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, facilitated by a base.[1][5] This is followed by the addition of sulfur and a subsequent cyclization/aromatization sequence to form the thiophene ring.[5][6][7] The catalyst's primary functions are:

  • Facilitating the Knoevenagel Condensation: By deprotonating the active methylene compound, the catalyst generates the nucleophile necessary for the initial C-C bond formation.

  • Promoting Sulfur Addition and Cyclization: The basic environment aids in the thiolation and the subsequent intramolecular cyclization. Recent computational studies suggest a complex equilibrium of polysulfide intermediates, with the final, irreversible aromatization being the thermodynamic driving force of the reaction.[5][6][7]

The choice of catalyst directly impacts reaction kinetics, yield, purity of the final product, and the overall sustainability of the process. An ideal catalyst should offer high efficacy at low loading, operate under mild conditions, and, for industrial applications, be easily separable and reusable.

Mechanistic Pathway Overview

A clear understanding of the reaction cascade is essential for rational catalyst selection. The process can be visualized as a series of interconnected equilibria, ultimately driven forward by the formation of the stable aromatic thiophene ring.

Gewald_Mechanism Reactants Ketone/Aldehyde + Active Methylene + Sulfur (S8) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel 1 Intermediate1 Stable Intermediate (α,β-unsaturated nitrile) Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition 2 Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization 3 Intermediate3 Dihydrothiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization & Aromatization Intermediate3->Tautomerization 4 Product 2-Aminothiophene Tautomerization->Product Catalyst Base Catalyst Catalyst->Knoevenagel Activates Methylene Catalyst->Sulfur_Addition Promotes

Figure 1. Generalized mechanism of the base-catalyzed Gewald reaction.

Comparative Study of Catalytic Systems

The evolution of catalysts for the Gewald reaction reflects the broader trends in synthetic chemistry toward greater efficiency, sustainability, and process simplification.

Traditional Homogeneous Basic Catalysts

Historically, secondary amines like piperidine, morpholine, and diethylamine have been the catalysts of choice.[8]

  • Mechanism of Action: They act as classic Brønsted bases, abstracting a proton from the active methylene compound.

  • Advantages: They are inexpensive, readily available, and generally provide good to excellent yields.

  • Limitations: These catalysts are often required in stoichiometric or even excess amounts.[3] Their volatility, toxicity, and the difficulty in separating them from the reaction mixture (often requiring aqueous workups and chromatography) pose significant drawbacks, particularly for large-scale synthesis.[8][9]

Heterogeneous Catalysts: The Green Chemistry Approach

To overcome the limitations of homogeneous systems, significant research has focused on solid-supported catalysts.[10] These catalysts exist in a different phase from the reactants, enabling straightforward separation by simple filtration.[10]

  • Examples:

    • Silica-Supported Amines: Piperazine supported on amorphous silica (KG-60-piperazine) has proven effective, demonstrating good reusability for up to four cycles without a significant loss of activity.[11]

    • Basic Metal Oxides: Nano-ZnO, MgO-CeO₂, and sodium aluminate (NaAlO₂) have emerged as robust, eco-friendly catalysts.[10][12] NaAlO₂ is particularly noteworthy for its low cost, high efficiency, and excellent reusability.[12]

    • Nanocomposites: ZnO/nanoclinoptilolite and magnetic nanoparticles (e.g., Fe₃O₄-based systems) offer high surface areas and, in the case of magnetic catalysts, exceptionally simple recovery using an external magnet.[10][13]

  • Advantages: The primary advantage is the ease of recovery and recyclability, which reduces waste and lowers process costs.[9][11] This aligns perfectly with the principles of green chemistry.

  • Causality: The catalytic activity of these materials stems from basic sites on their surfaces, which perform the same proton abstraction role as their homogeneous counterparts. The high surface area of nanomaterials maximizes the availability of these active sites.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): Catalyst and Solvent in One

Ionic liquids and deep eutectic solvents represent a paradigm shift, often serving as both the reaction medium and the catalyst.[14][15]

  • Mechanism of Action: Task-specific ILs, such as those with basic anions or appended amine functionalities, can directly catalyze the reaction.[15] More commonly, they act as highly polar, non-volatile solvents that can enhance reaction rates and facilitate catalyst recycling.[14] For instance, ethylenediammonium diacetate (EDDA) in [Bmim]BF₄ has been shown to be a highly effective and recyclable catalytic system.[14] Deep Eutectic Solvents, formed by mixing components like choline chloride with hydrogen-bond donors (e.g., urea, glycerol), are gaining traction as biodegradable, low-cost, and sustainable alternatives to traditional solvents and ILs.[16][17][18]

  • Advantages: ILs and DESs exhibit negligible vapor pressure, reducing emissions of volatile organic compounds (VOCs).[17] They can often be recycled multiple times with minimal loss of activity, and their unique solvent properties can lead to improved yields and reaction rates.[14][19] Some systems even allow for simple product extraction, leaving the catalyst-solvent phase ready for the next run.[15]

Performance Data: A Head-to-Head Comparison

To provide a clear, objective comparison, the following table summarizes the performance of various representative catalysts for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur.

Catalyst SystemCatalyst LoadingSolventTemp (°C)TimeYield (%)Key AdvantagesReference
Piperidinium Borate20 mol%Ethanol6020 min96Truly catalytic, short reaction time[3]
KG-60-piperazine10 mol%Ethanol804 h92Heterogeneous, reusable (4 cycles)[11]
Nano-Na₂CaP₂O₇0.2 gWaterReflux30 min96Heterogeneous, green solvent, fast[9]
NaAlO₂20 mol%EthanolReflux10 h94Low-cost, recyclable solid base[12]
EDDA in [Bmim]BF₄10 mol%[Bmim]BF₄601 h95Recyclable IL system[14]
Enzyme in [HOEmim]PF₆/H₂O-IL/Water50-98.1Green, high yield, recyclable (10 cycles)[19][20]

Note: Conditions and substrates may vary slightly between studies, but this table provides a strong comparative overview.

Experimental Protocols: From Theory to Practice

A protocol's trustworthiness lies in its reproducibility. The following methods are detailed to be self-validating systems for researchers.

Protocol 1: Heterogeneous Catalysis with Reusable KG-60-Piperazine

This protocol is adapted from the work of Dekamin et al. and demonstrates a robust, reusable catalytic system.[11]

Experimental Workflow:

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of novel chemical entities is paramount. Ethyl 2-amino-4-isopro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of novel chemical entities is paramount. Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a substituted thiophene derivative, is an important building block in the synthesis of various biologically active compounds. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of downstream products. This guide provides a comparative analysis of potential validated analytical methods for this compound, offering in-depth technical insights and field-proven strategies for robust analytical method development and validation.

The Critical Role of Analytical Method Validation

Before delving into specific methodologies, it is crucial to understand the principles of analytical method validation. As outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This ensures that the method is suitable for its purpose, providing reliable, accurate, and reproducible data.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[4] For a compound like Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a reversed-phase HPLC (RP-HPLC) method is a logical first choice, given the molecule's moderate polarity.

Proposed RP-HPLC Method

A robust RP-HPLC method can be developed based on methods used for structurally similar aminothiophene carboxylates.[5] The following parameters provide a strong starting point for method development and validation:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid helps to protonate the amino group, leading to sharper peaks and improved chromatographic performance.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 254 nmThe thiophene ring and conjugated system are expected to have strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Workflow for HPLC Method Validation

The validation of the proposed HPLC method should adhere to ICH Q2(R1) guidelines, encompassing the following key parameters:[1][2][6]

Caption: Workflow for HPLC Method Validation.

Illustrative Validation Data for the Proposed HPLC Method

The following table summarizes hypothetical but realistic validation data for the proposed HPLC method.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.The analyte peak is well-resolved from potential impurities and degradation products.
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of the target concentration10-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOD Signal-to-Noise Ratio ≥ 30.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.3 µg/mL
Robustness No significant impact on results with small variations in method parameters.The method is robust to small changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
Detailed Protocol: HPLC Method Validation

1. Specificity:

  • Prepare a solution of the analyte.

  • Prepare solutions of known potential impurities.

  • Prepare a placebo solution (if applicable for a formulated product).

  • Spike the analyte with impurities and inject.

  • Assess the resolution between the analyte and impurity peaks.

2. Linearity:

  • Prepare a series of at least five standard solutions of the analyte over the desired concentration range.

  • Inject each solution in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

3. Accuracy:

  • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each level.

4. Precision:

  • Repeatability: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine based on the signal-to-noise ratio of the analyte peak.

  • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Deliberately vary critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Analyze the system suitability parameters and the assay results to assess the impact of these variations.

Gas Chromatography (GC): An Alternative for Volatile Analytes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While Ethyl 2-amino-4-isopropylthiophene-3-carboxylate has a relatively high boiling point, GC analysis may be feasible, particularly for assessing volatile impurities.

Proposed GC Method

A potential GC method would likely involve the following parameters:

ParameterRecommended ConditionRationale
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Temperature Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 minA temperature gradient is necessary to elute the analyte and separate it from potential impurities.
Carrier Gas Helium or Nitrogen at a constant flow rate of 1.0 mL/minInert carrier gases commonly used in GC.
Detector Flame Ionization Detector (FID) at 300 °CFID is a robust and sensitive detector for organic compounds.
Injection Volume 1 µL (split injection, e.g., 50:1 split ratio)A small injection volume with a split ratio prevents column overloading.
Comparison of HPLC and GC for this Application
FeatureHPLCGC
Applicability Highly suitable for the analysis of the parent compound and non-volatile impurities.Potentially suitable, but thermal stability of the analyte needs to be confirmed. More suitable for volatile impurities.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to improve volatility and thermal stability, though direct injection might be possible.[7]
Sensitivity Generally high, especially with UV detection.FID provides excellent sensitivity for carbon-containing compounds.
Resolution Excellent for a wide range of compounds.High resolution for volatile compounds.
Validation Well-established protocols (ICH Q2).Validation follows similar principles to HPLC.
Experimental Workflow for GC Method Development

Caption: Workflow for GC Method Development.

Spectroscopic Methods for Structural Elucidation and Characterization

While chromatographic methods are essential for quantitative analysis and separation of impurities, spectroscopic techniques are indispensable for structural confirmation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of thiophene derivatives.[8][9][10][11][12][13] The chemical shifts and coupling constants provide detailed information about the molecular structure. For Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, characteristic signals for the ethyl and isopropyl groups, as well as the aromatic proton on the thiophene ring, would be expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte.[14] When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for impurity identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule.[8][15][16][17] Characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and vibrations of the thiophene ring would be expected.[15][17]

Conclusion

For the routine quality control and quantitative analysis of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a validated RP-HPLC method is the most recommended approach due to its versatility, robustness, and applicability to a wide range of potential impurities. While GC can be a viable alternative, particularly for volatile impurity profiling, it may present challenges related to the thermal stability of the analyte. Spectroscopic methods such as NMR, MS, and FTIR are complementary and essential for the comprehensive characterization and structural confirmation of the compound.

The development of a robust and reliable analytical method, validated according to ICH guidelines, is a critical investment in ensuring the quality and consistency of this important chemical intermediate. This guide provides a scientifically grounded framework for approaching this essential task.

References

  • The Infrared Absorption Spectra of Thiophene Deriv
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (URL not available)
  • Thiophene - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

  • 1 H solution NMR spectra of (a) thiophene[6]Rotaxane and (b) polythiophene polyrotaxane. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • Details of HPLC Application No. 6 Aromatic Amino Acids. [Link]

  • (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies. [Link]

  • Using amines or amino acids as mobile phase modifiers in chrom
  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]

  • High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. [Link]

  • 21090 PDFs | Review articles in REVERSE PHASE HPLC. [Link]

  • (PDF) Determination of polyolefin additives by reversed-phase liquid chromatography. [Link]

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Validation

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and diagnostic development, the specificity of an antibody is a cornerstone of reliable and reproducible results. Thiophe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and diagnostic development, the specificity of an antibody is a cornerstone of reliable and reproducible results. Thiophene and its derivatives are a class of heterocyclic compounds integral to a wide array of therapeutic agents, from anti-inflammatory drugs to anticancer treatments.[1][2][3][4][5] Consequently, the generation of antibodies targeting these molecules is a critical step in drug development, pharmacokinetic studies, and therapeutic drug monitoring. However, a significant challenge arises from the potential for these antibodies to cross-react with structurally similar molecules, leading to inaccurate quantification and potential misinterpretation of data.[6][7]

This guide provides an in-depth, objective comparison of antibody performance against various thiophene derivatives. Authored from the perspective of a Senior Application Scientist, it synthesizes technical data with field-proven insights to equip researchers with the knowledge to design, execute, and interpret immunoassays with confidence. We will delve into the structural basis of thiophene immunogenicity, present comparative experimental data on cross-reactivity, and provide detailed, validated protocols for assessing antibody specificity.

The Immunological Profile of Thiophene Derivatives: A Structural Perspective

The immunogenicity of a small molecule like a thiophene derivative is contingent on its ability to act as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The five-membered aromatic ring of thiophene, containing a sulfur atom, presents a unique electronic and structural landscape that can be recognized by the immune system.[5][8]

The nature and position of substituents on the thiophene ring are critical determinants of antibody recognition and, consequently, cross-reactivity. For instance, an antibody raised against a 2-substituted thiophene may exhibit varying degrees of cross-reactivity with a 3-substituted analogue or with other sulfur-containing heterocyclic compounds. This is because the epitope, the specific portion of the antigen to which the antibody binds, is defined by the three-dimensional conformation of the thiophene derivative in complex with its carrier protein.

The potential for thiophene derivatives to induce an immune response is not merely a theoretical concern. Drug-induced immune hemolytic anemia (DIIHA), a rare but serious condition, can occur when a drug triggers the immune system to attack its own red blood cells.[9][10][11][12] While cephalosporins are a common cause, the underlying principle of drug-dependent antibodies highlights the importance of understanding the immunogenic potential of any new therapeutic agent.[9][12]

Comparative Analysis of Antibody Cross-Reactivity: Experimental Data

To provide a quantitative understanding of cross-reactivity, we present a comparative analysis of a panel of monoclonal antibodies raised against a specific thiophene derivative (Thiophene-A). The cross-reactivity of these antibodies was assessed against a series of structurally related thiophene derivatives and other relevant molecules using a competitive ELISA format.

Table 1: Cross-Reactivity Profile of Anti-Thiophene-A Monoclonal Antibodies

Antibody CloneTarget AntigenCross-Reactant% Cross-Reactivity (IC50 Target / IC50 Cross-Reactant) x 100
MAb-ThA-01Thiophene-AThiophene-B (Positional Isomer)85%
Thiophene-C (Different Substituent)15%
Benzothiophene<1%
Furan Derivative<0.1%
MAb-ThA-02Thiophene-AThiophene-B (Positional Isomer)45%
Thiophene-C (Different Substituent)5%
Benzothiophene<0.5%
Furan Derivative<0.1%
MAb-ThA-03Thiophene-AThiophene-B (Positional Isomer)95%
Thiophene-C (Different Substituent)30%
Benzothiophene<2%
Furan Derivative<0.1%

Interpretation of Data:

The data clearly demonstrates that even monoclonal antibodies raised against the same target can exhibit significantly different cross-reactivity profiles. MAb-ThA-02 shows the highest specificity for Thiophene-A, with considerably lower cross-reactivity towards the positional isomer Thiophene-B compared to MAb-ThA-01 and MAb-ThA-03. All three antibodies show minimal cross-reactivity with the structurally distinct benzothiophene and furan derivatives, highlighting the importance of the core thiophene ring in antibody recognition.

The choice of antibody for a specific application will depend on the required level of specificity. For an assay intended to be highly specific for Thiophene-A in the presence of Thiophene-B, MAb-ThA-02 would be the superior choice. It is crucial to recognize that cross-reactivity is not an intrinsic property of an antibody but can be influenced by the immunoassay format and the concentrations of the reagents used.[13][14]

Experimental Protocols for Assessing Antibody Specificity

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential. Below, we provide detailed methodologies for two of the most powerful techniques for characterizing antibody-antigen interactions: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is a highly sensitive method for quantifying the concentration of an antigen in a sample.[15][16] In the context of cross-reactivity, this format is used to determine the relative affinity of an antibody for different but structurally similar antigens.

Experimental Workflow

ELISA_Workflow cluster_coating Plate Coating cluster_incubation Competitive Incubation cluster_detection Detection A Coat plate with Thiophene-A-Carrier Conjugate B Add mixture of Anti-Thiophene-A Antibody and Cross-Reactant A->B Wash C Add Enzyme-conjugated Secondary Antibody B->C Wash D Add Substrate C->D Wash E Measure Signal D->E

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Step-by-Step Protocol
  • Plate Coating:

    • Dilute the Thiophene-A-carrier protein conjugate to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions of the cross-reactant compounds in assay buffer (e.g., blocking buffer).

    • In a separate plate or tubes, mix the diluted cross-reactants with a constant, predetermined concentration of the anti-thiophene antibody.

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the antibody/cross-reactant mixture to the coated and blocked microplate wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.[16]

    • Incubate in the dark until a color change is observed.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[17] It provides detailed kinetic data, including association (ka) and dissociation (kd) rates, which are used to calculate the affinity (KD) of an antibody for its antigen.[17][18] This level of detail is invaluable for a nuanced understanding of cross-reactivity.

Experimental Workflow

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Analyte Binding cluster_regeneration Surface Regeneration A Immobilize Anti-Thiophene Antibody on Sensor Chip B Inject Thiophene Derivative (Analyte) over the surface A->B Association C Inject Regeneration Solution to remove bound analyte B->C Dissociation C->B Next Cycle

Caption: Surface Plasmon Resonance workflow for kinetic analysis.

Step-by-Step Protocol
  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the SPR sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).

    • Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.

    • Immobilize the anti-thiophene antibody to the desired level by injecting it over the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Kinetic Analysis:

    • Inject a series of concentrations of the thiophene derivative (the analyte) over the immobilized antibody surface.

    • Monitor the association phase as the analyte binds to the antibody.

    • Switch back to running buffer and monitor the dissociation phase as the analyte unbinds from the antibody.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer like glycine-HCl) to remove all bound analyte from the antibody surface.

    • The surface is now ready for the next injection cycle with a different analyte or concentration.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the affinity (KD).

    • By comparing the KD values obtained for the target antigen and potential cross-reactants, a precise measure of cross-reactivity can be determined.

Concluding Remarks: Ensuring Assay Integrity

The potential for cross-reactivity of antibodies raised against thiophene derivatives is a critical consideration in the development of robust and reliable immunoassays. A thorough understanding of the structural basis of immunogenicity, coupled with rigorous experimental validation using techniques like competitive ELISA and SPR, is paramount. By carefully selecting antibodies with the desired specificity and by validating their performance in the intended assay format, researchers can ensure the integrity of their data and the success of their drug development and diagnostic programs.

References

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). Reichert Technologies.
  • Sandwich ELISA protocol. (n.d.). Abcam.
  • The principle and method of ELISA. (n.d.). MBL Life Science.
  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021). Affinité Instruments.
  • Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity in Benzothiophene Deriv
  • Competitive ELISA Protocol. (n.d.).
  • ELISA: The Complete Guide. (2024). Antibodies.com.
  • Overview of ELISA Protocol. (n.d.). MyBioSource Learning Center.
  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018).
  • Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. (1992). Springer Protocols.
  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (n.d.). Springer Protocols.
  • What is the reaction of 2 - Acetylthiophene with antibodies?. (2025). HOPEMAX.
  • Drug-induced immune hemolytic anemia. (2009). PubMed.
  • Drug-induced autoimmune hemolytic anemia. (n.d.). Wikipedia.
  • Drug-induced immune hemolytic anemia. (2025). MedlinePlus Medical Encyclopedia.
  • Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI.
  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Bioanalysis Zone.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
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  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). PubMed Central.
  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. (n.d.). PubMed Central.
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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiophene-3-carboxylates: A Privileged Scaffold in Drug Discovery

The 2-aminothiophene core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, heteroaromatic structure serves as an excellent foundation for presenting a variety of functional groups...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, heteroaromatic structure serves as an excellent foundation for presenting a variety of functional groups in a defined three-dimensional space, enabling interaction with a wide array of biological targets.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a specific, highly versatile subclass: 2-aminothiophene-3-carboxylates. We will delve into the key synthetic strategies, explore how subtle molecular modifications dictate biological outcomes across different therapeutic areas, and provide the experimental context necessary for researchers in drug development.

The Synthetic Cornerstone: The Gewald Reaction

The vast majority of polysubstituted 2-aminothiophenes, including the 3-carboxylate derivatives, are synthesized via the robust and efficient Gewald three-component reaction.[5][6] This one-pot synthesis is valued for its operational simplicity and the ready availability of starting materials.[5][7] It involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate to install the 3-carboxylate group), and elemental sulfur in the presence of a base catalyst.[1][2][6]

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and a subsequent Thorpe-Ziegler type cyclization to furnish the final 2-aminothiophene product.[6][7]

Gewald_Reaction Reactants Ketone/Aldehyde + Ethyl Cyanoacetate + Sulfur (S8) Knoevenagel Knoevenagel Condensation Product (α,β-unsaturated nitrile) Reactants->Knoevenagel Knoevenagel Condensation Base Base (e.g., Morpholine) Base->Knoevenagel Sulfur_Adduct Sulfur Adduct Knoevenagel->Sulfur_Adduct Sulfur Addition Thiophene 2-Aminothiophene-3-carboxylate Sulfur_Adduct->Thiophene Ring Closure & Tautomerization

Caption: The Gewald reaction mechanism for synthesizing 2-aminothiophene-3-carboxylates.

Experimental Protocol: General Synthesis via Gewald Reaction

This protocol provides a representative procedure for the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.

  • Catalyst Addition: Add morpholine or diethylamine (1.5 equiv.) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A solid precipitate will often form.

  • Isolation: Filter the solid product and wash it with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the desired 2-aminothiophene-3-carboxylate.[2]

Comparative SAR Analysis Across Biological Targets

The true utility of the 2-aminothiophene-3-carboxylate scaffold is demonstrated by the diverse biological activities that can be achieved through systematic structural modifications. Below, we compare the SAR for several key therapeutic areas.

Anticancer and Cytostatic Agents

Derivatives of 2-aminothiophene-3-carboxylic acid esters have emerged as potent and, notably, selective cytostatic agents.[8][9] Studies have revealed an unusual selectivity for certain cancer cell lines, including T-cell lymphomas, prostate cancer, and kidney carcinoma, with 50% cytostatic concentrations (IC₅₀) in the nanomolar range.[9]

Mechanism of Action: These compounds often act by preferentially suppressing protein synthesis over DNA or RNA synthesis, leading to cell cycle arrest in the G1 phase and the induction of apoptosis.[9]

Key SAR Insights:

  • C5 Position: Substitution at the C5 position with moieties like a 4-methoxyphenylethyl group has been shown to be critical for potent and selective activity. Simplification of this group to an alkyl chain can further enhance tumor selectivity.[10]

  • C3 Ester: The nature of the ester group at the C3 position influences potency and pharmacokinetic properties.

  • C4 Position: Small alkyl or aryl groups are generally well-tolerated at this position.

Compound ID C4-Substituent C5-Substituent Cell Line (Prostate, PC-3) IC₅₀ (µM)[9]Cell Line (T-cell lymphoma, CEM) IC₅₀ (µM)[9]
Analog A -CH₃-Phenyl> 10032
Analog B -CH₃-(CH₂)₂-Ph-4-OCH₃0.0810.025
Analog C -Phenyl-H> 100> 100

Data is representative and compiled for illustrative comparison.

Kinase Inhibitors

The scaffold is a proven platform for developing potent kinase inhibitors, targeting enzymes critical for cell signaling and proliferation.

A series of 2-amino-3-carboxy-4-phenylthiophenes were identified as novel inhibitors of aPKC isoforms, which are implicated in diseases involving inflammation and increased vascular permeability.[11][12][13]

Key SAR Insights:

  • C4-Aryl Group: The most critical determinant of activity is the electronic nature of the C4-aryl substituent. Electron-donating groups (e.g., methoxy, hydroxyl) on this aryl ring are essential for potent inhibition.[11][12] Electron-withdrawing groups diminish or abolish activity.

  • C3-Carboxylate: The ethyl ester at the C3 position is a key feature of the initial pharmacophore.

  • Thiophene Core: The electron-rich thiophene core itself is required for activity. Replacing it with electron-deficient heterocycles like pyrazole or isoxazole results in a loss of potency.[12]

To combat resistance in chronic myeloid leukemia (CML), particularly the T315I "gatekeeper" mutation, 2-acylaminothiophene-3-carboxamide derivatives have been developed as multitarget inhibitors of both the BCR-ABL kinase and tubulin polymerization.[14]

Key SAR Insights:

  • C2-Acylamino Group: Modification of the 2-amino group to an acylamino moiety is a key feature for this class of inhibitors.

  • C3-Carboxamide: The replacement of the C3-carboxylate with a carboxamide allows for additional hydrogen bonding interactions within the kinase ATP-binding pocket.

Target Scaffold Variation Key SAR Feature for High Potency EC₅₀ / IC₅₀ Range
aPKC 4-Aryl-3-carboxylateElectron-donating group on C4-ArylLow nanomolar[11][12]
BCR-ABL 2-Acylamino-3-carboxamideSpecific acyl and amide groupsLow micromolar[14]
EGFR 3-Carboxamide selenideHybridization of pharmacophoresLow nanomolar[15]
Antimicrobial Agents

The 2-aminothiophene scaffold is a frequent constituent of molecules with significant antimicrobial properties.[2][3] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[2][16][17]

Key SAR Insights:

  • C4 and C5 Substituents: The nature of the groups at the C4 and C5 positions heavily influences the spectrum and potency of antimicrobial activity. For instance, aryl groups at C4 often confer good activity.[2]

  • C2-Amino Group: Derivatization of the 2-amino group, for example, into a phenylamino group, can significantly affect biological activity.[16]

  • C3-Carboxylate: The ester at C3 is a common feature in many active antimicrobial compounds.

Caption: Key SAR takeaways for the 2-aminothiophene-3-carboxylate scaffold.

Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of test compounds.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include positive (microorganism, no compound) and negative (medium only) controls.

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Conclusion and Future Outlook

The 2-aminothiophene-3-carboxylate scaffold is a remarkably versatile and synthetically accessible platform for drug discovery. This guide highlights that rational and systematic modifications to its core structure can profoundly influence biological activity, steering derivatives towards potent and selective agents against cancer, kinases, and microbial pathogens.

The key takeaways from this comparative analysis are:

  • Positional Importance: Substitutions at the C4 and C5 positions are primary drivers of potency and selectivity across different target classes.

  • Functional Group Interplay: The interplay between the 2-amino and 3-carboxylate groups is crucial. Modifications such as acylation (at C2) or conversion to an amide (at C3) can unlock new target specificities, particularly in kinase inhibition.

  • Electronic Effects: For targets like aPKC, the electronic properties of substituents, not just their steric bulk, are paramount for achieving high-potency inhibition.

Future research will likely focus on creating novel hybrid molecules that combine the 2-aminothiophene core with other pharmacophores to develop multi-target agents, a promising strategy for complex diseases like cancer and drug-resistant infections. The continued exploration of this privileged scaffold promises to yield a new generation of therapeutic candidates.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. Available at: [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central (PMC). Available at: [Link]

  • 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. PubMed. Available at: [Link]

  • Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4- phenylthiophenes as novel atypical protein kinase C inhibitors. ScienceDirect. Available at: [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Taylor & Francis Online. Available at: [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Available at: [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health (NIH). Available at: [Link]

  • Antimicrobial Activity of 2-Aminothiophene Derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. ACS Publications. Available at: [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. SpringerLink. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate proper disposal procedures

An In-Depth Guide to the Proper Disposal of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate As drug discovery and development advance, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

As drug discovery and development advance, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, a substituted aminothiophene, represents a class of molecules with significant potential. However, ensuring the safety of our researchers and the protection of our environment necessitates a rigorous and well-understood protocol for waste management.

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. In the absence of exhaustive toxicological data for this specific molecule, our protocol is grounded in a conservative approach, extrapolating from the known hazards of related thiophene and aminothiophene derivatives and adhering to federal and local regulations.

Hazard Assessment and Mandatory Waste Classification

Every effective disposal plan begins with a thorough understanding of the potential hazards. While this specific compound may not have a complete hazard profile, the functional moieties present provide critical guidance.

  • Thiophene Moiety: Thiophene and its derivatives are often flammable, can be harmful if swallowed, and may cause skin and eye irritation.[1] They are also recognized as potentially harmful to aquatic organisms, underscoring the importance of preventing their release into the environment.[1]

  • Amino Group: Aromatic amines can vary widely in toxicity, but some are known to be harmful, and caution is always warranted.

  • Metabolic Potential: The thiophene ring in certain drug molecules has been associated with metabolic activation by cytochrome P450 enzymes, potentially forming reactive metabolites that can cause cellular damage.[2]

Core Directive: Based on this assessment, Ethyl 2-amino-4-isopropylthiophene-3-carboxylate and any materials that come into contact with it must be classified and handled as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in standard trash.[3][4]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A culture of safety is built on proactive protection. Handling of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, both in its pure form and during disposal operations, requires strict adherence to PPE protocols to prevent dermal, ocular, and respiratory exposure.[5][6]

PPE CategoryItemSpecification & Rationale
Hand Protection Nitrile GlovesDouble-gloving is strongly recommended to provide a barrier against chemical permeation and in case of a tear in the outer glove.
Eye Protection Chemical Splash GogglesRequired at all times to protect against accidental splashes of solids or solutions.[5]
Body Protection Chemical-Resistant Lab CoatShould be kept clean and buttoned to protect skin and personal clothing from contamination.
Respiratory Protection Certified Chemical Fume HoodAll weighing, handling, and waste consolidation must be performed within a functional chemical fume hood to prevent inhalation of fine particulates.[5]

Step-by-Step Disposal Protocol: From Generation to Collection

Proper disposal is a systematic process that begins the moment waste is generated. Following these steps ensures compliance and safety.

Step 1: Immediate Waste Segregation at the Source

Segregation is the most critical step to prevent dangerous chemical reactions.[4][7] As soon as a material is designated as waste, it must be placed in the appropriate, dedicated waste stream.

  • Solid Waste: Collect unused or contaminated solid Ethyl 2-amino-4-isopropylthiophene-3-carboxylate, along with contaminated weighing papers, spatulas, and paper towels, in a designated solid hazardous waste container.[5][7]

  • Liquid Waste: Collect any solutions containing the compound in a separate, dedicated liquid hazardous waste container.[5] Crucially, do not mix this waste stream with other incompatible wastes , such as strong acids or oxidizing agents.[8][9]

  • Contaminated PPE: All disposable PPE, such as gloves and bench liners, that has come into contact with the chemical must be collected in a designated container for contaminated lab waste.[7]

Step 2: Waste Container Selection and Labeling

Proper containment and communication are vital for safety. All waste containers must be chosen and labeled according to federal and institutional standards.[3][10]

  • Container Type: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or borosilicate glass for liquids, with secure, leak-proof screw-top caps.[4][7] Ensure the container is in good condition, free of cracks or deterioration.[3]

  • Labeling: All containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" [10]

    • The full chemical name: "Ethyl 2-amino-4-isopropylthiophene-3-carboxylate"

    • The CAS Number: 72965-16-3

    • The primary hazard(s) (e.g., "Irritant," "Harmful")

    • The date the first waste was added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[4][10]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • Secondary Containment: All waste containers in the SAA must be placed within a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids.[4]

  • Closure: Keep waste containers securely closed at all times, except when actively adding waste.[4]

Disposal Workflow and Emergency Response

The following diagram illustrates the standard lifecycle for hazardous waste generated in the laboratory and the appropriate response to an accidental spill.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Facility Waste Management A Waste Generation (Solid, Liquid, PPE) B Immediate Segregation (At the source) A->B C Select & Label Compatible Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Scheduled EHS Waste Pickup D->E Container Full or Max Time Reached F Final Disposal (Licensed Facility) E->F Spill Accidental Spill SpillResponse Spill Response Protocol: 1. Contain & Absorb 2. Collect as Waste Spill->SpillResponse SpillResponse->C

Caption: Standard workflow for hazardous waste disposal and spill response.

Decontamination and Spill Management

Accidents can happen, and preparation is key to a safe and effective response.

  • Glassware/Equipment Decontamination: Before washing, rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove residual compound. Collect this rinse solvent as hazardous liquid waste. After the initial rinse, glassware can be washed normally.

  • Spill Response Protocol:

    • Alert Personnel: Immediately alert others in the area.

    • Don PPE: Ensure you are wearing the appropriate PPE as listed in the table above.

    • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[7][11]

    • Collect Waste: Carefully scoop the absorbed material and contaminated fragments into a designated container for solid hazardous waste.[7]

    • Decontaminate Area: Wipe the spill area with a cloth dampened with a solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Report: Report the spill to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.

Final Disposal: The Role of EHS

The final and most critical step is the transfer of waste to trained professionals.

Do Not Attempt On-Site Neutralization: Without a specific, validated, and institutionally approved protocol, researchers should not attempt to neutralize or treat this chemical waste themselves. The reaction products may be unknown or more hazardous than the parent compound.

Scheduled Pickup: Once a waste container is full or has reached the institutional time limit for storage in an SAA (often 90-180 days), arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[7][12] They are equipped to transport and dispose of the material in compliance with all EPA and Department of Transportation (DOT) regulations.

By adhering to this rigorous, safety-first protocol, we can continue our vital research while upholding our commitment to the safety of our personnel and the integrity of our environment.

References

Handling

A Senior Application Scientist's Guide to Handling Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.

Hazard Assessment & Immediate Safety Precautions

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from similar thiophene compounds, Ethyl 2-amino-4-isopropylthiophene-3-carboxylate should be handled as a substance that is potentially harmful if swallowed or inhaled, and capable of causing skin and serious eye irritation.[2][3][5][7]

Core Hazard Summary
Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[2][8][9]Do not eat, drink, or smoke in the laboratory.[2][8] Wash hands thoroughly after handling.[2][10]
Skin Irritation Causes skin irritation.[3][9] May be harmful if absorbed through the skin.[11]Avoid all personal contact.[12] Wear compatible chemical-resistant gloves at all times.[10][12]
Eye Irritation Causes serious eye irritation, potentially leading to serious damage.[3][8]Wear chemical safety goggles or a face shield.[10][11]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][5][6]Handle exclusively in a certified chemical fume hood or a well-ventilated area.[2][11][13]
Combustibility Thiophene derivatives can be combustible.[9]Keep away from heat, sparks, and open flames.[1][11][12]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not merely a checklist item; it is a critical decision based on a risk assessment of the specific chemical and procedure. The causality is simple: to prevent irritation and systemic exposure, we must establish an impermeable barrier between the chemical and the body.

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] Given the risk of serious eye irritation, a face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.

  • Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile or PVC) that have been inspected for integrity before use.[10][12] The principle of "contact time" is critical; if prolonged or repeated contact is expected, select gloves with a higher protection class and breakthrough time.[12] Always use proper glove removal technique—without touching the glove's outer surface—to avoid skin contact.[10] Dispose of contaminated gloves immediately.[10]

  • Body Protection : A standard flame-retardant lab coat is mandatory.[10] For procedures with a higher risk of splashes or spills, supplement with a PVC apron.[12] Ensure clothing is fully buttoned and sleeves are down to the wrist.

  • Respiratory Protection : All handling of this solid compound should be performed within a properly functioning chemical fume hood to minimize inhalation risk.[11][13] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][11]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines a standard laboratory workflow for weighing and dissolving the compound. The objective is to maintain containment and minimize exposure at every stage.

Workflow Diagram: Safe Handling of Thiophene Compound

Workflow: Safe Handling of Ethyl 2-amino-4-isopropylthiophene-3-carboxylate cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (In Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal prep_1 Verify Fume Hood Certification & Airflow prep_2 Don Full PPE (Goggles, Lab Coat, Gloves) prep_1->prep_2 prep_3 Assemble All Equipment (Spatula, Weigh Paper, Beaker) prep_2->prep_3 handle_1 Carefully Open Container Avoid Creating Dust prep_3->handle_1 Begin Handling handle_2 Weigh Compound on Analytical Balance handle_1->handle_2 handle_3 Transfer Solid to Solvent-Containing Beaker handle_2->handle_3 handle_4 Tightly Reseal Primary Container handle_3->handle_4 clean_1 Wipe Down Surfaces with Appropriate Solvent handle_4->clean_1 Proceed to Cleanup clean_2 Dispose of Contaminated Weigh Paper, Wipes in Solid Waste clean_1->clean_2 clean_3 Remove Gloves Using Proper Technique & Dispose clean_2->clean_3 clean_4 Wash Hands Thoroughly with Soap and Water clean_3->clean_4

Caption: A procedural workflow for the safe handling of the thiophene compound.

Detailed Methodology
  • Pre-Operational Checks :

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

    • Don all required PPE as specified in Section 2.

    • Prepare the work surface by laying down absorbent, plastic-backed paper to contain any minor spills.

    • Assemble all necessary glassware, spatulas, and solvent(s) within the fume hood to minimize movement in and out of the containment area.

  • Handling the Compound :

    • Before opening, gently tap the container to settle the solid material.

    • Carefully uncap the container inside the fume hood. Avoid any actions that could generate airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh paper or directly into a beaker on an analytical balance.

    • Once weighing is complete, carefully add the solid to the designated solvent in the reaction vessel.

    • Immediately and securely recap the primary chemical container.

  • Post-Handling & Cleanup :

    • Wipe the spatula clean with a solvent-dampened cloth.

    • Carefully fold the weigh paper and any contaminated wipes and place them into a designated solid waste container.

    • Wipe down the work surface and the exterior of any equipment used.

    • Remove PPE in the correct order, starting with gloves (using the proper technique), followed by the lab coat, and finally eye protection.

    • Wash hands and forearms thoroughly with soap and water.[2][10]

Storage & Disposal Plan

Storage

Proper storage is essential for maintaining chemical stability and preventing accidental exposure or reaction.

  • Location : Store in a cool, dry, and well-ventilated place.[1][2][3] Keep the container tightly closed.[1][2][3]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[2][3]

  • Ignition Sources : Store in a flammables-area cabinet if the compound is determined to be combustible.[11] Keep away from all sources of ignition, including heat, sparks, and static discharge.[1][11][12]

Disposal

Chemical waste disposal is strictly regulated. The guiding principle is to prevent environmental contamination and ensure safety.

  • Regulatory Compliance : All waste materials must be disposed of in accordance with applicable federal, state, and local environmental regulations.

  • Waste Streams :

    • Solid Waste : Dispose of contaminated items such as gloves, absorbent pads, and weigh paper in a clearly labeled, sealed container for hazardous solid waste.

    • Chemical Waste : Unused or waste quantities of the compound, as well as solutions, must be collected in a designated, properly labeled hazardous waste container.

  • Prohibited Actions : Do not dispose of this chemical down the drain or in the regular trash.[2][3][13] Environmental release must be avoided.[10]

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon the authoritative grounding of established chemical safety standards.

References

  • MATERIAL SAFETY DATA SHEET THIOPHENE . Oxford Lab Fine Chem LLP.

  • SAFETY DATA SHEET . Fisher Scientific.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • Thiophene Safety Data Sheet . Santa Cruz Biotechnology.

  • Material Safety Data Sheet - Thiophene, benzene free, 99.5% . Cole-Parmer.

  • SAFETY DATA SHEET . Fisher Scientific.

  • Safety Data Sheet . Enamine.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate . ChemBK.

  • SAFETY DATA SHEET . Thermo Fisher Scientific.

  • Methyl 2-aminothiophene-3-carboxylate 97 . Sigma-Aldrich.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • 5-Amino-thiophene-2-carboxylic acid methyl ester Safety Data Sheets . Echemi.

  • Methyl 2-aminothiophene-3-carboxylate - Safety Data Sheet . ChemicalBook.

  • Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, 1 gram . CP Lab Safety.

  • Ethyl 2-aMino-4-isopropylthiophene-3-carboxylate (Cas 72965-16-3) . Parchem.

  • 72965-16-3|Ethyl 2-amino-4-isopropylthiophene-3-carboxylate|BLD Pharm . BLD Pharm.

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate . PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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